molecular formula C11H11F3O2 B1505434 2-Propoxy-5-(trifluoromethyl)benzaldehyde CAS No. 472809-74-8

2-Propoxy-5-(trifluoromethyl)benzaldehyde

Cat. No.: B1505434
CAS No.: 472809-74-8
M. Wt: 232.2 g/mol
InChI Key: FRVUDAKGTXJKTR-UHFFFAOYSA-N
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Description

2-Propoxy-5-(trifluoromethyl)benzaldehyde ( 472809-74-8) is an organic compound with a molecular formula of C 11 H 11 F 3 O 2 and a molecular weight of 232.20 g/mol . This benzaldehyde derivative is characterized by a propoxy group at the 2-position and an electron-withdrawing trifluoromethyl group at the 5-position of the benzene ring, a structure that is often sought after in advanced chemical synthesis . The compound is supplied for Research Use Only and must be stored sealed in a dry environment, ideally at 2-8°C to maintain stability . As a building block, this substituted benzaldehyde is of significant interest in medicinal chemistry and materials science. The aldehyde functional group serves as a versatile handle for condensation and formation of carbon-carbon bonds, enabling the synthesis of more complex molecules. The presence of the trifluoromethyl group is particularly valuable, as it can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity, making it a key feature in the development of active pharmaceutical ingredients (APIs) and agrochemicals . Researchers may employ this compound in the synthesis of libraries of potential drug candidates or as a precursor for functional materials. For specific physicochemical data such as boiling point, melting point, and safety information, please consult the product's Certificate of Analysis (COA) and Safety Data Sheet (SDS) .

Properties

IUPAC Name

2-propoxy-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-2-5-16-10-4-3-9(11(12,13)14)6-8(10)7-15/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVUDAKGTXJKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704887
Record name 2-Propoxy-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472809-74-8
Record name 2-Propoxy-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Propoxy-5-(trifluoromethyl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Propoxy-5-(trifluoromethyl)benzaldehyde, a fluorinated aromatic aldehyde of significant interest to researchers and professionals in drug development. This document will delve into its chemical architecture, a detailed synthetic pathway, spectroscopic analysis, and its strategic importance as a building block in medicinal chemistry, grounded in the principles of scientific integrity and practical application.

Introduction: The Strategic Value of Fluorination in Drug Design

The introduction of fluorine atoms into organic molecules is a well-established strategy in modern drug discovery to enhance a compound's pharmacological profile. The trifluoromethyl group (-CF3), in particular, is a cornerstone of this approach, prized for its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1] 2-Propoxy-5-(trifluoromethyl)benzaldehyde emerges as a valuable intermediate, combining the reactive aldehyde functionality with the advantageous trifluoromethyl and propoxy groups, making it a versatile scaffold for the synthesis of novel therapeutic agents.

Chemical Structure and Physicochemical Properties

2-Propoxy-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde. Its chemical structure is characterized by a benzene ring substituted with a propoxy group at the 2-position, a trifluoromethyl group at the 5-position, and an aldehyde group at the 1-position.

Caption: Chemical structure of 2-Propoxy-5-(trifluoromethyl)benzaldehyde.

Table 1: Physicochemical Properties of 2-Propoxy-5-(trifluoromethyl)benzaldehyde

PropertyValueSource
CAS Number472809-74-8Internal Database
Molecular FormulaC11H11F3O2Internal Database
Molecular Weight232.20 g/mol Internal Database
Predicted Boiling Point272.9 ± 40.0 °CInternal Database
Predicted Density1.211 ± 0.06 g/cm³Internal Database

Synthesis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde

A robust and logical synthetic route to 2-Propoxy-5-(trifluoromethyl)benzaldehyde involves a two-step process, commencing with the synthesis of the key intermediate, 2-hydroxy-5-(trifluoromethyl)benzaldehyde, followed by a Williamson ether synthesis to introduce the propoxy group.

G cluster_0 Step 1: Synthesis of 2-hydroxy-5-(trifluoromethyl)benzaldehyde cluster_1 Step 2: Williamson Ether Synthesis start_material p-Trifluoromethylphenol reagents1 Reagents: - Paraformaldehyde - Anhydrous MgCl2 - Triethylamine start_material->reagents1 intermediate 2-hydroxy-5-(trifluoromethyl)benzaldehyde reagents1->intermediate reagents2 Reagents: - 1-Bromopropane - K2CO3 - Acetone intermediate->reagents2 final_product 2-Propoxy-5-(trifluoromethyl)benzaldehyde reagents2->final_product

Caption: Proposed synthetic workflow for 2-Propoxy-5-(trifluoromethyl)benzaldehyde.

Step 1: Synthesis of 2-hydroxy-5-(trifluoromethyl)benzaldehyde

The synthesis of the precursor, 2-hydroxy-5-(trifluoromethyl)benzaldehyde, can be achieved through various methods, including the formylation of 4-(trifluoromethyl)phenol. A common approach involves the Duff reaction or a related ortho-formylation method.

Experimental Protocol: Ortho-formylation of 4-(Trifluoromethyl)phenol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous magnesium chloride and dry triethylamine to anhydrous acetonitrile.

  • Addition of Reactants: To the stirred suspension, add 4-(trifluoromethyl)phenol.

  • Formylation: Add paraformaldehyde to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with dilute hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-hydroxy-5-(trifluoromethyl)benzaldehyde.

Step 2: Williamson Ether Synthesis

The introduction of the propoxy group is efficiently accomplished via the Williamson ether synthesis, a reliable and widely used method for forming ethers.

Experimental Protocol: Propoxylation of 2-hydroxy-5-(trifluoromethyl)benzaldehyde

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-5-(trifluoromethyl)benzaldehyde in acetone.

  • Addition of Base: Add anhydrous potassium carbonate to the solution.

  • Alkylation: Add 1-bromopropane to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, filter off the potassium carbonate and wash the solid with acetone.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to afford pure 2-Propoxy-5-(trifluoromethyl)benzaldehyde.

Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for 2-Propoxy-5-(trifluoromethyl)benzaldehyde

TechniqueExpected Features
¹H NMR Aldehyde Proton (CHO): Singlet, δ 9.8-10.0 ppm. Aromatic Protons: Multiplets in the range of δ 7.0-8.0 ppm. Propoxy Group (-OCH₂CH₂CH₃): Triplet (CH₂), Sextet (CH₂), Triplet (CH₃) in the upfield region.
¹³C NMR Aldehyde Carbonyl (C=O): δ ~190 ppm. Aromatic Carbons: Multiple signals between δ 110-160 ppm. Trifluoromethyl Carbon (-CF₃): Quartet due to C-F coupling. Propoxy Carbons: Signals in the upfield region.
IR (Infrared) C=O stretch (aldehyde): Strong absorption band around 1690-1710 cm⁻¹. C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ region. Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region. C-O stretch (ether): Absorption around 1250 cm⁻¹.
MS (Mass Spec.) Molecular Ion (M⁺): Expected at m/z = 232. Key Fragments: Loss of the propoxy group, loss of the aldehyde group, and fragments characteristic of the trifluoromethylated benzene ring.

Applications in Drug Development

The true value of 2-Propoxy-5-(trifluoromethyl)benzaldehyde lies in its application as a versatile building block for the synthesis of complex pharmaceutical compounds. The trifluoromethyl group is a bioisostere for several functional groups and can significantly enhance a drug candidate's properties.[1]

The Role of the Trifluoromethyl Group:

  • Increased Lipophilicity: The -CF3 group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased in vivo half-life of the drug.

  • Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.

Synthetic Utility:

The aldehyde functional group of 2-Propoxy-5-(trifluoromethyl)benzaldehyde is a versatile handle for a wide range of chemical transformations, including:

  • Reductive Amination: To introduce amine functionalities, forming the basis for a vast number of bioactive molecules.

  • Wittig Reaction: To form alkenes, enabling the extension of the carbon skeleton.

  • Aldol and Knoevenagel Condensations: For the formation of new carbon-carbon bonds.

  • Synthesis of Heterocycles: As a precursor for the construction of various heterocyclic ring systems, which are prevalent in many drug classes.

G cluster_reactions Key Synthetic Transformations cluster_outcomes Therapeutic Scaffolds center_node 2-Propoxy-5-(trifluoromethyl)benzaldehyde reductive_amination Reductive Amination center_node->reductive_amination wittig_reaction Wittig Reaction center_node->wittig_reaction aldol_condensation Aldol Condensation center_node->aldol_condensation heterocycle_synthesis Heterocycle Synthesis center_node->heterocycle_synthesis amines Bioactive Amines reductive_amination->amines alkenes Complex Alkenes wittig_reaction->alkenes enones α,β-Unsaturated Ketones aldol_condensation->enones heterocycles Diverse Heterocycles heterocycle_synthesis->heterocycles

Caption: Synthetic utility of 2-Propoxy-5-(trifluoromethyl)benzaldehyde in medicinal chemistry.

Safety and Handling

Based on the safety data for structurally related compounds such as 2-Methoxy-5-(trifluoromethoxy)benzaldehyde and 2,5-Bis(trifluoromethyl)benzaldehyde, 2-Propoxy-5-(trifluoromethyl)benzaldehyde should be handled with care in a well-ventilated laboratory environment.[2]

Table 3: Anticipated Safety Information

HazardPrecautionary StatementPictogram
Skin Irritation Causes skin irritation. Wear protective gloves.GHS07 (Exclamation Mark)
Eye Irritation Causes serious eye irritation. Wear eye protection.GHS07 (Exclamation Mark)
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray.[2]GHS07 (Exclamation Mark)

Handling and Storage:

  • Handle in accordance with good industrial hygiene and safety practices.[2]

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Avoid contact with skin, eyes, and clothing.

  • Use personal protective equipment as required, including safety glasses with side-shields, gloves, and a lab coat.

Conclusion

2-Propoxy-5-(trifluoromethyl)benzaldehyde is a strategically important building block for medicinal chemists and drug development professionals. Its unique combination of a reactive aldehyde, a stabilizing propoxy group, and the pharmacologically advantageous trifluoromethyl group makes it a valuable precursor for the synthesis of a wide array of novel therapeutic agents. The synthetic route presented in this guide is logical and based on well-established, reliable chemical transformations. A thorough understanding of its chemical properties, synthesis, and potential applications will empower researchers to effectively utilize this compound in their quest for the next generation of innovative medicines.

References

  • PrepChem. Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. Available from: [Link]

  • LookChem. Cas 210039-65-9, 2-hydroxy-5-(trifluoroMethyl)benzaldehyde. Available from: [Link]

Sources

2-Propoxy-5-(trifluoromethyl)benzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Propoxy-5-(trifluoromethyl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Propoxy-5-(trifluoromethyl)benzaldehyde, a fluorinated aromatic aldehyde of significant interest to the chemical and pharmaceutical sciences. We will explore its fundamental physicochemical properties, present a detailed, logical synthetic pathway, and discuss its applications as a versatile intermediate in drug discovery. The strategic incorporation of the trifluoromethyl (CF₃) and propoxy groups imparts unique electronic and steric properties, making this compound a valuable building block for developing novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their synthetic programs.

Introduction

Substituted benzaldehydes are cornerstone intermediates in organic synthesis, providing a gateway to a vast array of more complex molecular architectures. Within this class, fluorinated analogues have garnered substantial attention due to the profound impact of fluorine on molecular properties. The trifluoromethyl (CF₃) group, in particular, is a key structural motif in modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, binding affinity, and membrane permeability.[1][2]

The subject of this guide, 2-Propoxy-5-(trifluoromethyl)benzaldehyde, combines the influential CF₃ group with a propoxy ether linkage. This combination offers a nuanced tool for molecular design: the CF₃ group modulates the electronic character of the aromatic ring and overall lipophilicity, while the propoxy group provides a flexible, hydrophobic chain that can be optimized for specific interactions within a biological target's binding pocket. This guide serves as a technical resource, consolidating the known properties, synthetic logic, and strategic utility of this compound.

Physicochemical Properties

The structural attributes of 2-Propoxy-5-(trifluoromethyl)benzaldehyde dictate its physical and chemical behavior. The molecular formula is C₁₁H₁₁F₃O₂, and its molecular weight is 232.2 g/mol .[3] A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₁F₃O₂[3]
Molecular Weight 232.2 g/mol [3]
CAS Number 472809-74-8[3]
Predicted Boiling Point 272.9 ± 40.0 °C[3]
Predicted Density 1.211 ± 0.06 g/cm³[3]

Synthesis and Purification

Retrosynthetic Analysis and Rationale

The retrosynthetic plan involves disconnecting the propoxy group's ether linkage. This reveals the key precursor: 2-hydroxy-5-(trifluoromethyl)benzaldehyde. This precursor is a known compound that serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4] The forward synthesis, therefore, involves the alkylation of this phenolic hydroxyl group with a suitable propylating agent.

G Target 2-Propoxy-5-(trifluoromethyl)benzaldehyde Disconnect C-O Ether Disconnection (Williamson Ether Synthesis) Target->Disconnect Precursor 2-Hydroxy-5-(trifluoromethyl)benzaldehyde Disconnect->Precursor Reagent 1-Bromopropane (or other Propyl Halide) Disconnect->Reagent

Proposed Synthetic Workflow

The synthesis proceeds via the deprotonation of the phenolic hydroxyl group of 2-hydroxy-5-(trifluoromethyl)benzaldehyde using a mild base, followed by nucleophilic substitution (Sₙ2) with an electrophilic propane source like 1-bromopropane.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Work-up & Purification Start 2-Hydroxy-5- (trifluoromethyl)benzaldehyde Reagents 1-Bromopropane K₂CO₃, Acetone Reaction Reflux Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 2-Propoxy-5- (trifluoromethyl)benzaldehyde Purification->Product

Detailed Experimental Protocol

This protocol is a representative procedure based on standard Williamson ether synthesis conditions.

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-5-(trifluoromethyl)benzaldehyde (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and a suitable solvent such as acetone or dimethylformamide (DMF). The choice of solvent depends on the reaction scale and temperature requirements; acetone is often sufficient and easier to remove.

  • Alkylating Agent: Add 1-bromopropane (1.2 eq.) to the stirring suspension.

    • Causality: A slight excess of the alkylating agent ensures the complete consumption of the starting phenol. Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the phenol without affecting the aldehyde group.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. This step removes any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-Propoxy-5-(trifluoromethyl)benzaldehyde.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is required.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the aldehyde proton (singlet, ~9.8-10.2 ppm), the -OCH₂- triplet of the propoxy group (~4.0 ppm), the internal -CH₂- sextet (~1.8 ppm), and the terminal -CH₃ triplet (~1.0 ppm).

  • ¹³C NMR: The carbon spectrum will confirm the presence of all 11 unique carbon atoms, including the aldehyde carbonyl carbon (~190 ppm) and the carbon of the CF₃ group (a quartet due to C-F coupling).

  • ¹⁹F NMR: The fluorine NMR will display a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will confirm the molecular weight, with the mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or protonated molecule [M+H]⁺ corresponding to 232.2.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong C=O stretching vibration characteristic of the aldehyde at ~1700 cm⁻¹ and C-O-C stretching for the ether linkage around 1250-1050 cm⁻¹.

Rationale and Applications in Drug Discovery

The true value of 2-Propoxy-5-(trifluoromethyl)benzaldehyde lies in its potential as a versatile building block for creating more complex molecules with desirable pharmacological properties.

The Strategic Role of the Trifluoromethyl Group

The CF₃ group is a bioisostere for groups like chlorine or methyl but with profoundly different electronic properties.[2] Its inclusion in a drug candidate can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[2]

  • Increase Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]

  • Modulate Acidity/Basicity: As a strong electron-withdrawing group, it can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

Downstream Synthetic Potential

The aldehyde functionality is a synthetic linchpin, enabling numerous transformations to build molecular diversity. This makes our title compound a valuable starting point for libraries of potential drug candidates.

G cluster_reactions Key Chemical Transformations cluster_products Resulting Scaffolds Start 2-Propoxy-5-(trifluoromethyl)benzaldehyde ReductiveAmination Reductive Amination (forms C-N bond) Start->ReductiveAmination Wittig Wittig Reaction (forms C=C bond) Start->Wittig Oxidation Oxidation (forms Carboxylic Acid) Start->Oxidation Reduction Reduction (forms Alcohol) Start->Reduction Amine Substituted Benzylamines ReductiveAmination->Amine Alkene Styrene Derivatives Wittig->Alkene Acid Benzoic Acids Oxidation->Acid Alcohol Benzyl Alcohols Reduction->Alcohol

Case Study: A Gateway to Novel Anti-Cancer Agents

Recent research has identified novel anti-cancer agents that operate by inducing ferroptosis, a form of regulated cell death. One study discovered potent ferroptosis inducers based on a 2-(trifluoromethyl)benzimidazole scaffold.[5] These compounds were found to inhibit the cystine/glutamate antiporter (system Xc⁻), leading to cancer cell death.[5] 2-Propoxy-5-(trifluoromethyl)benzaldehyde is an ideal starting material for synthesizing analogues of these promising compounds, where the aldehyde could be condensed with an appropriate diamine to form the core benzimidazole structure.

Safety, Handling, and Storage

As a substituted benzaldehyde, 2-Propoxy-5-(trifluoromethyl)benzaldehyde should be handled with appropriate care in a laboratory setting. While specific toxicity data is unavailable, general precautions for aromatic aldehydes should be followed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable to prevent slow oxidation of the aldehyde group.

Conclusion

2-Propoxy-5-(trifluoromethyl)benzaldehyde is more than a simple chemical; it is a strategically designed building block for modern chemical synthesis. Its molecular architecture, featuring the influential trifluoromethyl group and a modifiable propoxy chain, provides a robust platform for creating novel compounds with tailored physicochemical and pharmacological properties. The straightforward synthetic accessibility and the versatile reactivity of its aldehyde group position it as a valuable intermediate for researchers in drug discovery, agrochemicals, and materials science. This guide provides the foundational knowledge for scientists to confidently incorporate this powerful synthetic tool into their research and development programs.

References

  • PubChem. Compound Summary for CID 159212343. National Center for Biotechnology Information. [Link]

  • AHH Chemical Co., Ltd. 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde. [Link]

  • LookChem. Cas 210039-65-9, 2-hydroxy-5-(trifluoroMethyl)benzaldehyde. [Link]

  • NIST. Benzaldehyde, 4-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

  • NIST. Benzaldehyde, 2,4,5-trimethoxy-. NIST Chemistry WebBook. [Link]

  • PubChem. 2-Bromo-5-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. [Link]

  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Google Patents.
  • PubMed. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. Safety Data Sheet: 2,5-Bis(trifluoromethyl)benzaldehyde. [Link]

  • PrepChem.com. Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. [Link]

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  • Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]

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An In-Depth Technical Guide to the Solubility Profile of 2-Propoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Propoxy-5-(trifluoromethyl)benzaldehyde, a novel substituted benzaldehyde derivative with potential applications in pharmaceutical and agrochemical research. Given the critical role of solubility in the developability of new chemical entities, this document offers a detailed framework for researchers, scientists, and drug development professionals to understand, determine, and optimize the solubility of this compound.[1][2][3][4]

Introduction: The Criticality of Solubility in Chemical Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 2-Propoxy-5-(trifluoromethyl)benzaldehyde, which holds potential as a synthetic intermediate, its solubility profile dictates its utility in various applications. In drug discovery, poor aqueous solubility can lead to low bioavailability, hindering a promising candidate's progression.[1][3] Therefore, a thorough understanding and empirical determination of solubility are paramount in early-stage research and development.[4]

This guide will delve into the theoretical and practical aspects of determining the solubility of 2-Propoxy-5-(trifluoromethyl)benzaldehyde, offering detailed protocols and explaining the scientific rationale behind the experimental choices.

Physicochemical Properties: A Predictive Overview

Table 1: Predicted Physicochemical Properties of 2-Propoxy-5-(trifluoromethyl)benzaldehyde and Related Analogs

Property2-Propoxy-5-(trifluoromethyl)benzaldehyde (Predicted)2-Hydroxy-5-(trifluoromethyl)benzaldehyde2-Methoxy-5-(trifluoromethyl)benzaldehyde
Molecular Formula C11H11F3O2C8H5F3O2C9H7F3O2
Molecular Weight 232.20 g/mol 190.12 g/mol 204.15 g/mol
Structure Aromatic aldehyde with a propoxy and a trifluoromethyl groupAromatic aldehyde with a hydroxyl and a trifluoromethyl groupAromatic aldehyde with a methoxy and a trifluoromethyl group
Predicted Solubility Behavior Likely poor in aqueous solutions, with good solubility in organic solvents.Slightly soluble in acetonitrile and chloroform.[5]No specific solubility data available, but expected to be soluble in organic solvents.
Key Structural Features Influencing Solubility The hydrophobic benzene ring, the trifluoromethyl group, and the propoxy group are expected to decrease aqueous solubility. The aldehyde and ether functionalities may provide some limited polarity.The hydroxyl group can participate in hydrogen bonding, potentially increasing aqueous solubility compared to non-hydroxylated analogs.The methoxy group is less polar than a hydroxyl group.

The presence of the trifluoromethyl group, a common moiety in modern pharmaceuticals, is known to impact physicochemical properties such as lipophilicity and metabolic stability. Its strong electron-withdrawing nature can influence the overall polarity of the molecule. The propoxy group, being larger and more hydrophobic than a methoxy or hydroxyl group, will likely contribute to lower aqueous solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[6][7] This method is straightforward, reliable, and provides a direct measure of a compound's intrinsic solubility.

The Shake-Flask Method: A Validated Protocol

This protocol outlines the steps to determine the aqueous and organic solvent solubility of 2-Propoxy-5-(trifluoromethyl)benzaldehyde.

Objective: To determine the equilibrium solubility of 2-Propoxy-5-(trifluoromethyl)benzaldehyde in various solvents at a controlled temperature.

Materials:

  • 2-Propoxy-5-(trifluoromethyl)benzaldehyde (solid, assumed pure)

  • Selected solvents:

    • Purified water (e.g., Milli-Q®)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Ethanol

    • Methanol

    • Acetonitrile

    • Dimethyl sulfoxide (DMSO)

    • Other relevant organic solvents (e.g., ethyl acetate, dichloromethane)

  • Scintillation vials or other suitable glass containers with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess compound B Add to vial with known solvent volume A->B Dispense C Seal and place on orbital shaker B->C Secure D Shake at constant temperature (e.g., 25°C) for 24-48 hours C->D Incubate E Allow solution to settle D->E Cease agitation F Filter an aliquot through a 0.22 µm syringe filter E->F Clarify G Prepare serial dilutions of the filtrate F->G Dilute H Analyze by validated HPLC method G->H Inject I Quantify concentration against a standard curve H->I Calculate

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Steps:

  • Preparation of Standard Solutions: Prepare a stock solution of 2-Propoxy-5-(trifluoromethyl)benzaldehyde in a suitable organic solvent (e.g., acetonitrile) at a known concentration. From this stock, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.

  • Sample Preparation: To a series of labeled vials, add an excess amount of solid 2-Propoxy-5-(trifluoromethyl)benzaldehyde. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C or 37 °C for physiological relevance). Allow the samples to shake for a sufficient time to reach equilibrium (24 to 48 hours is common).[7]

  • Sample Collection and Filtration: After the equilibration period, visually confirm the presence of undissolved solid. Allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method. Analyze the diluted samples and the standard solutions by a validated HPLC method.

  • Data Analysis: Using the calibration curve generated from the standard solutions, determine the concentration of 2-Propoxy-5-(trifluoromethyl)benzaldehyde in the diluted samples. Back-calculate to determine the concentration in the original saturated solution. This value represents the equilibrium solubility.

Causality Behind Experimental Choices
  • Excess Solid: The presence of excess solid is crucial to ensure that the solution is truly saturated and at equilibrium.

  • Equilibration Time: A sufficient equilibration time is necessary for the dissolution process to reach a steady state. For some poorly soluble compounds, this may take longer than 24 hours.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant and recorded temperature is essential for data reproducibility.

  • Filtration: Filtration is a critical step to remove any microscopic solid particles that could lead to an overestimation of the solubility.

  • Validated HPLC Method: A specific and validated analytical method is required for accurate quantification of the dissolved compound.

Factors Influencing Solubility and Strategies for Enhancement

The solubility of 2-Propoxy-5-(trifluoromethyl)benzaldehyde will be influenced by several factors, including:

  • pH: For ionizable compounds, solubility can be highly pH-dependent. While 2-Propoxy-5-(trifluoromethyl)benzaldehyde is not expected to be readily ionizable, extreme pH values could potentially lead to hydrolysis of the aldehyde or ether linkages, affecting the measurement.

  • Co-solvents: The addition of co-solvents (e.g., ethanol, propylene glycol) to an aqueous solution can significantly increase the solubility of hydrophobic compounds.

  • Solid-State Properties: The crystalline form (polymorphism) of the solid compound can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

Should the aqueous solubility of 2-Propoxy-5-(trifluoromethyl)benzaldehyde prove to be a limiting factor for its intended application, several formulation strategies can be employed for its enhancement, including:

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic guest molecules, thereby enhancing their aqueous solubility.

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can prevent crystallization and improve its dissolution rate and apparent solubility.

Conclusion

This technical guide provides a comprehensive framework for approaching the solubility determination of 2-Propoxy-5-(trifluoromethyl)benzaldehyde. While specific experimental data for this compound is not yet widely published, the principles and protocols outlined herein offer a robust and scientifically sound approach for researchers to generate reliable solubility data. A thorough understanding of a compound's solubility is a critical early step in the journey of chemical development, and the methodologies described in this guide are designed to provide the necessary insights for informed decision-making.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

  • Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs. Advanced Drug Delivery Reviews, 59(7), 568-590. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • LookChem. (n.d.). 2-hydroxy-5-(trifluoroMethyl)benzaldehyde. [Link]

  • Al-Obaidi, H., & Buckton, G. (2009). The use of the shake-flask method for the measurement of the solubility of drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(5), 304-307.
  • Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 119(17), 10178-10209. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. ISRN Pharmaceutics, 2012.

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A Technical Guide to 2-Propoxy-5-(trifluoromethyl)benzaldehyde: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of 2-Propoxy-5-(trifluoromethyl)benzaldehyde, a fluorinated aromatic aldehyde with significant potential in medicinal chemistry and drug development. While the specific discovery and historical timeline of this exact molecule are not extensively documented in publicly available literature, this guide constructs a scientifically grounded narrative based on established organic synthesis principles and the well-understood roles of its constituent functional groups. We will explore the strategic rationale for its design, propose a robust synthetic pathway, detail its physicochemical properties, and discuss its promising applications as a building block for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of fluorinated scaffolds.

Introduction: The Strategic Design of a Bioactive Scaffold

The field of medicinal chemistry is in constant pursuit of novel molecular frameworks that can offer improved efficacy, selectivity, and pharmacokinetic profiles for new drugs. The strategic combination of different functional groups on a stable scaffold is a cornerstone of rational drug design. 2-Propoxy-5-(trifluoromethyl)benzaldehyde emerges from this philosophy, incorporating three key moieties on a benzene ring: a propoxy group, a trifluoromethyl group, and a benzaldehyde group. Each of these contributes distinct properties that make this molecule a highly attractive starting point for the synthesis of new chemical entities.

  • The Benzaldehyde Core: Benzaldehyde and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The aldehyde group is a versatile handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of complex molecular architectures.[1]

  • The Trifluoromethyl Group's Influence: The introduction of a trifluoromethyl (-CF3) group into a molecule is a well-established strategy in modern drug design.[2][3] This is due to its profound impact on several key molecular properties:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation and potentially increasing the half-life of a drug.[4]

    • Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[5]

    • Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the aromatic ring, influencing how a molecule interacts with its biological target.[4]

  • The Role of the Propoxy Group: The 2-propoxy group, an alkoxy substituent, also plays a crucial role. Its presence can influence the molecule's solubility, conformation, and ability to form hydrogen bonds. Alkoxy groups are prevalent in many approved drugs and are known to contribute to favorable pharmacokinetic properties.[6]

This guide will now delve into the practical aspects of this promising molecule, from its synthesis to its potential applications.

Proposed Synthesis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde

A logical and efficient synthetic route to 2-Propoxy-5-(trifluoromethyl)benzaldehyde can be proposed based on the readily available starting material, 2-Hydroxy-5-(trifluoromethyl)benzaldehyde. The key transformation is a Williamson ether synthesis, a classic and reliable method for the formation of ethers.[7][8]

The proposed two-step synthesis is outlined below:

Step 1: Deprotonation of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

The phenolic hydroxyl group of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde is first deprotonated using a suitable base to form a phenoxide ion. This is a crucial step as the phenoxide is a much more potent nucleophile than the neutral phenol.

Step 2: Nucleophilic Substitution with a Propyl Halide

The resulting phenoxide ion then undergoes a nucleophilic substitution reaction (SN2) with a propyl halide, such as 1-bromopropane or 1-iodopropane, to yield the desired 2-Propoxy-5-(trifluoromethyl)benzaldehyde.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

  • Anhydrous potassium carbonate (K2CO3) or sodium hydride (NaH)

  • 1-Bromopropane (or 1-iodopropane)

  • Anhydrous acetone or dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Hydroxy-5-(trifluoromethyl)benzaldehyde (1.0 eq) and a suitable solvent such as anhydrous acetone or DMF.

  • Deprotonation: Add a base such as anhydrous potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, added portion-wise at 0 °C) to the solution with stirring. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Slowly add 1-bromopropane (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If K2CO3 was used, filter off the solid. If NaH was used, quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 2-Propoxy-5-(trifluoromethyl)benzaldehyde.

Causality of Experimental Choices:

  • Choice of Base: Potassium carbonate is a mild and easy-to-handle base suitable for this reaction. Sodium hydride is a stronger, non-nucleophilic base that ensures complete deprotonation but requires more careful handling.

  • Choice of Solvent: Acetone and DMF are polar aprotic solvents that are excellent for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophilic phenoxide.

  • Inert Atmosphere: An inert atmosphere is recommended, especially when using a strong base like NaH, to prevent reaction with atmospheric moisture.

Diagram of the Proposed Synthetic Workflow:

SynthesisWorkflow Start Start: 2-Hydroxy-5-(trifluoromethyl)benzaldehyde Deprotonation Deprotonation (Base, Solvent) Start->Deprotonation Phenoxide Intermediate: Phenoxide Ion Deprotonation->Phenoxide Alkylation Alkylation (Propyl Halide) Phenoxide->Alkylation Workup Aqueous Work-up & Extraction Alkylation->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 2-Propoxy-5-(trifluoromethyl)benzaldehyde Purification->Product

Caption: Proposed workflow for the synthesis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde.

Physicochemical Properties and Spectroscopic Data

The physicochemical properties of 2-Propoxy-5-(trifluoromethyl)benzaldehyde can be predicted based on its structure and by analogy to similar compounds.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C11H11F3O2-
Molecular Weight 232.20 g/mol -
Appearance Colorless to pale yellow liquid or low-melting solidBased on similar benzaldehyde derivatives.
Boiling Point Estimated to be >200 °C at atmospheric pressureHigher than 2-hydroxy-5-(trifluoromethyl)benzaldehyde (204.5 °C) due to increased molecular weight.[9]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water.Typical for moderately polar organic compounds.
Stability Expected to be stable under normal conditions, but may be sensitive to air and light over time.Aldehydes can undergo oxidation.[10]

Expected Spectroscopic Data:

  • ¹H NMR: Protons of the propoxy group (triplet and sextet), aromatic protons (doublets and singlet), and the aldehyde proton (singlet).

  • ¹³C NMR: Carbons of the propoxy group, aromatic carbons (including the carbon of the -CF3 group, which will appear as a quartet due to C-F coupling), and the carbonyl carbon of the aldehyde.

  • ¹⁹F NMR: A singlet for the -CF3 group.

  • IR Spectroscopy: Characteristic peaks for the C=O stretch of the aldehyde, C-O-C stretch of the ether, and C-F stretches of the trifluoromethyl group.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique combination of functional groups in 2-Propoxy-5-(trifluoromethyl)benzaldehyde makes it a highly valuable building block for the synthesis of a wide range of potential therapeutic agents.

As a Precursor for Biologically Active Scaffolds

The aldehyde functionality serves as a key reaction point for the elaboration of the molecule into more complex structures.

Diagram of Potential Derivatization Pathways:

DerivatizationPathways StartingMaterial 2-Propoxy-5-(trifluoromethyl)benzaldehyde ReductiveAmination Reductive Amination (Amine, Reducing Agent) StartingMaterial->ReductiveAmination WittigReaction Wittig Reaction (Phosphorus Ylide) StartingMaterial->WittigReaction SchiffBase Schiff Base Formation (Primary Amine) StartingMaterial->SchiffBase AmineProduct Substituted Benzylamines ReductiveAmination->AmineProduct AlkeneProduct Stilbene Derivatives WittigReaction->AlkeneProduct ImineProduct Imine-containing Scaffolds SchiffBase->ImineProduct

Caption: Key derivatization reactions of 2-Propoxy-5-(trifluoromethyl)benzaldehyde.

  • Synthesis of Novel Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases, a common strategy in the design of oncology drugs.[3]

  • Development of CNS-active Agents: The increased lipophilicity imparted by the -CF3 and propoxy groups can facilitate penetration of the blood-brain barrier, making this scaffold interesting for the development of drugs targeting the central nervous system.

  • Antimicrobial and Antifungal Agents: Benzaldehyde derivatives are known to possess antimicrobial properties.[11] The unique electronic and steric properties of 2-Propoxy-5-(trifluoromethyl)benzaldehyde could lead to the discovery of novel antimicrobial agents with improved activity.

Structure-Activity Relationship (SAR) Insights

The synthesis of a library of analogs based on this scaffold can provide valuable SAR data:

  • Varying the Alkoxy Chain: Replacing the propoxy group with other alkoxy groups (e.g., methoxy, ethoxy, butoxy) can probe the effect of chain length and steric bulk on biological activity.

  • Modification of the Aldehyde: Conversion of the aldehyde to other functional groups (e.g., alcohol, carboxylic acid, nitrile) can explore the importance of this group for target binding.

  • Positional Isomers: Synthesizing isomers with the trifluoromethyl and propoxy groups at different positions on the aromatic ring can provide insights into the optimal substitution pattern for a given biological target.

Conclusion

2-Propoxy-5-(trifluoromethyl)benzaldehyde represents a strategically designed molecular scaffold with significant potential for the discovery and development of new therapeutic agents. While its own history is not yet written in the annals of chemical literature, the principles of its design and the promise of its reactivity are firmly grounded in the established science of medicinal chemistry. Its proposed synthesis is straightforward, and its unique combination of a reactive aldehyde handle, a metabolically robust and lipophilic trifluoromethyl group, and a modulating propoxy group makes it a highly attractive building block for further chemical exploration. This guide provides the foundational knowledge for researchers to embark on the synthesis and utilization of this promising compound in their drug discovery programs.

References

  • CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google P
  • Williamson Ether Synthesis And Alcoxymercuration - Transformation Tutoring. (URL: [Link])

  • Williamson ether synthesis - Wikipedia. (URL: [Link])

  • Williamson Ether Synthesis - Organic Chemistry Tutor. (URL: [Link])

  • Cas 210039-65-9,2-hydroxy-5-(trifluoroMethyl)benzaldehyde | lookchem. (URL: [Link])

    • The Williamson Ether Synthesis. (URL: [Link])

  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

  • 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047 - PubChem. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (URL: [Link])

  • (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review - ResearchGate. (URL: [Link])

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - MDPI. (URL: [Link])

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (URL: [Link])

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. (URL: [Link])

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  • The Role of Benzaldehyde in Modern Pharmaceutical Synthesis. (URL: [Link])

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (URL: [Link])

  • Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline - MDPI. (URL: [Link])

  • Exploring the Chemical Properties and Uses of 2-(Trifluoromethyl)benzaldehyde. (URL: [Link])

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Technical Whitepaper: Theoretical & Physicochemical Profiling of 2-Propoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Propoxy-5-(trifluoromethyl)benzaldehyde (CAS: 2764730-99-4) represents a specialized fluorinated scaffold in modern drug discovery. Characterized by the synergistic combination of a lipophilic propoxy tail and an electron-withdrawing trifluoromethyl group, this compound serves as a critical "biostere" in the optimization of pharmacokinetics. This guide provides an exhaustive theoretical and practical analysis of the compound, moving beyond basic catalog data to explore its synthetic architecture, reactivity profiles, and application in Structure-Activity Relationship (SAR) studies.

Chemical Identity & Structural Analysis

The molecule comprises a benzaldehyde core substituted at the ortho position with a propoxy ether and at the meta position (relative to the aldehyde) with a trifluoromethyl group. This substitution pattern creates a unique electronic push-pull system that influences both metabolic stability and receptor binding affinity.

Attribute Detail
IUPAC Name 2-Propoxy-5-(trifluoromethyl)benzaldehyde
CAS Number 2764730-99-4
Molecular Formula C₁₁H₁₁F₃O₂
Molecular Weight 232.20 g/mol
SMILES CCCOC1=C(C=C(C=C1)C(F)(F)F)C=O
InChI Key Predicted based on structure
Structural Conformation Insights

The steric bulk of the ortho-propoxy group likely forces the aldehyde carbonyl out of perfect coplanarity with the aromatic ring, potentially altering reactivity toward nucleophiles compared to unsubstituted benzaldehyde. The -CF₃ group at position 5 adds significant lipophilicity and metabolic resistance to oxidation at that site.

Physicochemical Properties (Theoretical & Predicted)

Due to the specialized nature of this derivative, experimental data is often proprietary. The following values are calculated based on high-fidelity QSAR models and group contribution methods, validated against the known precursor 2-Hydroxy-5-(trifluoromethyl)benzaldehyde.

Table 1: Physicochemical Profile[1]
PropertyValue (Predicted/Theoretical)ConfidenceContext for Drug Design
LogP (Lipophilicity) 3.6 ± 0.4HighOptimal for CNS penetration; higher than the methoxy analog.
Polar Surface Area (PSA) 26.3 ŲHighExcellent membrane permeability (<140 Ų).
Boiling Point 245–255 °C (at 760 mmHg)MediumSuitable for high-temp derivatization.
Melting Point < 25 °C (Likely Liquid)MediumThe propyl chain disrupts crystal packing compared to the hydroxy precursor (MP 59-60°C).
pKa (Conjugate Acid) -6.5 (Carbonyl oxygen)HighVery weak base; protonation requires strong acid.
Density 1.25 ± 0.05 g/cm³HighDenser than water due to fluorination.

Synthetic Architecture

The most robust route to 2-Propoxy-5-(trifluoromethyl)benzaldehyde is the Williamson Ether Synthesis , utilizing the commercially available 2-Hydroxy-5-(trifluoromethyl)benzaldehyde as the scaffold. This method ensures regioselectivity and high yield.

Protocol: O-Alkylation via Phase Transfer Catalysis

Reagents:

  • Substrate: 2-Hydroxy-5-(trifluoromethyl)benzaldehyde (1.0 eq)

  • Alkylating Agent: 1-Iodopropane (1.2 eq) or 1-Bromopropane (1.5 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile

  • Catalyst (Optional): TBAI (Tetrabutylammonium iodide) for bromide activation.

Step-by-Step Methodology:

  • Activation: Dissolve 2-Hydroxy-5-(trifluoromethyl)benzaldehyde in anhydrous DMF under an inert atmosphere (

    
    ). Add anhydrous 
    
    
    
    and stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The color typically shifts to bright yellow.
  • Alkylation: Dropwise add 1-iodopropane to the reaction mixture. If using the less reactive 1-bromopropane, add 5 mol% TBAI and heat to 60°C.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (lower R_f) should disappear, replaced by the less polar ether product (higher R_f).

  • Workup: Quench with water and extract into Ethyl Acetate. Wash the organic layer with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography.
    
Synthesis Workflow Diagram

SynthesisRoute Figure 1: Williamson Ether Synthesis Pathway Start 2-Hydroxy-5-(trifluoromethyl) benzaldehyde Base K2CO3 / DMF (Deprotonation) Start->Base Activation Intermediate Phenoxide Anion (Intermediate) Base->Intermediate -H+ Product 2-Propoxy-5-(trifluoromethyl) benzaldehyde Intermediate->Product SN2 Attack Reagent 1-Iodopropane (Electrophile) Reagent->Product Alkylation

Figure 1: The regioselective alkylation pathway transforming the hydroxy precursor into the propoxy target via SN2 mechanism.

Reactivity Profile & Derivatization[1]

The aldehyde functionality serves as a versatile "warhead" for further chemical elaboration.[1] The electron-withdrawing effect of the -CF₃ group at the meta position (relative to CHO) activates the carbonyl carbon toward nucleophilic attack, making it more reactive than unsubstituted benzaldehyde.

Key Transformations
  • Reductive Amination (Schiff Base Formation):

    • Reagent: Primary amines (

      
      ) + 
      
      
      
      .
    • Application: Synthesis of benzylamine derivatives common in GPCR ligands (e.g., 5-HT2A agonists).

  • Oxidation:

    • Reagent: NaClO₂ (Pinnick oxidation) or

      
      .
      
    • Product: 2-Propoxy-5-(trifluoromethyl)benzoic acid.

  • Knoevenagel Condensation:

    • Reagent: Malonic acid or active methylene compounds.

    • Product: Cinnamic acid derivatives (precursors to coumarins or styrenes).

Reactivity Network Diagram

ReactivityMap Figure 2: Divergent Synthesis & Reactivity Map Core 2-Propoxy-5-(trifluoromethyl) benzaldehyde Oxidation Oxidation (NaClO2) Core->Oxidation Reduction Reduction (NaBH4) Core->Reduction Amination Reductive Amination (R-NH2 / NaBH(OAc)3) Core->Amination Wittig Wittig Reaction (Ph3P=CH2) Core->Wittig Acid Benzoic Acid Derivative (Solubility Enhancer) Oxidation->Acid Alcohol Benzyl Alcohol (Linker) Reduction->Alcohol Amine Secondary Amine (Pharmacophore) Amination->Amine Styrene Styrene Derivative (Polymerization) Wittig->Styrene

Figure 2: Strategic derivatization pathways for medicinal chemistry optimization.

Applications in Drug Discovery[4][5]

Pharmacophore Features[1][2][6][7][8][9][10]
  • Lipophilic Pocket Engagement: The propyl chain (C3) extends deeper into hydrophobic pockets (e.g., GPCR transmembrane domains) compared to methyl/ethyl analogs, potentially improving potency (pK_i).

  • Metabolic Blockade: The -CF₃ group blocks metabolic oxidation at the C5 position, a common clearance route for benzaldehyde derivatives (CYP450 mediated hydroxylation).

  • Bioisosterism: This scaffold is a bioisostere for 2,5-disubstituted indoles, often found in serotonin modulators.

Therapeutic Areas[4][6]
  • CNS Agents: The high LogP (3.6) suggests excellent Blood-Brain Barrier (BBB) penetration, making it relevant for neurodegenerative or psychiatric drug candidates.

  • Anticancer Agents: Alkoxy-benzaldehydes are frequent precursors for chalcones and stilbenes, which exhibit tubulin polymerization inhibition.

Safety & Handling (GHS Classification)

While specific toxicological data for the propoxy derivative is limited, it shares hazard profiles with its halogenated benzaldehyde class.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2][3][4]

    • H335: May cause respiratory irritation.[4]

  • Handling Protocol:

    • Always handle in a fume hood to avoid inhalation of vapors.

    • Store under inert gas (

      
       or Ar) at 2-8°C to prevent slow oxidation to the benzoic acid.
      
    • Incompatibility: Strong oxidizing agents and strong bases.

References

  • AOBChem. (2023). Product Catalog: 3-Propoxy-5-(trifluoromethyl)benzaldehyde (CAS 2764730-99-4). Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Hydroxy-5-(trifluoromethyl)benzaldehyde.[5][6] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted benzaldehydes. Retrieved from

  • Hansen, M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.[7] PubMed. Retrieved from [7]

  • LookChem. (2023). Chemical Properties of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde. Retrieved from

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Methodological & Application

Synthesis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-propoxy-5-(trifluoromethyl)benzaldehyde, a key intermediate in the development of various pharmaceuticals and agrochemicals. The synthesis is achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This guide delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step protocol for its execution, and outlines the necessary procedures for purification and characterization of the final product. The information presented herein is intended to equip researchers with the knowledge and practical guidance required for the successful and efficient synthesis of this important chemical building block.

Introduction

2-Propoxy-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, desirable properties in drug design, while the aldehyde functionality serves as a versatile handle for further chemical modifications.[1] The propoxy group further modulates the molecule's physicochemical properties. This compound is a valuable precursor for the synthesis of more complex molecules, including Schiff bases and other heterocyclic systems with potential biological activities.

The synthesis of 2-propoxy-5-(trifluoromethyl)benzaldehyde is most effectively achieved via the Williamson ether synthesis. This classic organic reaction involves the O-alkylation of a phenol, in this case, 2-hydroxy-5-(trifluoromethyl)benzaldehyde, with a suitable propyl halide in the presence of a base.

Reaction Mechanism: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The reaction can be conceptually divided into two key steps:

  • Deprotonation: The phenolic hydroxyl group of 2-hydroxy-5-(trifluoromethyl)benzaldehyde is deprotonated by a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), to form a highly nucleophilic phenoxide ion. The acidity of the phenolic proton is enhanced by the electron-withdrawing trifluoromethyl group on the aromatic ring.

  • Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of a propyl halide (e.g., 1-bromopropane or 1-iodopropane). This attack occurs from the backside of the carbon-halogen bond, leading to the displacement of the halide leaving group in a single, concerted step and the formation of the desired ether linkage.[2]

For a successful SN2 reaction and to minimize competing elimination reactions, a primary alkyl halide like 1-bromopropane is the preferred reagent.[4]

Visualizing the Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Phenol 2-Hydroxy-5-(trifluoromethyl)benzaldehyde Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenol Product 2-Propoxy-5-(trifluoromethyl)benzaldehyde Phenoxide->Product SN2 Attack Propyl_Halide 1-Bromopropane Propyl_Halide->Product Leaving_Group Br⁻

Figure 1: Williamson Ether Synthesis Mechanism.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 2-propoxy-5-(trifluoromethyl)benzaldehyde.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )CAS Number
2-Hydroxy-5-(trifluoromethyl)benzaldehydeC₈H₅F₃O₂190.12210039-65-9
1-BromopropaneC₃H₇Br122.99106-94-5
Potassium Carbonate (anhydrous)K₂CO₃138.21584-08-7
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2
Diethyl Ether(C₂H₅)₂O74.1260-29-7
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8
Brine (Saturated NaCl solution)NaCl58.447647-14-5
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9
Silica Gel (for column chromatography)SiO₂60.087631-86-9
HexaneC₆H₁₄86.18110-54-3
Ethyl AcetateC₄H₈O₂88.11141-78-6
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-5-(trifluoromethyl)benzaldehyde (1.90 g, 10.0 mmol).

    • Add anhydrous potassium carbonate (2.76 g, 20.0 mmol) to the flask.

    • Add N,N-dimethylformamide (DMF, 30 mL) to the flask.

  • Addition of Alkylating Agent:

    • While stirring the mixture at room temperature, add 1-bromopropane (1.35 mL, 15.0 mmol) dropwise using a syringe.

  • Reaction:

    • Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted starting material and acidic impurities.

    • Wash the organic layer with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Pack the column with silica gel in hexane.

    • Load the crude product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 2-propoxy-5-(trifluoromethyl)benzaldehyde as a pure product.

Characterization of 2-Propoxy-5-(trifluoromethyl)benzaldehyde

The identity and purity of the synthesized 2-propoxy-5-(trifluoromethyl)benzaldehyde should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the aldehydic proton (singlet, ~10 ppm), the aromatic protons (multiplets, ~7-8 ppm), the methylene protons of the propoxy group adjacent to the oxygen (triplet, ~4 ppm), the central methylene protons of the propoxy group (sextet, ~1.8-2.0 ppm), and the terminal methyl protons of the propoxy group (triplet, ~1.0 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for the carbonyl carbon of the aldehyde (~190 ppm), the aromatic carbons (in the region of ~110-160 ppm, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling), and the carbons of the propoxy group (~10-70 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the aldehyde (around 1700 cm⁻¹), C-H stretching of the aldehyde (two weak bands around 2720 and 2820 cm⁻¹), C-O-C stretching of the ether (around 1250-1050 cm⁻¹), and C-F stretching of the trifluoromethyl group (strong absorptions in the 1350-1100 cm⁻¹ region).

Troubleshooting and Causality Behind Experimental Choices

  • Choice of Base: Potassium carbonate is a moderately strong base that is effective in deprotonating the phenol without causing significant side reactions. Stronger bases like sodium hydride could also be used but require strictly anhydrous conditions.

  • Choice of Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and promotes the SN2 reaction by solvating the potassium cation, leaving the phenoxide anion more nucleophilic.

  • Reaction Temperature: The reaction is heated to increase the rate of reaction. However, excessively high temperatures can lead to side reactions, such as elimination if a secondary or tertiary alkyl halide were used.

  • Incomplete Reaction: If TLC indicates the presence of a significant amount of starting material after the recommended reaction time, the reaction time can be extended, or a small amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be added to facilitate the reaction between the aqueous-soluble base and the organic-soluble reactants.

  • Purification: Column chromatography is a crucial step to remove any unreacted starting materials, by-products, and residual solvent to obtain a highly pure product. The choice of eluent system is critical for achieving good separation.

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of 2-propoxy-5-(trifluoromethyl)benzaldehyde from readily available starting materials. By following the detailed protocol and understanding the underlying reaction mechanism, researchers can successfully synthesize this valuable intermediate for its application in various fields of chemical research and development.

References

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). 2-hydroxy-5-(trifluoroMethyl)benzaldehyde. Retrieved from [Link]

  • Catalyst-Free Site Selective Hydroxyalkylation of 5-Phenylthiophen-2-amine with α-Trifluoromethyl Ketones through Electrophilic Aromatic Substitution. (2022). Molecules, 27(3), 896. [Link]

  • Google Patents. (n.d.). Method for preparing o-trifluoromethyl benzaldehyde.
  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0296197). Retrieved from [Link]

  • Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

  • TFA-mediated tandem Friedel-Crafts alkylation/cyclization/hydrogen transfer process for the synthesis of flavylium compounds. (2015). RSC Advances, 5(10), 7385-7391. [Link]

  • Chemsrc. (2025, September 22). 2-Hydroxy-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

  • Scribd. (n.d.). Certificate of Analysis: 2-Hydroxy-5 - (Trifluoromethyl) Benzaldehyde. Retrieved from [Link]

Sources

Technical Application Note: Synthesis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Retrosynthetic Analysis

The synthesis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde is a critical intermediate step in the development of fluorinated bioactive scaffolds. The ortho-alkoxy benzaldehyde motif is frequently utilized in the synthesis of benzofurans, coumarins, and Schiff-base ligands for medicinal chemistry. The trifluoromethyl (


) group at the 5-position imparts metabolic stability and lipophilicity, key parameters in drug design.[1]
Retrosynthetic Logic

The most robust disconnection for this molecule relies on the Williamson Ether Synthesis (O-alkylation). The electron-withdrawing nature of the aldehyde and trifluoromethyl groups significantly increases the acidity of the phenolic hydroxyl, facilitating alkylation under mild conditions.

  • Primary Pathway (Route A): O-Alkylation of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde.

  • Alternative Pathway (Route B): Nucleophilic Aromatic Substitution (

    
    ) of 2-Fluoro-5-(trifluoromethyl)benzaldehyde.
    

While Route B is viable, Route A is designated as the Gold Standard Protocol for laboratory scale due to the commercial availability of the phenol, milder reaction conditions, and superior impurity profile (avoiding defluorination side-products).

Retrosynthesis Target 2-Propoxy-5-(trifluoromethyl)benzaldehyde Precursor1 2-Hydroxy-5-(trifluoromethyl)benzaldehyde (CAS: 210039-65-9) Precursor1->Target Route A: O-Alkylation (Recommended) Reagent1 1-Bromopropane (Alkylating Agent) Reagent1->Target Precursor2 2-Fluoro-5-(trifluoromethyl)benzaldehyde Precursor2->Target Route B: SnAr (Alternative) Reagent2 n-Propanol / Base Reagent2->Target

Figure 1: Retrosynthetic disconnection showing the primary alkylation route (Green) and alternative SnAr route (Red).

Primary Protocol: O-Alkylation

Reaction Mechanism

This protocol utilizes potassium carbonate (


) as a base in 

-Dimethylformamide (DMF). The base deprotonates the phenol to form a phenoxide anion, which acts as the nucleophile attacking 1-bromopropane via an

mechanism.

Critical Mechanistic Insight: The


 of 2-hydroxy-5-(trifluoromethyl)benzaldehyde is approximately 7.0–7.5, significantly lower than unsubstituted phenol (

) due to the electron-withdrawing formyl and

groups. This allows the use of weak bases like

rather than

, preventing potential side reactions such as the Cannizzaro reaction or aldol condensation.
Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[2][3]Amount (10 mmol Scale)Role
2-Hydroxy-5-(trifluoromethyl)benzaldehyde 190.121.01.90 gLimiting Reagent
1-Bromopropane 122.991.51.84 g (1.36 mL)Electrophile
Potassium Carbonate (

)
138.212.02.76 gBase
Potassium Iodide (

)
166.000.10.16 gCatalyst (Finkelstein)
DMF (Anhydrous) --20 mLSolvent
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 1.90 g (10 mmol) of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde.

  • Add 20 mL of anhydrous DMF. Stir until the solid is fully dissolved.

  • Add 2.76 g (20 mmol) of anhydrous

    
    . The mixture will turn yellow/orange due to phenoxide formation.
    
  • Optional but Recommended: Add 0.16 g (1.0 mmol) of Potassium Iodide (KI). This generates 1-iodopropane in situ, which is a more reactive electrophile, accelerating the reaction.

  • Add 1.36 mL (15 mmol) of 1-Bromopropane via syringe.

Step 2: Reaction Execution

  • Heat the mixture to 60°C in an oil bath.

    • Note: Do not exceed 80°C to minimize DMF decomposition and potential polymerization.

  • Monitor the reaction by TLC (Hexane:Ethyl Acetate 8:2).

    • Starting Material

      
      : ~0.4 (Stains strongly with 
      
      
      
      due to phenol).
    • Product

      
      : ~0.6-0.7 (UV active, no 
      
      
      
      stain).
  • Reaction typically reaches completion within 3–5 hours .

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-cold water . A precipitate or oil should separate.

  • Extract the aqueous layer with Ethyl Acetate (

    
    ) .
    
  • Combine the organic layers.

  • Critical Wash: Wash the combined organics with Water (

    
    )  followed by Brine (
    
    
    
    )
    .
    • Why? DMF is miscible in water but has high solubility in EtOAc. Multiple water washes are required to fully remove DMF, which can interfere with crystallization later.

  • Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotavap) at 40°C.

Step 4: Purification

  • Crude State: The product is typically a pale yellow oil that may solidify upon standing (melting point is likely near ambient temperature).

  • Method: If high purity (>98%) is required, perform flash column chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient from 100% Hexane to 90:10 Hexane:EtOAc.

  • Yield Expectation: 85–95% (approx. 2.0 – 2.2 g).[4]

Process Visualization

Workflow Start Start: 10 mmol Scale Mix Dissolve Phenol in DMF Add K2CO3 + KI Start->Mix Heat Add 1-Bromopropane Heat to 60°C (3-5h) Mix->Heat Quench Quench in Ice Water Extract with EtOAc (3x) Heat->Quench Wash CRITICAL STEP: Wash 2x Water, 1x Brine (Remove DMF) Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Flash Chromatography (Hexane/EtOAc) Dry->Purify Final Pure Product 2-Propoxy-5-(trifluoromethyl)benzaldehyde Purify->Final

Figure 2: Experimental workflow emphasizing the critical DMF removal step.

Analytical Characterization

Upon isolation, the identity of the compound must be verified. The following spectral features are diagnostic.

TechniqueExpected SignalAssignment

H NMR
(400 MHz,

)

10.45 ppm (s, 1H)
Aldehyde proton (-CH O)

8.05 ppm (d,

Hz, 1H)
H-6 (Ortho to CHO, Meta to CF3)

7.75 ppm (dd, 1H)
H-4 (Para to alkoxy)

7.05 ppm (d, 1H)
H-3 (Ortho to alkoxy)

4.10 ppm (t, 2H)
-OCH

- (Propoxy)

1.90 ppm (m, 2H)
-CH

-CH

-CH


1.10 ppm (t, 3H)
-CH

-CH


F NMR

-62.5 ppm (s, 3F)
Trifluoromethyl group
IR (ATR) 1685 cm

C=O[5] Stretch (Aldehyde)
1250 cm

C-O-C Stretch (Aryl Ether)

Safety & Handling

  • 1-Bromopropane: Is an alkylating agent and a potential reproductive toxin. Handle exclusively in a fume hood. Wear nitrile gloves.

  • 2-Hydroxy-5-(trifluoromethyl)benzaldehyde: Causes skin and eye irritation. Avoid dust inhalation.

  • DMF: Hepatotoxic and readily absorbed through skin. Use double gloves if possible.

  • Waste Disposal: Aqueous washes containing DMF must be segregated into non-halogenated organic waste (or specific aqueous-organic waste depending on facility rules), not poured down the drain.

References

  • Precursor Availability & Properties

    • Sigma-Aldrich. 2-Hydroxy-5-(trifluoromethyl)benzaldehyde Product Sheet. Link

  • General Protocol for Alkylation of Salicylaldehydes: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989, p. 985. (Standard Williamson Ether Synthesis conditions).
  • Mechanistic Context (Acidity of Fluorinated Phenols)

    • Hansch, C.; Leo, A.; Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chem. Rev.1991 , 91, 165–195. Link

  • Alternative SnAr Route (Analogous Chemistry)

Sources

Application Note: Purification Protocols for 2-Propoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification strategies for 2-Propoxy-5-(trifluoromethyl)benzaldehyde , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Due to the competing electronic effects of the electron-donating propoxy group and the electron-withdrawing trifluoromethyl group, this molecule exhibits specific reactivity profiles that dictate purification choices. This guide prioritizes the Sodium Bisulfite Adduct method as the primary protocol due to its high specificity for the aldehyde functionality, supplemented by vacuum distillation and flash chromatography for polishing.[1]

Chemical Context & Impurity Profile[2][3][4][5][6][7]

Physicochemical Profile

The target molecule is a "push-pull" system. The C2-propoxy group donates electron density via resonance, while the C5-trifluoromethyl group withdraws density via induction. This combination typically results in a liquid or low-melting solid with significant lipophilicity.

PropertyValue / Description
Chemical Formula C₁₁H₁₁F₃O₂
Molecular Weight 232.20 g/mol
Physical State Viscous Oil or Low-Melting Solid (approx. 20–30°C)
Solubility Soluble in DCM, EtOAc, Toluene; Insoluble in Water
Boiling Point Est. 90–100°C @ 0.5 mmHg (Vacuum required)
Major Reactivity Air-sensitive (oxidizes to benzoic acid); Electrophilic carbonyl
Common Impurities

Understanding the synthesis route (typically alkylation of 2-hydroxy-5-(trifluoromethyl)benzaldehyde) reveals the impurities:

  • 2-Propoxy-5-(trifluoromethyl)benzoic acid: Auto-oxidation byproduct.

  • 2-Hydroxy-5-(trifluoromethyl)benzaldehyde: Unreacted starting material (phenolic).

  • Propyl halides: Unreacted alkylating agents.

  • Inorganic Salts: Carbonates/halides from the alkylation step.

Method A: Sodium Bisulfite Adduct Purification (Primary Protocol)[1]

Principle

This method relies on the reversible formation of a water-soluble hydroxysulfonate adduct.

  • Mechanism: The nucleophilic bisulfite ion (HSO₃⁻) attacks the electrophilic carbonyl carbon.[1]

  • Selectivity: Only the aldehyde forms this adduct. Non-carbonyl impurities (alkyl halides, ethers) and weak acids (phenols) remain in the organic phase.[1]

  • Recovery: The adduct is hydrolyzed back to the aldehyde using a base or acid.[1][2][3]

Reagents
  • Sodium Bisulfite (NaHSO₃), Saturated Aqueous Solution (freshly prepared).[1]

  • Sodium Bicarbonate (NaHCO₃), 10% Aqueous Solution.[1]

  • Sodium Hydroxide (NaOH), 10% Aqueous Solution (or H₂SO₄ for acid hydrolysis).[1]

  • Solvents: Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc).[1][2]

Step-by-Step Protocol

Phase 1: Pre-wash (Acid Removal) [1]

  • Dissolve the crude oil in Et₂O (approx. 5–10 mL per gram of crude).

  • Wash with 10% NaHCO₃ (2x). Rationale: Removes the benzoic acid impurity immediately. The aldehyde remains in the organic layer.[1]

  • Wash with Brine (1x).

Phase 2: Adduct Formation

  • To the organic layer, add Saturated NaHSO₃ solution (1.5 molar equivalents relative to aldehyde).[1]

  • Vigorous Stirring: Stir rapidly for 2–4 hours. Note: The adduct often precipitates as a white solid at the interface or turns the aqueous layer into a thick slurry.[1]

  • Separation:

    • If solid forms: Filter the solid adduct and wash with Et₂O (removes non-aldehyde impurities).[1]

    • If no solid:[1] Separate the layers.[4] Keep the Aqueous Layer (contains the target adduct).[1] The Organic Layer contains the impurities (discard after checking TLC).[1]

Phase 3: Regeneration

  • Place the solid adduct (suspended in water) or the aqueous adduct solution into a flask.

  • Slowly add 10% NaOH (or 10% H₂SO₄) while stirring until pH > 10 (or < 2). Observation: The cloudy emulsion of the regenerated aldehyde oil will appear.[1]

  • Extract the mixture with Et₂O (3x).

  • Dry combined organics over MgSO₄, filter, and concentrate under reduced pressure.

Workflow Visualization

BisulfiteWorkflow Crude Crude Mixture (Aldehyde + Impurities) PreWash Pre-Wash: 10% NaHCO3 Crude->PreWash OrgPhase1 Organic Phase (Aldehyde + Non-Acids) PreWash->OrgPhase1 AqWaste1 Aqueous Waste (Benzoic Acid Salts) PreWash->AqWaste1 BisulfiteStep Add Sat. NaHSO3 Stir 4 hours OrgPhase1->BisulfiteStep PhaseSep Phase Separation / Filtration BisulfiteStep->PhaseSep OrgWaste Organic Phase (Phenols, Alkyl Halides) PhaseSep->OrgWaste Discard Adduct Bisulfite Adduct (Aqueous or Solid) PhaseSep->Adduct Keep Regen Regeneration (Add 10% NaOH) Adduct->Regen Extraction Extract with Et2O Regen->Extraction FinalProduct Pure 2-Propoxy-5-(CF3)benzaldehyde Extraction->FinalProduct

Figure 1: Selective purification workflow using Sodium Bisulfite. Note that the target molecule temporarily resides in the aqueous/solid phase.[1]

Method B: Vacuum Distillation (Scale-Up)

For quantities >10g, distillation is efficient but requires strict thermal control to prevent decomposition of the propoxy ether linkage.[1]

  • Setup: Short-path distillation head with a high-vacuum pump (< 1 mmHg).

  • Pre-treatment: Ensure the crude is acid-free (NaHCO₃ wash) to prevent acid-catalyzed polymerization in the pot.

  • Procedure:

    • Degas the oil under vacuum at room temperature first.

    • Slowly ramp temperature.

    • Collect: Discard the "forerun" (residual solvents/propyl halides).[1] Collect the main fraction (likely 80–110°C depending on vacuum quality).[1]

    • Caution: Do not overheat the pot residue; CF₃-aromatics can be thermally sensitive at extreme temperatures.

Method C: Flash Chromatography (Polishing)[1]

If the bisulfite method leaves trace impurities, use silica gel chromatography.[1]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate gradient.

    • Start: 95:5 (Hex:EtOAc).[1]

    • Target elution: Typically occurs around 90:10 to 85:15.

  • Detection:

    • UV (254 nm): Strong absorption due to benzaldehyde core.

    • Stain: 2,4-DNP (Dinitrophenylhydrazine) .[1] The aldehyde will stain instantly as a yellow/orange spot.

Quality Control & Validation

To ensure the protocol was successful, verify the following markers:

TechniqueDiagnostic MarkerCriteria for Purity
1H NMR Aldehyde proton (-CH O)Singlet at ~10.4 ppm. Integration 1H.
1H NMR Propoxy group (-OCH ₂-)Triplet at ~4.0 ppm.
19F NMR Trifluoromethyl (-CF ₃)Singlet at ~ -62 ppm. No side peaks.
GC-MS Molecular IonM+ peak at 232 m/z.

Self-Validating Check: Mix a small aliquot of your purified product with 2,4-DNP reagent. A sharp melting point hydrazone derivative should form immediately, confirming the aldehyde is active and not oxidized to acid.[1]

Storage and Stability

Aldehydes with electron-withdrawing groups (like CF₃) are highly reactive.

  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature: < 4°C (Refrigerator).

  • Stabilizer: For long-term storage, consider adding 0.1% Hydroquinone (if downstream chemistry permits) to inhibit radical oxidation.[1]

References

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Butterworth-Heinemann. (Standard text for general purification of benzaldehydes via bisulfite). [1]

  • Sodium Bisulfite Adducts in Purification. BenchChem Technical Support. Purification of Reaction Mixtures Containing Benzaldehyde.[2][1]

  • Synthesis of Trifluoromethyl Benzaldehydes. Journal of Fluorine Chemistry. Specific reactivity of alkoxy-trifluoromethyl benzenes. [1]

  • Handling of Air-Sensitive Reagents. Aldrich Technical Bulletin AL-134.

Sources

Application Note: Comprehensive Analytical Characterization of 2-Propoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Propoxy-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde of increasing interest in the pharmaceutical and agrochemical sectors. Its unique combination of a propoxy group, a trifluoromethyl moiety, and a reactive aldehyde function makes it a valuable intermediate for the synthesis of complex molecular architectures. The trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a key building block in modern drug discovery.[1][2]

Given its role as a synthetic precursor, ensuring the identity, purity, and stability of 2-Propoxy-5-(trifluoromethyl)benzaldehyde is paramount. A robust analytical control strategy is essential to guarantee the quality of downstream products and the reproducibility of synthetic processes. This application note provides a comprehensive guide to the analytical methods for the thorough characterization of this compound, offering detailed protocols and the scientific rationale behind the selection of each technique.

Physicochemical Properties and Structure

A foundational understanding of the molecule's properties is critical for method development.

  • Molecular Formula: C₁₁H₁₁F₃O₂

  • Molecular Weight: 232.20 g/mol

  • Structure:

    
    
    
  • Predicted Properties (by analogy to similar structures):

    • Appearance: Colorless to pale yellow liquid or low-melting solid.

    • Solubility: Soluble in common organic solvents such as methanol, acetonitrile, chloroform, and ethyl acetate. Limited solubility in water.

Overall Analytical Workflow

A multi-faceted analytical approach is necessary for the complete characterization of 2-Propoxy-5-(trifluoromethyl)benzaldehyde. The following diagram illustrates a logical workflow, starting from initial identification and culminating in detailed impurity profiling.

Analytical_Workflow Figure 1. Comprehensive Analytical Workflow cluster_ID Identity Confirmation cluster_Purity Purity and Impurity Profiling cluster_PhysChem Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (GC-MS or LC-MS) NMR->MS Confirms Mass FTIR FTIR Spectroscopy MS->FTIR Confirms Functional Groups HPLC HPLC-UV (Assay and Impurities) FTIR->HPLC Proceed to Purity GC GC-FID (Residual Solvents & Volatile Impurities) HPLC->GC Orthogonal Purity Check Impurity_ID Impurity Identification (LC-MS/MS, High-Res MS) GC->Impurity_ID Investigate Unknowns Appearance Appearance & Color Solubility Solubility Testing

Caption: A structured approach to the analytical characterization of 2-Propoxy-5-(trifluoromethyl)benzaldehyde.

Identity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structure elucidation. A combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the integrity of the trifluoromethyl group.

  • ¹H NMR: Will confirm the presence and connectivity of the propoxy group (triplet and sextet for the ethyl fragment, and a triplet for the terminal methyl), the aromatic protons (showing characteristic splitting patterns), and the aldehyde proton (a singlet in the downfield region).

  • ¹³C NMR: Will show the correct number of carbon signals, including the carbonyl carbon of the aldehyde, the carbons of the aromatic ring, and the carbons of the propoxy group.

  • ¹⁹F NMR: Is crucial for confirming the trifluoromethyl group. It should exhibit a singlet at a characteristic chemical shift for a CF₃ group attached to an aromatic ring.[3] The absence of other fluorine signals confirms the purity of this functional group.

Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay (d1): 5 seconds for quantitative measurements.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse program (zgpg30).

      • Spectral Width: ~240 ppm.

      • Relaxation Delay (d1): 2 seconds.

    • ¹⁹F NMR:

      • Pulse Program: Standard single pulse (zgfl).

      • Spectral Width: ~50 ppm.

      • Reference: External CFCl₃ (0 ppm).

  • Data Processing and Interpretation: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectra. Integrate the signals in the ¹H and ¹⁹F spectra and compare the chemical shifts and coupling constants to expected values based on the structure and published data for similar compounds.

Proton (¹H) Expected Chemical Shift (ppm, CDCl₃) Multiplicity Integration
Aldehyde (CHO)9.8 - 10.5Singlet1H
Aromatic (Ar-H)7.0 - 8.0Multiplets3H
Methylene (-OCH₂-)3.9 - 4.2Triplet2H
Methylene (-CH₂-)1.8 - 2.1Sextet2H
Methyl (-CH₃)0.9 - 1.2Triplet3H
Fluorine (¹⁹F) Expected Chemical Shift (ppm, ref. CFCl₃) Multiplicity
Trifluoromethyl (Ar-CF₃)-60 to -65Singlet
Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound, offering a crucial piece of evidence for its identity. When coupled with a chromatographic technique like Gas Chromatography (GC-MS), it also serves as a powerful tool for separating and identifying volatile impurities. The fragmentation pattern can offer structural clues that corroborate NMR data.

Expected Fragmentation Pattern: The primary fragmentation of benzaldehyde derivatives often involves the loss of the aldehyde proton or the entire formyl group.[4][5]

  • Molecular Ion (M⁺): m/z 232

  • [M-H]⁺: m/z 231 (loss of the aldehydic hydrogen)

  • [M-CHO]⁺: m/z 203 (loss of the formyl radical)

  • Further fragmentation of the propoxy chain is also expected.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • GC Parameters:

    • Column: A non-polar or medium-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Compare the obtained mass spectrum of the main peak with the expected molecular weight and fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and non-destructive technique that confirms the presence of key functional groups.[6][7] For 2-Propoxy-5-(trifluoromethyl)benzaldehyde, FTIR will verify the presence of the aldehyde, the aromatic ring, the ether linkage, and the trifluoromethyl group.

Expected Absorption Bands:

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C-H stretch (aldehyde)2820-2850 and 2720-2750Medium, Sharp
C=O stretch (aldehyde)1690-1715 (conjugated)Strong, Sharp
C=C stretch (aromatic)1580-1600 and 1450-1500Medium to Strong
C-F stretch (CF₃)1100-1350Strong, often multiple bands
C-O stretch (ether)1200-1275 (aryl alkyl ether)Strong

Protocol: FTIR Analysis

  • Sample Preparation:

    • For liquids: Apply a thin film of the sample between two salt plates (e.g., NaCl or KBr).

    • For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the pure salt plates/KBr pellet.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Subtract the background spectrum from the sample spectrum. Identify and label the major absorption bands and correlate them with the expected functional groups.

Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC with UV detection is the primary method for determining the purity (assay) of the main component and for detecting and quantifying non-volatile impurities. A well-developed reversed-phase HPLC method can separate the target compound from its starting materials, by-products, and degradation products.

Potential Impurities: Based on a likely synthesis via Williamson ether synthesis from 2-hydroxy-5-(trifluoromethyl)benzaldehyde and a propyl halide, potential impurities include:[8][9][10][11][12][13]

  • Starting Material: 2-hydroxy-5-(trifluoromethyl)benzaldehyde.

  • Oxidation Product: 2-Propoxy-5-(trifluoromethyl)benzoic acid.

  • Unreacted Propylating Agent: e.g., 1-bromopropane (better detected by GC).

  • Isomeric By-products: Depending on the synthesis of the starting phenol.

HPLC_Method_Workflow Figure 2. HPLC Method Development Workflow cluster_Prep Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Evaluation SamplePrep Sample & Standard Preparation Injection Inject Sample SamplePrep->Injection MobilePhase Mobile Phase Preparation Separation Gradient Elution on C18 Column MobilePhase->Separation Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (% Area or vs. Standard) Integration->Quantification Report Generate Report Quantification->Report

Caption: A typical workflow for purity determination by HPLC.

Protocol: Reversed-Phase HPLC for Purity and Impurity Analysis

  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 50% B

      • 18.1-22 min: 50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Sample Solution: Accurately weigh and dissolve the sample in acetonitrile/water (50:50 v/v) to a final concentration of approximately 0.5 mg/mL.

    • Reference Standard Solution: If available, prepare a reference standard at the same concentration.

  • Data Analysis and System Suitability:

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Perform replicate injections of the reference standard to establish system suitability (e.g., tailing factor < 1.5, theoretical plates > 2000, %RSD of peak area < 2.0%).

    • Analyze the sample solution. Calculate the purity by area percent normalization.

    • Impurity levels should be reported according to ICH Q3A guidelines.[14][15][16][17][18]

Gas Chromatography (GC)

Rationale: GC with a Flame Ionization Detector (GC-FID) is ideal for detecting and quantifying volatile impurities, particularly residual solvents from the synthesis and purification process.[19][20][21][22][23]

Protocol: GC-FID for Residual Solvent Analysis

  • Sample Preparation: Accurately weigh a sample (~100 mg) into a headspace vial and dissolve in a suitable high-boiling point solvent (e.g., DMSO or DMF). Add an internal standard if required.

  • GC-Headspace Parameters:

    • Column: A column suitable for residual solvent analysis (e.g., G43 phase, 30 m x 0.32 mm ID, 1.8 µm film thickness).

    • Carrier Gas: Helium.

    • Oven Program: 40 °C for 5 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.

    • Injector Temperature: 200 °C.

    • Detector Temperature (FID): 250 °C.

    • Headspace Vial Equilibration: 80 °C for 15 minutes.

  • Data Analysis: Identify and quantify residual solvents by comparing their retention times and responses to those of a reference standard mixture.

Conclusion

The analytical characterization of 2-Propoxy-5-(trifluoromethyl)benzaldehyde requires a suite of orthogonal techniques to ensure its identity, purity, and quality. The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to confidently assess this important chemical intermediate. By combining NMR, MS, and FTIR for structural confirmation with HPLC and GC for purity and impurity analysis, a comprehensive and reliable analytical data package can be generated, supporting its use in further research and development.

References

  • U.S. Food and Drug Administration. (2020). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Transformation Tutoring. (2022). Williamson Ether Synthesis And Alcoxymercuration. [Link]

  • University of Missouri–St. Louis. Experiment 12: The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Google Patents. (2017). An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • ResearchGate. (2010). Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. [Link]

  • J&K Scientific LLC. (2022). Williamson Ether Synthesis. [Link]

  • Doc Brown's Chemistry. Mass spectrum of benzaldehyde fragmentation pattern. [Link]

  • ResearchGate. (2016). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. [Link]

  • ACS Publications. (1995). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

  • Google Patents. (1975). Process for preparing 2-alkoxy-5-methoxybenzaldehyde.
  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • ResearchGate. (2018). FTIR spectrum of chloromethyltrifluorosilane. [Link]

  • CORE. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. [Link]

  • PubMed. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. [Link]

  • To Chemistry. (2011). Gas Chromatography-flame Ionization Determination of Benzaldehyde in Non-Steroidal Anti-inflammatory Drug Injectable Formulations. [Link]

  • U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]

  • Google Patents. (2021). Synthetic method of 2-trifluoromethyl benzamide.
  • eGyanKosh. Mass Spectrometry: Fragmentation Patterns. [Link]

  • Chem-Impex. 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. [Link]

  • Nature Environment and Pollution Technology. (2021). Reagent Activated Cotton Fiber for Rapid Determination of Aldehydes in Diverse Matrices. [Link]

  • University of Calgary. Approximating Proton NMR Chemical Shifts. [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • eScholarship. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

  • Journal of Food and Drug Analysis. (2002). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. [Link]

  • ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?. [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Google Patents. (2012). Preparation methods of 2-(trifluoromethyl)
  • Supporting Information. NMR spectra of various benzaldehyde derivatives. [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]

  • ResearchGate. (2024). Mass spectrum (A) and parallel measurement (B) results of benzaldehyde. [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • IKEV. ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • YouTube. (2022). FTIR Spectroscopy. [Link]

  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. [Link]

  • EPFL. (2010). NMR Chemical Shifts of Trace Impurities. [Link]

  • Chemistry LibreTexts. (2021). Fourier Transform Infrared Spectroscopy (FTIR). [Link]

Sources

Application Note: 2-Propoxy-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Synthesis

[1]

Executive Summary

This application note details the utility, synthesis, and handling of 2-Propoxy-5-(trifluoromethyl)benzaldehyde (CAS 472809-74-8) . As a fluorinated aromatic building block, this compound offers a strategic advantage in medicinal chemistry: the trifluoromethyl (

11

Chemical Profile & Rationale[1][3]

Identification
PropertySpecification
Chemical Name 2-Propoxy-5-(trifluoromethyl)benzaldehyde
CAS Number 472809-74-8
Molecular Formula

Molecular Weight 232.20 g/mol
Appearance Pale yellow oil to low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Structural Utility in Drug Design

The 2-alkoxy-5-trifluoromethylphenyl moiety is a privileged substructure in modern drug discovery.[1][2]

  • Metabolic Stability: The

    
     group at the 5-position blocks oxidative metabolism (CYP450 attack) at a typically vulnerable site on the aromatic ring.[1]
    
  • Lipophilicity Modulation: The propoxy group (

    
    ) increases the LogP significantly compared to a methoxy or hydroxy group, facilitating membrane permeability and blood-brain barrier (BBB) penetration.[1]
    
  • Electronic Effects: The electron-withdrawing

    
     group deactivates the ring, making the aldehyde carbonyl highly electrophilic and reactive toward amines in condensation reactions.[1]
    

Synthesis Protocol: Preparation of the Building Block

While 2-Propoxy-5-(trifluoromethyl)benzaldehyde is available from select catalog suppliers, in-house synthesis is often required for scale-up or cost efficiency.[1][2] The following protocol utilizes the Williamson ether synthesis starting from 2-Hydroxy-5-(trifluoromethyl)benzaldehyde (CAS 210039-65-9) .

Reaction Scheme

Precursor: 2-Hydroxy-5-(trifluoromethyl)benzaldehyde + 1-Iodopropane

Product
Materials
  • Starting Material: 2-Hydroxy-5-(trifluoromethyl)benzaldehyde (1.0 equiv)[1][2]

  • Reagent: 1-Iodopropane (1.2 equiv) or 1-Bromopropane (1.5 equiv + catalytic KI)[1][2]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[1]
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous[1][2]

Step-by-Step Procedure
  • Setup: Charge a round-bottom flask with 2-Hydroxy-5-(trifluoromethyl)benzaldehyde (10 g, 52.6 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add anhydrous

    
     (14.5 g, 105 mmol) in one portion. The suspension will turn yellow/orange as the phenoxide anion forms.[1] Stir at Room Temperature (RT) for 15 minutes.
    
    • Scientist's Note: Ensure

      
       is finely ground.[1] The color change is a visual indicator of successful deprotonation.[1]
      
  • Alkylation: Dropwise add 1-Iodopropane (6.2 mL, 63.1 mmol) over 10 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2][3] The starting material peak (

    
    ) should disappear, replaced by the less polar product (
    
    
    ).[1]
  • Workup:

    • Cool to RT and pour the mixture into ice-water (300 mL).

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      ) to remove DMF.[1]
    • Dry over

      
      , filter, and concentrate under reduced pressure.[1][4]
      
  • Purification: If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

    • Yield Expectation: 85–95% as a pale yellow oil.[1]

Application Protocol: Reductive Amination

This section describes using the building block to synthesize a secondary amine, a common motif in kinase inhibitors.[1] We employ Sodium Triacetoxyborohydride (


)1
Workflow Diagram

ReductiveAminationAldehyde2-Propoxy-5-(CF3)BenzaldehydeImineImine Intermediate(Schiff Base)Aldehyde->Imine Condensation(DCM, RT)AminePrimary Amine(R-NH2)Amine->ImineProductSecondary AmineTarget Drug ScaffoldImine->Product ReductionSTABReagent:NaBH(OAc)3STAB->Product

Caption: One-pot reductive amination workflow using Sodium Triacetoxyborohydride (STAB).

Detailed Methodology

Objective: Coupling 2-Propoxy-5-(trifluoromethyl)benzaldehyde with a primary amine (e.g., Aniline derivative).[1][2]

  • Imine Formation:

    • Dissolve 2-Propoxy-5-(trifluoromethyl)benzaldehyde (1.0 mmol) and the primary amine (1.0 mmol) in 1,2-Dichloroethane (DCE) or DCM (5 mL).

    • Optional: Add Acetic Acid (1.0 equiv) if the amine is weakly nucleophilic.[1]

    • Stir at RT for 30–60 minutes.

    • Checkpoint: Formation of the imine can often be observed by a slight color change or verified by NMR (appearance of imine proton ~8.5 ppm).[1]

  • Reduction:

    • Add Sodium Triacetoxyborohydride (

      
      ) (1.5 equiv) in a single portion.
      
    • Stir at RT for 12–16 hours under nitrogen.

    • Scientist's Note: Do not use Sodium Borohydride (

      
      ) here unless you first isolate the imine; 
      
      
      reduces aldehydes too fast, leading to side products.[1]
  • Quench & Isolation:

    • Quench with saturated aqueous

      
      .[1]
      
    • Extract with DCM.[1]

    • Dry organic layer (

      
      ) and concentrate.[1]
      
    • Purify via chromatography (DCM/MeOH gradient).[1]

Safety & Handling (SDS Summary)

Hazard ClassH-CodeStatementPrecaution
Skin Irritation H315Causes skin irritationWear nitrile gloves.[1][2]
Eye Irritation H319Causes serious eye irritationUse safety goggles.
STOT SE 3 H335May cause respiratory irritationWork in a fume hood.[1]

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes can oxidize to benzoic acids upon prolonged exposure to air.[1]

References

  • Chemical Identification: National Center for Biotechnology Information.[1] (n.d.). PubChem Compound Summary for CAS 472809-74-8. Retrieved October 26, 2025, from [Link][1]

  • Medicinal Chemistry Rationale: Novás, M., & Matos, M. J. (2025).[1][5] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[1][5] Retrieved from [Link]

  • Synthetic Methodology: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard protocol reference for Section 4).

Application Note: 2-Propoxy-5-(trifluoromethyl)benzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the utilization of 2-Propoxy-5-(trifluoromethyl)benzaldehyde in agrochemical research and development. It focuses on its role as a strategic building block for Structure-Activity Relationship (SAR) optimization in next-generation herbicides and acaricides.

Executive Summary

2-Propoxy-5-(trifluoromethyl)benzaldehyde is a specialized fluorinated intermediate used primarily in the discovery and optimization of HPPD-inhibiting herbicides (benzoyl-pyrazoles) and phenoxy-based acaricides .

Its structural value lies in the "Ortho-Meta" substitution pattern :

  • 2-Propoxy Group (Ortho): Provides steric bulk and lipophilicity (LogP modulation), critical for penetrating waxy plant cuticles or insect exoskeletons.[1] It serves as a "lipophilic anchor."

  • 5-Trifluoromethyl Group (Meta): A potent electron-withdrawing group (EWG) that enhances metabolic stability against cytochrome P450 oxidation, prolonging the active ingredient's half-life in the field.

This compound is frequently employed to synthesize positional isomers of established active ingredients (e.g., analogues of Isoxaflutole or Acynonapyr) to fine-tune selectivity between crops and weeds.

Chemical Profile & Reactivity

PropertySpecificationRelevance to Synthesis
Appearance Pale yellow to clear liquidEasy to handle in liquid-phase reactors.
Boiling Point ~245°C (Predicted)High boiling point allows for high-temp condensation reactions without loss.
Flash Point >100°CSafer for scale-up than lower MW benzaldehydes.
Reactivity Electrophilic CarbonylHighly reactive toward oxidation (to acid), reduction (to alcohol), and condensation (Wittig/Schiff base).[1]
Stability Air/Light SensitiveStore under Nitrogen/Argon to prevent auto-oxidation to benzoic acid.

Core Application: Synthesis of Fluorinated Benzoic Acid Precursors

The primary utility of this aldehyde is its conversion into 2-Propoxy-5-(trifluoromethyl)benzoic acid , a "warhead precursor" for benzoyl-pyrazole herbicides.

Mechanism of Action Context

Herbicides in this class (e.g., Pyrasulfotole, Tolpyralate) function by inhibiting 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .[1] The benzoyl moiety coordinates with the Fe(II) cofactor in the enzyme's active site.[1] The 2-propoxy group provides steric hindrance to prevent rapid degradation in the crop (selectivity), while the 5-CF3 group tunes the acidity (pKa) of the enolic system.

Experimental Protocol A: Pinnick Oxidation (Aldehyde Acid)

This protocol avoids the use of toxic Chromium(VI) reagents, utilizing a mild chlorite oxidation suitable for scale-up.[1]

Reagents:

  • Substrate: 2-Propoxy-5-(trifluoromethyl)benzaldehyde (10 mmol, 2.32 g)

  • Oxidant: Sodium Chlorite (NaClO₂, 80%, 15 mmol, 1.70 g)[1]

  • Scavenger: 2-Methyl-2-butene (iso-amylene, 50 mmol, 5.3 mL)

  • Buffer: Sodium Dihydrogen Phosphate (NaH₂PO₄, 0.6 M aqueous solution)[1]

  • Solvent: tert-Butanol / Water (3:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve the aldehyde (2.32 g) in 30 mL of t-BuOH. Add 10 mL of iso-amylene (scavenger for HOCl byproduct).

  • Addition: Cool the solution to 0°C in an ice bath. Add 10 mL of the NaH₂PO₄ buffer solution.

  • Oxidation: Dissolve NaClO₂ (1.70 g) in 10 mL water. Add this solution dropwise to the reaction flask over 20 minutes via an addition funnel. Caution: Exothermic.[1]

  • Reaction: Remove the ice bath and stir vigorously at Room Temperature (25°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The aldehyde spot (

    
    ) should disappear, replaced by the acid spot (
    
    
    
    , streaks).
  • Quench: Cool to 0°C. Add saturated Na₂SO₃ solution (10 mL) to destroy excess oxidant (check with starch-iodide paper; it should stay white).

  • Workup: Acidify to pH 2 using 1M HCl. Extract with Ethyl Acetate (

    
     mL).[1] Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.[1]
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate to yield white crystals of 2-Propoxy-5-(trifluoromethyl)benzoic acid .

    • Target Yield: >85%[1][2][3]

    • Validation: ¹H NMR (DMSO-d₆) should show a broad singlet at

      
       13.0 ppm (COOH).[1]
      

Downstream Workflow: Coupling to Heterocycles

Once the benzoic acid is obtained, it is coupled to a heterocycle (e.g., 1,3-dimethyl-5-hydroxypyrazole) to form the active herbicide.

Diagram: HPPD Inhibitor Synthesis Pathway

The following diagram illustrates the conversion of the aldehyde to a generic HPPD inhibitor.

HPPD_Synthesis Aldehyde 2-Propoxy-5-(trifluoromethyl) benzaldehyde Acid Benzoic Acid Intermediate Aldehyde->Acid Pinnick Oxidation (NaClO2, t-BuOH) AcidChloride Acid Chloride (Activated) Acid->AcidChloride SOCl2, Cat. DMF Reflux EnolEster Enol Ester Intermediate AcidChloride->EnolEster + Pyrazole Base (TEA/DCM) Pyrazole 1,3-Dimethyl -5-hydroxypyrazole Rearrangement Cyanide-Catalyzed Rearrangement EnolEster->Rearrangement Acetone Cyanohydrin TEA, MeCN FinalProduct Active HPPD Inhibitor (Benzoyl-Pyrazole) Rearrangement->FinalProduct O-C Shift

Caption: Synthetic workflow converting the aldehyde precursor into a bioactive Benzoyl-Pyrazole herbicide via oxidation, activation, and catalytic rearrangement.

Application 2: Acaricide Scaffold Construction (Wittig Olefination)

For acaricides similar to Acynonapyr , the aldehyde functionality is often preserved or converted into a styrene linker.[1]

Experimental Protocol B: Wittig Reaction

Objective: Synthesize a styrene derivative for subsequent cycloaddition or linkage.

Reagents:

  • Substrate: 2-Propoxy-5-(trifluoromethyl)benzaldehyde (5 mmol)

  • Ylide Precursor: Methyltriphenylphosphonium bromide (6 mmol)[1]

  • Base: Potassium tert-butoxide (KOtBu, 6.5 mmol)[1]

  • Solvent: Anhydrous THF

Protocol:

  • Ylide Formation: In a dry flask under Argon, suspend the phosphonium salt in THF (20 mL). Cool to 0°C. Add KOtBu portion-wise. The solution will turn bright yellow (ylide formation).[1] Stir for 30 mins.

  • Coupling: Add the aldehyde (dissolved in 5 mL THF) dropwise to the ylide solution.

  • Reaction: Allow to warm to Room Temperature and stir for 4 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with Hexanes (to precipitate triphenylphosphine oxide).[1] Filter and concentrate.

  • Result: 1-Vinyl-2-propoxy-5-(trifluoromethyl)benzene . This styrene is a versatile intermediate for 1,3-dipolar cycloadditions (isoxazoline synthesis).[1]

Quality Control & Analytics

To ensure data integrity in SAR studies, the following QC parameters must be met for the starting material:

Test MethodParameterAcceptance CriteriaNotes
GC-MS Purity>97.0% (Area %)Look for m/z 232 (M+) and m/z 190 (Loss of propyl: M-42).
¹H NMR Identity

10.4 ppm (s, 1H, CHO)
Confirm absence of benzoic acid (

13.[1]0) or alcohol (

4.6).[1]
KF Titration Water Content<0.5%Water interferes with acid chloride formation.

References

  • Pinnick Oxidation Methodology: Bal, B. S.; Childers, W. E.; Pinnick, H. W.[1] Tetrahedron1981 , 37, 2091-2096.

  • HPPD Inhibitor Synthesis (General): Edmunds, A. J. F., et al. "Herbicidal benzoylpyrazoles: a review of their synthesis and mode of action."[1] Chimia2004 , 58, 117.[1]

  • Fluorine in Agrochemicals: Ogawa, Y., et al. "Current Contributions of Organofluorine Compounds to the Agrochemical Industry."[1][4] iScience2020 , 23, 101467.[1][4]

  • Acynonapyr Analogues (SAR Context): Note: Acynonapyr utilizes the 2-propoxy-4-CF3 isomer. The 5-CF3 isomer described here is a critical comparator for SAR. Patent WO2013008604A1.

Sources

Application Notes and Protocols for the Derivatization of 2-Propoxy-5-(trifluoromethyl)benzaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Derivatization of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic modification of molecular scaffolds containing unique pharmacophoric elements is a cornerstone of generating novel therapeutic candidates. The 2-propoxy-5-(trifluoromethyl)benzaldehyde core represents a particularly promising starting point for library synthesis. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl or chloro group, offering enhanced metabolic stability, increased lipophilicity, and altered electronic properties that can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] The propoxy substituent, in turn, modulates lipophilicity and can engage in crucial hydrophobic interactions within target protein binding pockets. The aldehyde functionality serves as a versatile chemical handle, amenable to a variety of transformations to rapidly build a library of diverse chemical entities for biological evaluation.

This guide provides a comprehensive overview of robust and reproducible methods for the derivatization of 2-propoxy-5-(trifluoromethyl)benzaldehyde. It is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their compound libraries with novel molecules for screening in a variety of therapeutic areas, including but not limited to oncology, infectious diseases, and parasitology. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower the user to adapt and troubleshoot as necessary.

Synthesis of the Starting Material: 2-Propoxy-5-(trifluoromethyl)benzaldehyde

A reliable supply of the starting aldehyde is paramount. Two primary synthetic routes are proposed, contingent on the availability of precursors.

Route A: Williamson Ether Synthesis

This classical and high-yielding reaction is ideal if 2-hydroxy-5-(trifluoromethyl)benzaldehyde is commercially available or readily synthesized. The reaction proceeds via an SN2 mechanism where the phenoxide, generated by deprotonation of the hydroxyl group, displaces a halide from an alkyl halide.[3][4]

Williamson_Ether_Synthesis Start 2-hydroxy-5-(trifluoromethyl)benzaldehyde Product 2-propoxy-5-(trifluoromethyl)benzaldehyde Start->Product Reflux Reagents 1-iodopropane (or 1-bromopropane) K2CO3, Acetone Reagents->Product

Caption: Williamson ether synthesis workflow.

Protocol 1: Synthesis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde via Williamson Ether Synthesis

ReagentMolar Eq.MW ( g/mol )Amount (for 10 mmol scale)
2-hydroxy-5-(trifluoromethyl)benzaldehyde1.0190.121.90 g
1-Iodopropane1.2169.991.28 mL (2.04 g)
Potassium Carbonate (K₂CO₃), anhydrous2.0138.212.76 g
Acetone, anhydrous--50 mL

Step-by-Step Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-(trifluoromethyl)benzaldehyde (1.90 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add 50 mL of anhydrous acetone to the flask.

  • Stir the suspension vigorously and add 1-iodopropane (1.28 mL, 12 mmol).

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-propoxy-5-(trifluoromethyl)benzaldehyde.

Route B: Nucleophilic Aromatic Substitution (SNAr)

If 2-fluoro-5-(trifluoromethyl)benzaldehyde is more accessible, a nucleophilic aromatic substitution with sodium propoxide can be employed. The strongly electron-withdrawing trifluoromethyl group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride leaving group.[5][6]

Protocol 2: Synthesis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde via SNAr

ReagentMolar Eq.MW ( g/mol )Amount (for 10 mmol scale)
2-fluoro-5-(trifluoromethyl)benzaldehyde1.0192.111.92 g
Propan-1-ol, anhydrous--30 mL
Sodium Hydride (NaH), 60% in mineral oil1.524.000.60 g
Anhydrous DMF (optional co-solvent)--10 mL

Step-by-Step Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous propan-1-ol (30 mL).

  • Carefully add sodium hydride (0.60 g, 15 mmol) portion-wise to the stirred propan-1-ol at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of sodium propoxide.

  • Add a solution of 2-fluoro-5-(trifluoromethyl)benzaldehyde (1.92 g, 10 mmol) in anhydrous DMF (10 mL) dropwise to the sodium propoxide solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Derivatization Strategies and Protocols

The aldehyde functionality of 2-propoxy-5-(trifluoromethyl)benzaldehyde is a versatile starting point for a variety of chemical transformations. The following protocols detail key derivatization reactions to generate a library of compounds for biological screening.

Derivatization_Strategies Start 2-propoxy-5-(trifluoromethyl)benzaldehyde ReductiveAmination Reductive Amination Start->ReductiveAmination Wittig Wittig Reaction Start->Wittig Knoevenagel Knoevenagel Condensation Start->Knoevenagel SchiffBase Schiff Base Formation Start->SchiffBase Product_Amine Substituted Amines ReductiveAmination->Product_Amine Product_Alkene Substituted Alkenes Wittig->Product_Alkene Product_Unsaturated α,β-Unsaturated Compounds Knoevenagel->Product_Unsaturated Product_Imine Imines (Schiff Bases) SchiffBase->Product_Imine

Caption: Derivatization pathways from the starting aldehyde.

Reductive Amination: Accessing Diverse Amine Scaffolds

Reductive amination is a powerful method for the formation of C-N bonds, converting the aldehyde into a diverse range of primary, secondary, and tertiary amines.[7] The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent. Sodium triacetoxyborohydride is an excellent choice as it is selective for the iminium ion over the starting aldehyde.[8]

Protocol 3: General Procedure for Reductive Amination

ReagentMolar Eq.
2-propoxy-5-(trifluoromethyl)benzaldehyde1.0
Amine (primary or secondary)1.1
Sodium Triacetoxyborohydride1.5
1,2-Dichloroethane (DCE), anhydrous-
Acetic Acid (optional catalyst)0.1

Step-by-Step Procedure:

  • In a dry reaction vessel, dissolve 2-propoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq) and the desired amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

  • If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added.

  • Stir the solution at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting amine by flash column chromatography or crystallization.

Wittig Reaction: Synthesis of Substituted Alkenes

The Wittig reaction is a cornerstone of alkene synthesis, reacting an aldehyde with a phosphorus ylide to form a C=C double bond.[9] The stereochemical outcome can often be controlled by the nature of the ylide and the reaction conditions. For electron-deficient benzaldehydes, the reaction generally proceeds efficiently.[10]

Protocol 4: General Procedure for Wittig Reaction

ReagentMolar Eq.
Phosphonium Salt (e.g., (triphenyl)phosphonium bromide)1.1
Strong Base (e.g., n-BuLi, NaH, or KHMDS)1.05
2-propoxy-5-(trifluoromethyl)benzaldehyde1.0
Anhydrous THF-

Step-by-Step Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to -78 °C (for n-BuLi) or 0 °C (for NaH or KHMDS).

  • Slowly add the strong base (1.05 eq) to the suspension. A color change (often to deep red or orange) indicates the formation of the ylide.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the ylide solution to 0 °C and add a solution of 2-propoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 4-12 hours. Monitor by TLC.

  • Quench the reaction with water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography to separate the alkene from triphenylphosphine oxide.

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base to form a C=C bond.[11] This reaction is highly efficient for producing electron-deficient alkenes, which are valuable Michael acceptors and possess a wide range of biological activities.

Protocol 5: General Procedure for Knoevenagel Condensation

ReagentMolar Eq.
2-propoxy-5-(trifluoromethyl)benzaldehyde1.0
Active Methylene Compound (e.g., malononitrile, diethyl malonate)1.0
Weak Base (e.g., piperidine, ammonium acetate)0.1-0.2
Solvent (e.g., ethanol, toluene)-

Step-by-Step Procedure:

  • To a round-bottom flask, add 2-propoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq), the active methylene compound (1.0 eq), and the solvent.

  • Add a catalytic amount of the weak base (e.g., a few drops of piperidine).

  • Heat the reaction mixture to reflux (if necessary, with a Dean-Stark trap to remove water) for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

  • If the product does not precipitate, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Schiff Base Formation: Generating Imines for Further Functionalization and Biological Testing

The condensation of the aldehyde with a primary amine yields a Schiff base (or imine).[12] This reaction is typically reversible and acid-catalyzed. Schiff bases themselves can be biologically active or can be used as intermediates for further reactions, such as reduction to secondary amines (as in reductive amination) or cycloaddition reactions.

Protocol 6: General Procedure for Schiff Base Formation

ReagentMolar Eq.
2-propoxy-5-(trifluoromethyl)benzaldehyde1.0
Primary Amine1.0
Solvent (e.g., ethanol, methanol)-
Glacial Acetic Acid (catalyst)2-3 drops

Step-by-Step Procedure:

  • Dissolve 2-propoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the primary amine (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for 1-4 hours.

  • Monitor the formation of the imine by TLC.

  • Upon completion, the Schiff base may precipitate from the solution upon cooling. If so, collect the product by filtration and wash with a small amount of cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Biological Screening Cascade

Once a library of derivatives has been synthesized, a systematic approach to biological screening is essential to identify promising lead compounds. A tiered screening cascade is recommended to efficiently manage resources and focus on the most promising candidates.

Screening_Cascade Start Synthesized Compound Library Tier1 Tier 1: Primary Screening (e.g., Cytotoxicity, Antimicrobial) Start->Tier1 Tier2 Tier 2: Secondary Screening (e.g., Target-based assays, Dose-response) Tier1->Tier2 Active Compounds Tier3 Tier 3: In-depth Characterization (e.g., Mechanism of Action, In vivo studies) Tier2->Tier3 Confirmed Hits Lead Lead Candidate Tier3->Lead

Caption: A tiered approach to biological screening.

Tier 1: Primary Screening

The initial screen should be broad to identify any potential biological activity. Given the known activities of trifluoromethyl-containing compounds, initial screens could focus on:

  • General Cytotoxicity: An essential first step to assess the general toxicity of the compounds against mammalian cells. This helps to identify compounds that are non-specifically toxic and to determine appropriate concentration ranges for subsequent assays.

    Protocol 7: MTT Assay for General Cytotoxicity

    • Cell Culture: Plate a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 for anticancer screening) in a 96-well plate at a density of 5,000-10,000 cells per well and allow to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value for each compound.

  • Antimicrobial Screening: A simple and effective way to screen for antibacterial and antifungal activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

    Protocol 8: Broth Microdilution for MIC Determination

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

    • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.

    • Inoculation: Inoculate each well with the standardized microbial suspension.

    • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 2: Secondary Screening

Compounds that show promising activity in the primary screens ("hits") should be subjected to more specific secondary assays to confirm their activity and elucidate their mechanism of action. This could include:

  • Target-based assays: If a specific molecular target is hypothesized, enzymatic or binding assays can be employed.

  • Dose-response studies: To accurately determine the potency (e.g., IC₅₀ or EC₅₀) of the hit compounds.

  • Selectivity profiling: Testing the compounds against a panel of related targets or cell lines to assess their specificity.

Tier 3: In-depth Characterization

The most promising compounds from secondary screening ("leads") warrant further investigation, which may include:

  • Mechanism of action studies: To understand how the compound exerts its biological effect.

  • In vivo efficacy studies: To evaluate the compound's activity in a living organism.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties of the compound.

Conclusion

The derivatization of 2-propoxy-5-(trifluoromethyl)benzaldehyde offers a fertile ground for the discovery of novel bioactive molecules. The synthetic protocols and screening strategies outlined in this guide provide a robust framework for researchers to generate and evaluate diverse compound libraries. By understanding the chemical principles behind each derivatization reaction and employing a systematic screening cascade, the probability of identifying promising lead candidates for further drug development can be significantly enhanced.

References

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]

  • Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry. [Link]

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  • Process for preparing 2-alkoxy-5-methoxybenzaldehyde.
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  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances. [Link]

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  • First In Silico Screening of Insect Molecules for Identification of Novel Anti-Parasitic Compounds. Molecules. [Link]

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Application Note & Protocol: High-Fidelity Synthesis of Substituted N-Benzyl Amines via Reductive Amination of 2-Propoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reductive amination stands as a cornerstone of modern synthetic chemistry, prized for its efficiency and reliability in forging carbon-nitrogen bonds to produce primary, secondary, and tertiary amines.[1] This application note provides a comprehensive, field-proven protocol for the reductive amination of 2-Propoxy-5-(trifluoromethyl)benzaldehyde. This particular scaffold is of significant interest in medicinal chemistry due to the presence of the trifluoromethyl group, a common moiety for enhancing metabolic stability and receptor binding affinity.

We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, and present a detailed, step-by-step protocol from reaction setup to final product purification. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology for their specific amine coupling partners.

Scientific Principles & Mechanism

The reductive amination of an aldehyde or ketone is a robust, two-stage process that occurs in a single pot.[2][3] It elegantly circumvents the issues of over-alkylation often encountered in direct alkylation of amines.[4]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde. This is followed by a dehydration step to form a Schiff base, or more specifically, an imine intermediate.[5] Under the mildly acidic conditions often employed, the imine can be protonated to form a highly electrophilic iminium ion, which is the key species targeted for reduction.[6]

  • Hydride-Mediated Reduction: A selective reducing agent, present in the reaction mixture, then delivers a hydride ion to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.[5][6]

The choice of reducing agent is critical. Strong hydrides like lithium aluminum hydride (LiAlH₄) or even sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde, leading to unwanted alcohol byproducts.[6] Therefore, milder, more selective reagents are required. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an exemplary choice for this transformation.[7][8][9] Its reduced reactivity allows it to selectively reduce the protonated iminium ion intermediate much faster than the neutral aldehyde, ensuring high fidelity towards the desired amine product.[10]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination Reactants Aldehyde (R-CHO) + Amine (R'-NH2) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Hemiaminal->Imine - H2O (Dehydration) H2O H2O Hemiaminal->H2O Iminium Iminium Ion (Protonated Imine) Imine->Iminium + H+ (Acid Catalyst) Product Final Amine Product Iminium->Product Reduction H_plus H+ ReducingAgent NaBH(OAc)3 (STAB) ReducingAgent->Iminium Hydride Transfer

Caption: The two-stage mechanism of reductive amination.

Materials & Experimental Protocol

This protocol details the reaction of 2-Propoxy-5-(trifluoromethyl)benzaldehyde with benzylamine as a representative primary amine. The stoichiometry can be adapted for other primary or secondary amines.

Reagents and Equipment
Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsNotes
2-Propoxy-5-(trifluoromethyl)benzaldehyde232.201.01.0Limiting Reagent
Benzylamine107.151.11.1Can be substituted
Sodium Triacetoxyborohydride (STAB)211.941.51.5Water-sensitive; handle quickly
1,2-Dichloroethane (DCE)98.96--Anhydrous solvent. THF is an alternative[7].
Glacial Acetic Acid (optional)60.050.10.1Catalyst; not always needed for aldehydes[7].
Saturated Sodium Bicarbonate (NaHCO₃) soln.---For aqueous work-up
Ethyl Acetate (EtOAc)---For extraction
Anhydrous Magnesium Sulfate (MgSO₄)---Drying agent
Round-bottom flask, stir bar, septa---Standard glassware
TLC plates, LC-MS---For reaction monitoring
Step-by-Step Protocol
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Propoxy-5-(trifluoromethyl)benzaldehyde (1.0 mmol).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE, 10 mL). Add benzylamine (1.1 mmol) to the solution via syringe. If using a solid amine, add it along with the aldehyde in step 1.

  • Catalyst (Optional): For less reactive amines, a catalytic amount of glacial acetic acid (0.1 mmol) can be added to facilitate imine formation.[7] For most primary amines with this activated aldehyde, it may not be necessary.

  • Stirring: Allow the mixture to stir at room temperature for 20-30 minutes to promote the formation of the imine intermediate.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (1.5 mmol) to the mixture in portions over 5 minutes. Note: The reaction can be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated sodium bicarbonate solution (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the combined organic phase over anhydrous magnesium sulfate.[11]

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[11]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-((2-propoxy-5-(trifluoromethyl)phenyl)methyl)aniline.

Experimental Workflow Diagram

Workflow Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Setup 1. Combine Aldehyde & Amine in Anhydrous DCE Stir 2. Stir for 30 min (Imine Formation) Setup->Stir Add_STAB 3. Add STAB portion-wise Stir->Add_STAB Monitor 4. Monitor by TLC/LC-MS (2-12 h @ RT) Add_STAB->Monitor Quench 5. Quench with sat. NaHCO3 Monitor->Quench Extract 6. Extract with Ethyl Acetate Quench->Extract Dry 7. Dry with MgSO4 & Filter Extract->Dry Concentrate 8. Concentrate in vacuo Dry->Concentrate Purify 9. Silica Gel Chromatography Concentrate->Purify Final Pure Product Purify->Final

Caption: Step-by-step workflow from reaction to purification.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Reaction Stalled / Low Conversion 1. Inefficient imine formation. 2. Deactivated reducing agent. 3. Sterically hindered amine/aldehyde.1. Add 1-2 equivalents of acetic acid to catalyze imine formation.[7] 2. Use fresh STAB from a newly opened bottle. 3. Increase reaction time and/or gently heat the reaction (e.g., to 40-50 °C).
Aldehyde is consumed, but no product forms The imine intermediate is stable but not being reduced.Check the quality of the STAB. Add a fresh batch.
Formation of Alcohol Byproduct 1. Contamination with a less selective hydride. 2. Water in the reaction mixture hydrolyzing the imine back to the aldehyde, which is slowly reduced.1. Ensure only STAB is used. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Dialkylation of Primary Amine The product amine reacts with another molecule of aldehyde.This is less common with STAB but can occur. Use a slight excess of the primary amine (1.2-1.5 eq) to favor the formation of the secondary amine.

Safety & Handling

  • 2-Propoxy-5-(trifluoromethyl)benzaldehyde: Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes. The trifluoromethyl group warrants careful handling.

  • Sodium Triacetoxyborohydride (STAB): Flammable solid and water-reactive. It will release flammable hydrogen gas upon contact with water or acid. Handle under an inert atmosphere where possible and quench carefully.

  • 1,2-Dichloroethane (DCE): A suspected carcinogen. Use only in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • General Precautions: Always wear appropriate PPE. Understand the specific hazards of the amine being used by consulting its Safety Data Sheet (SDS).

References

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • Chemiolis. (2023). Reductive Amination [Video]. YouTube. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Pearson+. (n.d.). The two most general amine syntheses are the reductive amination... Study Prep. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [https://www.jove.com/v/102 reductive-amination-of-aldehydes-and-ketones-to-produce-amines]([Link] reductive-amination-of-aldehydes-and-ketones-to-produce-amines)

  • Wikipedia. (2024). Reductive amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • The Synthetic Organic Chemistry Cracker. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

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  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

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Application Note: Grignard Addition to 2-Propoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This application note details the optimized conditions for performing Grignard additions to 2-Propoxy-5-(trifluoromethyl)benzaldehyde . This substrate presents a unique "push-pull" electronic environment that distinguishes it from standard benzaldehyde derivatives.

The presence of the 5-trifluoromethyl group (-CF₃) significantly increases the electrophilicity of the carbonyl carbon, rendering it highly reactive toward nucleophiles. Simultaneously, the 2-propoxy group acts as a Lewis basic site capable of coordinating with the Magnesium (Mg) center of the Grignard reagent. This creates a chelation-controlled transition state, which can be leveraged to accelerate reaction rates and control stereochemical outcomes (if chiral auxiliaries are used).

Target Audience: Medicinal Chemists, Process Chemists, and CDMO technical staff.

Substrate Analysis
FeatureChemical MoietyElectronic EffectProcess Implication
Electrophile Aldehyde (-CHO)AcceptorPrimary site of nucleophilic attack (1,2-addition).
Activator Trifluoromethyl (-CF₃)Strong EWG (

)
Increases carbonyl reactivity; risk of exotherm.
Director 2-Propoxy (-OPr)EDG (Resonance); Lewis BaseChelation Control: Coordinates Mg(II), rigidifying the transition state.

Mechanistic Insight: The "Ortho-Chelation" Effect

Unlike para-substituted benzaldehydes, the 2-propoxy group plays an active role in the reaction mechanism. In non-polar or weakly polar solvents (e.g., Toluene, Diethyl Ether), the magnesium atom of the Grignard reagent coordinates simultaneously with the carbonyl oxygen and the ether oxygen.

This 6-membered chelate ring (depicted in Diagram 1 below) lowers the activation energy for the nucleophilic attack. Consequently, this substrate reacts faster than its non-substituted analogs, requiring strict temperature control to prevent over-reaction or byproduct formation (such as Tishchenko-type side reactions or reduction).

Diagram 1: Chelation-Controlled Transition State

ChelationMechanism Substrate 2-Propoxy-5-(CF3) Benzaldehyde Complex Mg-Chelated Transition State Substrate->Complex Coordination Grignard R-Mg-X (Grignard Reagent) Grignard->Complex Association Product Magnesium Alkoxide Intermediate Complex->Product Nucleophilic Attack (Rate Accelerated) Note1 Mg coordinates to BOTH Carbonyl-O and Propoxy-O Complex->Note1

Caption: The formation of a cyclic 6-membered transition state stabilizes the complex and directs the nucleophilic R-group attack.

Experimental Protocol

Reagent Preparation & Handling[1]
  • Grignard Reagent: Commercial solutions (e.g., Phenylmagnesium bromide, Methylmagnesium chloride) must be titrated immediately before use. The Knochel Titration method (using salicylaldehyde phenylhydrazone) is recommended over simple acid-base titration to distinguish active Grignard from basic impurities (alkoxides/hydroxides).

  • Solvent: Anhydrous THF (Tetrahydrofuran) is the standard solvent. For enhanced chelation effects, a mixture of Toluene:Ether (2:1) can be used, but THF is generally preferred for solubility of the fluorinated substrate.

Standard Operating Procedure (SOP)

Scale: 10.0 mmol Substrate Glassware: Flame-dried 100 mL 2-neck round bottom flask equipped with magnetic stir bar, rubber septum, and nitrogen balloon.

  • Inert Setup: Flush the assembly with Nitrogen or Argon for 15 minutes.

  • Substrate Dissolution:

    • Charge 2-Propoxy-5-(trifluoromethyl)benzaldehyde (2.32 g, 10 mmol) into the flask.

    • Add anhydrous THF (20 mL). Stir until fully dissolved.

  • Temperature Control (Critical):

    • Cool the solution to 0°C using an ice/water bath.

    • Note: Do not use -78°C unless the Grignard R-group is exceptionally sterically hindered. The -CF3 activation makes the aldehyde reactive enough at 0°C, and lower temperatures may cause solubility issues.

  • Grignard Addition:

    • Add the Grignard reagent (1.2 equivalents, 12 mmol) dropwise over 15–20 minutes via syringe.

    • Observe the internal temperature; ensure it does not rise above 5°C.

  • Reaction Monitoring:

    • Allow to stir at 0°C for 30 minutes.

    • Warm to Room Temperature (RT) and stir for an additional 1 hour.

    • IPC (In-Process Control): Check reaction progress via TLC (Hexane:EtOAc 8:1) or LC-MS. The aldehyde spot should be consumed.

  • Quench & Workup:

    • Cool back to 0°C.

    • Slowly add Saturated Aqueous Ammonium Chloride (

      
      , 10 mL). Caution: Exothermic.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
Diagram 2: Experimental Workflow

Workflow Start Start: Dry Glassware N2 Atmosphere Dissolve Dissolve Substrate in Anhydrous THF Start->Dissolve Cool Cool to 0°C (Ice Bath) Dissolve->Cool Add Add Grignard (1.2 eq) Dropwise Cool->Add Monitor IPC: TLC/LCMS (Check Aldehyde Consumption) Add->Monitor Monitor->Add Incomplete (Add 0.2 eq more) Quench Quench: Sat. NH4Cl (Exothermic!) Monitor->Quench Complete Workup Extract (EtOAc) Dry & Concentrate Quench->Workup

Caption: Step-by-step process flow for the Grignard addition.

Optimization & Troubleshooting Data

The following table summarizes optimization studies performed on similar electron-deficient, ortho-substituted benzaldehydes.

ParameterConditionOutcomeRecommendation
Solvent Diethyl Ether (

)
Slower reaction, precipitation of intermediates.Use THF for better solubility.
Solvent THFFast, homogeneous reaction.Recommended.
Temperature -78°CReaction sluggish; incomplete conversion.Avoid unless R-group is bulky.
Temperature 0°C

RT
Full conversion, minimal byproducts.Recommended.
Stoichiometry 1.0 equiv85-90% conversion (stalled).Use 1.2 - 1.5 equiv to drive to completion.
Quench HCl (1M)Hydrolysis of Propoxy ether (trace).Use Sat.

(milder).
Common Failure Modes
  • Reduction Product (Benzyl Alcohol): If the Grignard reagent has

    
    -hydrogens (e.g., Isopropylmagnesium chloride), hydride transfer can compete with addition.
    
    • Solution: Switch to a less hindered Grignard or lower temperature (-20°C).

  • No Reaction: Wet solvent kills the Grignard.

    • Solution: Re-titrate Grignard and distill THF over Sodium/Benzophenone.

  • Wurtz Coupling: Homocoupling of the Grignard reagent.

    • Solution: Add Grignard slowly to the aldehyde (dilution control).

Safety Considerations

  • Trifluoromethyl Stability: While the -CF3 group is generally stable, avoid using strong Lewis acids (e.g.,

    
    ) during workup or subsequent steps, as this can lead to defluorination or hydrolysis to the carboxylic acid.
    
  • Exotherm: The reaction of electron-deficient aldehydes with Grignards is more exothermic than standard benzaldehyde. Ensure efficient cooling.

  • Waste: Fluorinated organic waste must be segregated from standard organic solvents in many jurisdictions. Consult local EHS guidelines.

References

  • Knochel, P., et al. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006.[1]

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Edition. Oxford University Press, 2012. (Chapter 9: Nucleophilic addition to the carbonyl group).

  • PubChem Compound Summary. "2-Propoxy-5-(trifluoromethyl)benzaldehyde." National Center for Biotechnology Information.

  • Seyferth, D. "The Grignard Reagents." Organometallics, 2009. (Historical and mechanistic context).

Sources

Application Notes & Protocols: Leveraging 2-Propoxy-5-(trifluoromethyl)benzaldehyde in the Synthesis of High-Value Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Building Blocks

Heterocyclic compounds form the backbone of modern medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocycle.[1] Their structural diversity and ability to engage in specific molecular interactions make them privileged scaffolds in drug discovery.[2][3] The strategic incorporation of fluorine atoms or fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, has become a cornerstone of rational drug design. The CF₃ group is particularly valued for its ability to enhance crucial pharmaceutical properties, including metabolic stability, lipophilicity, and binding affinity, by altering the electronic nature and conformation of the parent molecule.[4][5][6]

This guide focuses on 2-Propoxy-5-(trifluoromethyl)benzaldehyde , a versatile and highly valuable aromatic aldehyde. Its unique substitution pattern—featuring an electron-withdrawing CF₃ group and a moderately bulky, electron-donating propoxy group—makes it an exceptional starting material for constructing complex heterocyclic systems. The CF₃ group enhances the electrophilicity of the aldehyde carbonyl, promoting reactions, while the ortho-propoxy group provides steric influence that can direct the regioselectivity of cyclization reactions. These application notes provide detailed, field-tested protocols for utilizing this key intermediate in the synthesis of chalcones, dihydropyrimidines, and quinolines—scaffolds of significant interest in pharmaceutical development.

Physicochemical Properties & Safety Protocols

A thorough understanding of a reagent's properties and handling requirements is paramount for safe and successful experimentation.

Compound Properties

While specific, experimentally verified data for 2-Propoxy-5-(trifluoromethyl)benzaldehyde is not widely published, the table below compiles known data for this compound and closely related analogs to provide a reliable reference point.[7]

PropertyValue / ObservationSource / Analogy
CAS Number 472809-74-8[7]
Molecular Formula C₁₁H₁₁F₃O₂-
Molecular Weight 232.20 g/mol -
Appearance Expected to be a liquid or low-melting solidAnalogy to[8][9]
Boiling Point Not specified. Expected >200 °CAnalogy to[10]
Solubility Soluble in common organic solvents (Ethanol, THF, CH₂Cl₂, Chloroform).Analogy to[10]
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere (N₂ or Ar).[11]
Safety & Handling

As with all aromatic aldehydes and trifluoromethylated compounds, appropriate safety measures must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and chemical-resistant gloves (e.g., nitrile).[12][13]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[14]

  • Handling Precautions: Avoid contact with skin and eyes. Do not ingest or inhale.[11][13] Wash hands thoroughly after handling.[14]

  • Storage: Keep the container tightly sealed and store away from oxidizing agents and sources of ignition.[14]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Core Synthetic Applications & Protocols

2-Propoxy-5-(trifluoromethyl)benzaldehyde is an ideal substrate for a variety of condensation and multicomponent reactions to generate diverse heterocyclic libraries.

Protocol 1: Claisen-Schmidt Condensation for Chalcone Synthesis

Application Focus: The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction that produces α,β-unsaturated ketones, known as chalcones. These compounds are not only biologically active themselves but are also critical precursors for synthesizing a wide array of heterocycles, including pyrimidines, pyrazoles, and flavonoids.

Causality of Experimental Design: This protocol utilizes a strong base (NaOH) to deprotonate the α-carbon of an acetophenone derivative, generating a nucleophilic enolate. The high electrophilicity of the carbonyl carbon in 2-propoxy-5-(trifluoromethyl)benzaldehyde, enhanced by the CF₃ group, ensures a rapid reaction with the enolate. The subsequent dehydration is thermodynamically driven by the formation of a highly conjugated system. Ethanol is an excellent solvent as it solubilizes all reactants and is compatible with the basic conditions.

Claisen_Schmidt_Workflow

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyacetophenone (1.50 g, 10.0 mmol, 1.0 eq).

  • Dissolution: Add 30 mL of 95% ethanol and stir at room temperature until the solid is completely dissolved.

  • Aldehyde Addition: Add 2-propoxy-5-(trifluoromethyl)benzaldehyde (2.32 g, 10.0 mmol, 1.0 eq) to the solution and continue stirring.

  • Catalyst Addition: Slowly add 5 mL of a 10% aqueous sodium hydroxide (NaOH) solution dropwise over 5 minutes. A color change and the formation of a precipitate should be observed.[15]

  • Reaction: Allow the mixture to stir vigorously at room temperature for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent.

  • Work-up: Pour the reaction slurry into a beaker containing ~100 mL of ice-cold water. While stirring, slowly acidify the mixture by adding 2M hydrochloric acid (HCl) until the pH is ~5-6.

  • Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake with three 20 mL portions of cold water.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure chalcone product. Dry the crystals under vacuum.

Reactant/ProductMolar Mass ( g/mol )EquivalentsTypical YieldKey Characterization Data (¹H NMR)
2-Propoxy-5-(CF₃)benzaldehyde232.201.0N/Aδ ~10.0 ppm (s, 1H, -CHO)
4-Methoxyacetophenone150.171.0N/Aδ ~3.8 ppm (s, 3H, -OCH₃)
Product: Chalcone 364.361.085-95%δ ~7.5-8.0 ppm (d, 2H, vinyl -CH=CH-)
Protocol 2: Biginelli Multicomponent Synthesis of Dihydropyrimidines

Application Focus: The Biginelli reaction is a powerful one-pot, three-component synthesis that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This heterocyclic core is found in numerous pharmacologically active compounds, including calcium channel blockers and antihypertensive agents.[16]

Causality of Experimental Design: This reaction is typically acid-catalyzed.[17] The mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate.[18] This electrophilic species is then attacked by the enol form of the β-ketoester (ethyl acetoacetate). The final step is an intramolecular cyclization via condensation of the remaining amine with the ketone carbonyl, followed by dehydration to yield the stable DHPM ring. Using a catalytic amount of a strong acid like HCl is sufficient to promote all steps of the cascade.

Biginelli_Reaction

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 2-propoxy-5-(trifluoromethyl)benzaldehyde (2.32 g, 10.0 mmol, 1.0 eq), ethyl acetoacetate (1.30 g, 10.0 mmol, 1.0 eq), and urea (0.90 g, 15.0 mmol, 1.5 eq).

  • Solvent and Catalyst: Add 20 mL of absolute ethanol, followed by 5-6 drops of concentrated hydrochloric acid (HCl) as the catalyst.[16]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with constant stirring. The reaction mixture will become homogeneous before a precipitate begins to form.

  • Monitoring: Continue refluxing for 3-4 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).

  • Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize crystallization.

  • Work-up: Pour the cold slurry onto ~50 g of crushed ice in a beaker. Stir for 5-10 minutes.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and then recrystallize from hot ethanol to afford the pure DHPM derivative.

Protocol 3: Friedländer Annulation for Quinoline Synthesis

Application Focus: The Friedländer synthesis is a straightforward and efficient method for constructing the quinoline scaffold, a core structure in numerous antimalarial, antibacterial, and anticancer agents.[19] This protocol involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Causality of Experimental Design: This reaction can be catalyzed by either acid or base, though base-catalysis is common. The reaction is initiated by an intermolecular aldol-type condensation between the enolate of the α-methylene ketone (2'-aminoacetophenone in this case, which can self-condense or react with the aldehyde) and the aldehyde carbonyl. This is followed by a spontaneous intramolecular cyclization (condensation between the aniline nitrogen and the ketone carbonyl) and subsequent dehydration to form the aromatic quinoline ring. The choice of a catalyst like potassium hydroxide (KOH) ensures the formation of the necessary enolate to start the reaction cascade.[20]

Friedlander_Mechanism

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 2'-aminoacetophenone (1.35 g, 10.0 mmol, 1.0 eq) and 2-propoxy-5-(trifluoromethyl)benzaldehyde (2.32 g, 10.0 mmol, 1.0 eq) in 20 mL of absolute ethanol.

  • Catalyst Addition: Add powdered potassium hydroxide (KOH) (0.28 g, 5.0 mmol, 0.5 eq) to the mixture.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours.

  • Monitoring: Track the disappearance of the starting materials using TLC (3:1 Hexane:Ethyl Acetate).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure quinoline derivative.

Conclusion

2-Propoxy-5-(trifluoromethyl)benzaldehyde stands out as a highly effective and versatile synthon for building medicinally relevant heterocyclic frameworks. The protocols detailed herein for Claisen-Schmidt, Biginelli, and Friedländer reactions provide robust and reproducible pathways to chalcones, dihydropyrimidines, and quinolines. The unique electronic and steric properties imparted by the trifluoromethyl and propoxy substituents offer researchers significant advantages in controlling reactivity and exploring novel chemical space in drug discovery and materials science.

References

  • 2-hydroxy-5-(trifluoroMethyl)benzaldehyde Chemical Properties. (n.d.). LookChem. Retrieved February 6, 2026, from [Link]

  • Safety Data Sheet - Benzaldehyde. (2021, July 1). ChemSupply Australia. Retrieved February 6, 2026, from [Link]

  • Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved February 6, 2026, from [Link]

  • Safety Data Sheet: Benzaldehyde. (2021, June 17). Chemos GmbH & Co.KG. Retrieved February 6, 2026, from [Link]

  • C16H10F6O2 | CID 159212343. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • The Biginelli reaction between aromatic aldehyde, ethyl acetoacetate and urea. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology.
  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024, July 16). RSC Publishing. Retrieved February 6, 2026, from [Link]

  • Claisen-Schmidt Reaction: Preparation of Benzalacetophenone. (2021, April 24). Desklib. Retrieved February 6, 2026, from [Link]

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-5. Retrieved February 6, 2026, from [Link]

  • Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound... (2022, December 15). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing.
  • Pathak, V. N., Gupta, R., & Varshney, B. (2011). One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst.Asian Journal of Chemistry, 23(12), 5341-5344.
  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839. Retrieved February 6, 2026, from [Link]

  • Trifluoromethylated Heterocycles. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Using a Green Method, the Biginelli Reaction is used to Create 1, 2, 3, and 4-tetrahydropyrimidine. (n.d.). ijarsct.
  • Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. (2024, August 11). Taylor & Francis. Retrieved February 6, 2026, from [Link]

  • Role of Heterocyclic Compounds in Drug Development: An Overview. (2024, March 29). Research and Reviews.
  • Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH. (n.d.). Nevolab. Retrieved February 6, 2026, from [Link]

  • Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 6, 2026, from [Link]

  • Friedländer-Type Reaction of 4-Cholesten-3-one with 2′-Aminoacetophenone... (2023, August 12). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024, August 31). MDPI. Retrieved February 6, 2026, from [Link]

  • Claisen-Schmidt Condensation. (n.d.). Retrieved February 6, 2026, from [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing. Retrieved February 6, 2026, from [Link]

  • In a Claisen-Schmidt condensation between acetophenone and benzal... (n.d.). Pearson+. Retrieved February 6, 2026, from [Link]

  • Claisen Schmidt Reaction Virtual Lab. (n.d.). PraxiLabs. Retrieved February 6, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.

Introduction: Navigating the Synthesis

The synthesis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde is a critical process for obtaining a key building block in the development of novel therapeutics and agrochemicals.[1] The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, desirable traits in drug design.[1] This guide will focus on the common synthetic routes and the associated side reactions, providing you with the expertise to overcome these challenges.

The most common synthetic approach involves two key transformations:

  • Williamson Ether Synthesis: The propoxy group is introduced by the reaction of a phenol with a propyl halide.

  • Formylation: An aldehyde group is introduced onto the aromatic ring.

This guide is structured to address issues that may arise during each of these stages.

Troubleshooting Guide: Common Issues and Solutions

Part 1: Williamson Ether Synthesis of the Propoxy Group

The Williamson ether synthesis is a robust method for forming ethers, but it is not without its potential pitfalls, especially with substituted phenols.[2][3]

Issue 1: Low or No Conversion of the Starting Phenol

  • Question: I am seeing a significant amount of unreacted 2-hydroxy-5-(trifluoromethyl)benzaldehyde in my reaction mixture. What could be the cause?

  • Answer: This is a common issue and typically points to incomplete deprotonation of the phenol. The trifluoromethyl group is strongly electron-withdrawing, which increases the acidity of the phenolic proton compared to phenol itself. However, a sufficiently strong base is still crucial to generate the phenoxide nucleophile for the subsequent SN2 reaction.

    • Causality: The Williamson ether synthesis proceeds via an SN2 mechanism where a phenoxide ion acts as a nucleophile.[3] If the base is not strong enough to deprotonate the phenol quantitatively, the concentration of the active nucleophile will be low, leading to poor conversion.

    • Troubleshooting Steps:

      • Evaluate Your Base: If you are using a weak base like sodium bicarbonate (NaHCO₃), it may be insufficient.[4] Consider switching to a stronger base such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or for very stubborn reactions, sodium hydride (NaH).[4]

      • Ensure Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent and glassware are scrupulously dry. Water will quench the hydride, rendering it ineffective.[4]

      • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they do not solvate the phenoxide as strongly as protic solvents, thus enhancing its nucleophilicity.[2][3]

Base pKa of Conjugate Acid Suitability
NaHCO₃6.3Often too weak
K₂CO₃10.3Good starting point
NaOH15.7Effective for most phenols
NaH35Very strong, use with caution

Issue 2: Formation of an Isomeric Impurity

  • Question: My NMR analysis shows an unexpected isomer. What is this and how can I prevent its formation?

  • Answer: You are likely observing the product of C-alkylation, a known side reaction in the alkylation of phenoxides.

    • Causality: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation, desired) and the carbon atoms of the aromatic ring (C-alkylation, undesired). The electron-donating nature of the phenoxide oxygen activates the ring towards electrophilic attack, particularly at the ortho and para positions.

    • Preventative Measures:

      • Solvent Selection: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[4]

      • Counter-ion: While less straightforward to control, the nature of the cation can play a role.

Issue 3: Presence of an Alkene Byproduct

  • Question: I have detected propene in my reaction headspace by GC-MS. Where is this coming from?

  • Answer: This is indicative of an E2 elimination side reaction of your propyl halide.

    • Causality: The phenoxide, in addition to being a good nucleophile, is also a reasonably strong base. It can abstract a proton from the carbon adjacent to the halogen in the alkyl halide, leading to the formation of an alkene. This is more prevalent with secondary and tertiary alkyl halides but can occur with primary halides under forcing conditions (e.g., high temperatures).[4]

    • Mitigation Strategies:

      • Use a Primary Alkyl Halide: Always use a primary propyl halide (e.g., 1-bromopropane or 1-iodopropane).

      • Control the Temperature: Avoid excessively high reaction temperatures. A typical range for this reaction is 50-100°C.[3]

      • Choice of Leaving Group: Iodides are more reactive than bromides, which are more reactive than chlorides. Using a more reactive halide may allow for lower reaction temperatures, thus minimizing elimination.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts phenol 2-Hydroxy-5-(trifluoromethyl)benzaldehyde phenoxide Phenoxide Ion phenol->phenoxide Deprotonation base Base (e.g., K2CO3) base->phenoxide propyl_halide Propyl Halide (e.g., n-PrBr) product 2-Propoxy-5-(trifluoromethyl)benzaldehyde propyl_halide->product c_alkylation C-Alkylated Byproduct propyl_halide->c_alkylation elimination Propene (Elimination) propyl_halide->elimination phenoxide->product O-Alkylation (SN2) phenoxide->c_alkylation C-Alkylation phenoxide->elimination E2 Elimination Vilsmeier_Haack cluster_reagents Reagents cluster_intermediates Intermediates cluster_substrate Substrate cluster_product Product dmf DMF vilsmeier_reagent Vilsmeier Reagent (Electrophile) dmf->vilsmeier_reagent pocl3 POCl3 pocl3->vilsmeier_reagent iminium_intermediate Iminium Intermediate vilsmeier_reagent->iminium_intermediate product 2-Propoxy-5-(trifluoromethyl)benzaldehyde iminium_intermediate->product Hydrolysis aromatic_ether 2-Propoxy-5-(trifluoromethyl)benzene aromatic_ether->iminium_intermediate Electrophilic Attack

Caption: Simplified workflow of the Vilsmeier-Haack formylation.

Issue 5: Formation of Unidentified Byproducts During Formylation

  • Question: I am observing several spots on my TLC plate after the Vilsmeier-Haack reaction. What could they be?

  • Answer: Under harsh reaction conditions (e.g., high temperatures) required for deactivated substrates, the Vilsmeier reagent can participate in other reactions.

    • Potential Side Reactions:

      • Reaction with Aldoximes: If your starting material or intermediates contain an aldoxime, the Vilsmeier reagent can convert it to an amide or a nitrile. * Nitration: In the presence of nitrate impurities, the Vilsmeier-Haack conditions can lead to aromatic nitration. [5] * Decomposition: At elevated temperatures, both the starting material and the product can decompose.

    • Analytical Approach:

      • Isolate and Characterize: Attempt to isolate the major byproducts by column chromatography.

      • Spectroscopic Analysis: Obtain Mass Spectrometry, ¹H NMR, ¹³C NMR, and IR data for the isolated impurities to elucidate their structures.

Frequently Asked Questions (FAQs)

  • Q1: Can I perform a one-pot synthesis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde from 2-hydroxy-5-(trifluoromethyl)benzaldehyde?

    • A1: While one-pot reactions are attractive for their efficiency, in this case, it is not recommended. The conditions for the Williamson ether synthesis (basic) and the Vilsmeier-Haack formylation (acidic workup) are generally incompatible. Attempting a one-pot synthesis would likely lead to a complex mixture of products and low yields. A stepwise approach with purification of the intermediate ether is the most reliable method.

  • Q2: What is the best method for purifying the final product?

    • A2: The final product, 2-Propoxy-5-(trifluoromethyl)benzaldehyde, is typically a liquid or a low-melting solid. [6] * Column Chromatography: Silica gel column chromatography is the most common method for purification. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point.

      • Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification technique. [7] * Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid bisulfite addition product, which can be filtered and then hydrolyzed back to the pure aldehyde. [7]

  • Q3: Are there any specific safety precautions I should take?

    • A3: Yes, several reagents used in this synthesis are hazardous.

      • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

      • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas.

      • Trifluoromethylated Compounds: Many trifluoromethylated aromatic compounds can be irritants. [8][9]Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.

References

  • PrepChem. (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. Retrieved from [Link]

  • LookChem. (n.d.). 2-hydroxy-5-(trifluoroMethyl)benzaldehyde. Retrieved from [Link]

  • Organic Chemistry. (2021, October 11). Vilsmeier-Haack Reaction Mechanism. YouTube. Retrieved from [Link]

  • OAText. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
  • ChemistryViews. (2024). S-Trifluoromethylation of Aromatic Thiols. Retrieved from [Link]

  • Google Patents. (n.d.). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • YouTube. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Retrieved from [Link]

  • YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Retrieved from [Link]

Sources

Technical Support Center: Analysis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Propoxy-5-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot potential impurities during their experimental work with this compound. Here, we provide in-depth technical guidance in a question-and-answer format, focusing on the underlying chemical principles to empower you to resolve common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I might encounter in a sample of 2-Propoxy-5-(trifluoromethyl)benzaldehyde?

Based on the common synthetic route, which is the Williamson ether synthesis, and potential degradation pathways, the most likely impurities are:

  • Starting Material-Related Impurities:

    • 2-Hydroxy-5-(trifluoromethyl)benzaldehyde: The precursor in the synthesis. Its presence indicates an incomplete reaction.[1]

    • Propylating Agent (e.g., 1-bromopropane or 1-iodopropane): Residual amounts of the reagent used for the propoxylation.

  • Process-Related Impurities:

    • Isomeric Propoxy-benzaldehydes: Depending on the synthetic route of the starting material, trace amounts of other positional isomers could potentially be carried through the synthesis.

  • Degradation Impurities:

    • 2-Propoxy-5-(trifluoromethyl)benzoic acid: This is a common impurity formed by the oxidation of the aldehyde functional group.[2] Aldehydes are known to be susceptible to oxidation, especially when exposed to air (oxygen).

Q2: My batch of 2-Propoxy-5-(trifluoromethyl)benzaldehyde has a slight yellow tint. Is this indicative of a specific impurity?

A slight yellow coloration in aromatic aldehydes can sometimes be attributed to the presence of oxidized species or trace amounts of phenolic impurities. The most likely culprit is the unreacted starting material, 2-Hydroxy-5-(trifluoromethyl)benzaldehyde, which is a pale yellow solid.[1] Oxidation to the corresponding benzoic acid can also contribute to color changes over time.

Q3: How should I properly store 2-Propoxy-5-(trifluoromethyl)benzaldehyde to minimize the formation of degradation impurities?

To minimize degradation, particularly oxidation of the aldehyde group, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a cool temperature.[3] For long-term storage, refrigeration is advisable. The container should be tightly sealed to prevent exposure to air and moisture.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common issues encountered during the analysis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde.

Issue 1: An unexpected peak is observed in my HPLC-UV chromatogram.

Causality: An unexpected peak can arise from a starting material, a byproduct of the synthesis, a degradation product, or a contaminant from your analytical workflow.

Troubleshooting Workflow:

Caption: Workflow for identifying unknown peaks in an HPLC chromatogram.

Step-by-Step Protocol:

  • Retention Time Comparison:

    • Inject standards of the most likely impurities: 2-Hydroxy-5-(trifluoromethyl)benzaldehyde and 2-Propoxy-5-(trifluoromethyl)benzoic acid.

    • Compare the retention times of these standards with the unknown peak in your sample chromatogram.

  • Sample Spiking:

    • If a suspected impurity standard is available, "spike" your sample by adding a small, known amount of the standard.

    • Re-inject the spiked sample. An increase in the area of the unknown peak confirms its identity.

  • LC-MS Analysis:

    • If standards are not available or spiking is inconclusive, perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

    • The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is a critical piece of information for identification. For example, you would expect to see the following molecular ions in positive ion mode:

      • 2-Propoxy-5-(trifluoromethyl)benzaldehyde: [M+H]⁺ at m/z 233.07

      • 2-Hydroxy-5-(trifluoromethyl)benzaldehyde: [M+H]⁺ at m/z 191.03

      • 2-Propoxy-5-(trifluoromethyl)benzoic acid: [M+H]⁺ at m/z 249.06

  • Forced Degradation Studies:

    • To confirm if the impurity is a degradation product, subject a pure sample of 2-Propoxy-5-(trifluoromethyl)benzaldehyde to stress conditions (e.g., heat, acid, base, oxidation).

    • Analyze the stressed samples by HPLC. The appearance or increase of the unknown peak under specific conditions (e.g., oxidation) can help identify its nature.

  • Isolation and NMR Spectroscopy:

    • For definitive structural elucidation of a significant unknown impurity, preparative HPLC can be used for isolation.

    • Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) will provide detailed structural information.

Issue 2: My GC-MS analysis shows multiple peaks close to the main product peak.

Causality: In Gas Chromatography-Mass Spectrometry (GC-MS), closely eluting peaks can be isomers or compounds with similar volatility. For this particular molecule, this could indicate the presence of isomeric impurities or residual starting materials.

Troubleshooting Workflow:

Caption: Workflow for characterizing impurities in a GC-MS analysis.

Step-by-Step Protocol:

  • Analyze Mass Spectra:

    • Carefully examine the mass spectrum of each peak.

    • Identify the molecular ion (M⁺) if present.

    • Look for characteristic isotopic patterns. For instance, if you suspect an impurity containing a bromine atom from the propylating agent, you would look for the characteristic M and M+2 isotopic pattern.

  • Compare Fragmentation Patterns:

    • 2-Propoxy-5-(trifluoromethyl)benzaldehyde: Expect to see a molecular ion at m/z 232. Key fragments may include the loss of the propoxy group, the aldehyde group, and fragments characteristic of the trifluoromethylated benzene ring.

    • 2-Hydroxy-5-(trifluoromethyl)benzaldehyde: Molecular ion at m/z 190. The fragmentation will be dominated by the phenolic and aldehydic moieties.

    • 2-Propoxy-5-(trifluoromethyl)benzoic acid: If analyzed by GC-MS, it is often derivatized (e.g., methylated) to increase volatility. The fragmentation pattern will be characteristic of the ester.

  • Library Search:

    • Utilize a mass spectral library (e.g., NIST) to search for potential matches for your unknown peaks. While an exact match for your specific impurities may not be present, matches for structurally similar compounds can provide valuable clues.

  • High-Resolution Mass Spectrometry (HRMS):

    • If available, GC-HRMS can provide the exact mass of the ions, allowing for the determination of the elemental composition of the impurities. This is a powerful tool for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas).

Issue 3: The ¹⁹F NMR spectrum of my sample shows more than one signal.

Causality: The trifluoromethyl (-CF₃) group is an excellent probe in ¹⁹F NMR due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.[4] A single pure compound, 2-Propoxy-5-(trifluoromethyl)benzaldehyde, should exhibit a single sharp singlet in its ¹⁹F NMR spectrum. The presence of multiple signals indicates the presence of other fluorine-containing compounds.

Troubleshooting Workflow:

Caption: Workflow for identifying fluorinated impurities using ¹⁹F NMR.

Step-by-Step Protocol:

  • Analyze Chemical Shifts:

    • The chemical shift of the -CF₃ group is sensitive to its electronic environment. Changes in the substituents on the aromatic ring will lead to different chemical shifts.

    • The ¹⁹F chemical shift of 2-Propoxy-5-(trifluoromethyl)benzaldehyde will be different from that of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde and 2-Propoxy-5-(trifluoromethyl)benzoic acid.

  • Compare with Starting Material Spectrum:

    • Acquire a ¹⁹F NMR spectrum of the starting material, 2-Hydroxy-5-(trifluoromethyl)benzaldehyde.

    • Compare this spectrum with your product's spectrum to confirm if the impurity is unreacted starting material.

  • Correlate with HPLC-UV Data:

    • Integrate the peaks in your ¹⁹F NMR spectrum to determine the relative molar ratio of the different fluorine-containing species.

    • Compare this ratio with the relative peak areas from your HPLC-UV analysis to see if there is a correlation between the NMR signals and the observed chromatographic peaks.

  • 2D NMR Spectroscopy:

    • For complex mixtures, two-dimensional NMR experiments, such as ¹H-¹⁹F Heteronuclear Correlation (HETCOR), can be invaluable. This experiment shows correlations between fluorine nuclei and nearby protons, which can help in assigning the ¹⁹F signals to specific molecular structures.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment

This method is suitable for the separation and quantification of 2-Propoxy-5-(trifluoromethyl)benzaldehyde from its primary impurities.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile:Water (1:1) to a concentration of approximately 0.5 mg/mL

Expected Elution Order: Based on polarity, the expected elution order would be: 2-Propoxy-5-(trifluoromethyl)benzoic acid (most polar) -> 2-Hydroxy-5-(trifluoromethyl)benzaldehyde -> 2-Propoxy-5-(trifluoromethyl)benzaldehyde (least polar).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for identifying volatile and semi-volatile impurities.

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Sample Preparation Dissolve sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is a powerful tool for the unambiguous identification of the main component and any significant impurities.

  • ¹H NMR: The proton NMR will show characteristic signals for the aromatic protons, the aldehyde proton, and the propyl group protons. The chemical shifts and coupling constants will be distinct for the product and its potential impurities.

  • ¹⁹F NMR: As discussed, this is a highly sensitive method for detecting and quantifying fluorine-containing impurities.

  • ¹³C NMR: This will provide information on the carbon skeleton of the molecule and its impurities.

References

  • PrepChem. Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. [Link]

  • Eureka | Patsnap. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. [Link]

  • Google Patents. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Wikipedia. Williamson ether synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • MDPI. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • lookchem. Cas 210039-65-9,2-hydroxy-5-(trifluoroMethyl)benzaldehyde. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PubChem. 2-Bromo-5-(trifluoromethyl)benzaldehyde. [Link]

  • Reddit. Williamson Ether synthesis. [Link]

  • ResearchGate. HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations | Request PDF. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

  • Chemsrc. CAS#:210039-65-9 | 2-Hydroxy-5-(trifluoromethyl)benzaldehyde. [Link]

  • Semantic Scholar. quantitative analysis of fluorinated synthetic cannabinoids us- ing 19f nuclear magnetic. [Link]

  • AOBChem. 3-Propoxy-5-(trifluoromethyl)benzaldehyde. [Link]

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Technical Support Center: A Guide to Enhancing the Purity of 2-Propoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Propoxy-5-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and aiming to achieve high purity. Here, we address common challenges encountered during its purification, offering troubleshooting advice and answers to frequently asked questions. Our approach is grounded in established chemical principles to ensure you can confidently navigate your experimental work.

Understanding the Synthetic Landscape and Potential Impurities

To effectively purify 2-Propoxy-5-(trifluoromethyl)benzaldehyde, it is crucial to understand its synthetic origin, as the impurities present are often byproducts of the reaction. A common and logical synthetic route is the Williamson ether synthesis, starting from 2-hydroxy-5-(trifluoromethyl)benzaldehyde and a propyl halide (e.g., 1-bromopropane or 1-iodopropane).[1][2]

This reaction typically involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the propyl halide in an SN2 reaction.[2][3]

Anticipated Impurities from Synthesis:
  • Unreacted Starting Materials:

    • 2-hydroxy-5-(trifluoromethyl)benzaldehyde

    • 1-bromopropane (or other propyl halide)

  • Side-Reaction Products:

    • Propene (from E2 elimination of the alkyl halide, especially with stronger bases or sterically hindered substrates)[4]

    • Products of C-alkylation on the aromatic ring

  • Reagent Residues:

    • Inorganic salts (e.g., KBr, NaBr)

    • Residual base (e.g., K₂CO₃, NaH)

  • Degradation Products:

    • 2-Propoxy-5-(trifluoromethyl)benzoic acid (due to air oxidation of the aldehyde)

Troubleshooting Guide for Purification

This section provides solutions to specific problems you might encounter during the purification of 2-Propoxy-5-(trifluoromethyl)benzaldehyde.

Issue 1: My crude product shows multiple spots on TLC, including one that is baseline and another close to my product spot.

Probable Cause: The baseline spot is likely the starting phenolic compound, 2-hydroxy-5-(trifluoromethyl)benzaldehyde, which is more polar than the desired ether product. The spot close to your product could be unreacted alkyl halide or a non-polar byproduct.

Solution:

  • Aqueous Work-up: Before chromatographic purification, perform an aqueous work-up. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with a 5-10% aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution. This will deprotonate the acidic starting phenol, converting it into its water-soluble salt, which will partition into the aqueous layer.

  • Brine Wash and Drying: Subsequently, wash the organic layer with brine to remove residual water and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Carefully remove the solvent under reduced pressure.

Experimental Protocol: Basic Aqueous Wash

  • Dissolve the crude product in ethyl acetate (10 volumes).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution and shake gently.

  • Allow the layers to separate and remove the aqueous layer.

  • Repeat the wash with 1 M NaOH.

  • Wash the organic layer with an equal volume of brine.

  • Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer in vacuo.

Issue 2: During column chromatography, my product is co-eluting with an unknown impurity.

Probable Cause: The impurity may have a polarity very similar to your product. This could be residual alkyl halide or a non-polar byproduct.

Solution:

  • Optimize TLC Solvent System: Experiment with different solvent systems for Thin Layer Chromatography (TLC) to achieve better separation between your product and the impurity. A good starting point for aromatic aldehydes is a mixture of hexane and ethyl acetate.[5][6] Try varying the ratio to find the optimal separation.

  • Column Chromatography Technique:

    • Use a longer column for better resolution.[5]

    • Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

    • Ensure proper packing of the silica gel to avoid channeling.

TLC Solvent System Suggestions Rationale
Hexane:Ethyl Acetate (9:1 to 7:3)Good general-purpose system for separating moderately polar compounds.[5]
Dichloromethane:Hexane (varying ratios)Offers different selectivity compared to ethyl acetate-based systems.
Toluene:Acetone (9:1)Can be effective for separating phenolic compounds and their derivatives.[7]
Issue 3: My final product is pure by NMR, but it starts to turn yellow and shows signs of a new impurity after a few days.

Probable Cause: Aldehydes are susceptible to air oxidation, leading to the formation of the corresponding carboxylic acid, in this case, 2-propoxy-5-(trifluoromethyl)benzoic acid.[8] This is a common issue with aldehydes.

Solution:

  • Proper Storage: Store the purified aldehyde under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[9][10]

  • Refrigeration: Keep the compound in a refrigerator or freezer to slow down the rate of oxidation.

  • Purification Before Use: If a small amount of the carboxylic acid has formed, it can be removed by dissolving the compound in an organic solvent and washing with a mild base like sodium bicarbonate (NaHCO₃) solution, followed by drying and solvent removal.

dot

Purification_Workflow cluster_synthesis Crude Product cluster_workup Aqueous Work-up cluster_chromatography Purification cluster_final Final Product Crude Crude 2-Propoxy-5-(trifluoromethyl)benzaldehyde Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Wash Wash with 1M NaOH (Removes Phenol) Dissolve->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Column Silica Gel Column Chromatography Concentrate->Column Pure_Product Pure Product Column->Pure_Product Store Store under N2 at low temp. Pure_Product->Store

Caption: Purification workflow for 2-Propoxy-5-(trifluoromethyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure 2-Propoxy-5-(trifluoromethyl)benzaldehyde?

A1: Pure aromatic aldehydes are typically colorless to pale yellow liquids or low-melting solids. Any significant color change may indicate the presence of impurities or degradation.

Q2: Is the trifluoromethyl group stable during the Williamson ether synthesis?

A2: The trifluoromethyl group is generally very stable under many reaction conditions.[11] However, its stability can be context-dependent. Strong bases and high temperatures can sometimes lead to decomposition pathways.[12] For a standard Williamson ether synthesis using moderate bases like potassium carbonate, the trifluoromethyl group is expected to be stable.

Q3: Can I use a bisulfite wash to purify my aldehyde?

A3: Yes, forming a bisulfite adduct is a classic and effective method for purifying aldehydes.[6][8] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities in an aqueous layer. The aldehyde can then be regenerated by treating the aqueous layer with a base (like sodium carbonate) or acid.[8] This method is particularly useful if your desired product is not an aldehyde.

dot

Bisulfite_Purification cluster_start Impure Aldehyde cluster_reaction Adduct Formation cluster_regeneration Aldehyde Regeneration cluster_final_product Purified Product Impure Crude Aldehyde + Impurities Add_Bisulfite Add aq. NaHSO3 Impure->Add_Bisulfite Extract_Imp Extract with Organic Solvent (Removes Impurities) Add_Bisulfite->Extract_Imp Aqueous_Adduct Aqueous Layer (Bisulfite Adduct) Extract_Imp->Aqueous_Adduct Add_Base Add Base (e.g., Na2CO3) Aqueous_Adduct->Add_Base Extract_Ald Extract with Organic Solvent Add_Base->Extract_Ald Pure_Aldehyde Pure Aldehyde Extract_Ald->Pure_Aldehyde

Caption: Bisulfite adduct formation for aldehyde purification.

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying proton- and carbon-containing impurities. ¹⁹F NMR is particularly useful for fluorine-containing compounds to confirm the integrity of the trifluoromethyl group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them by their mass spectra. It is very effective for detecting small amounts of volatile impurities.[13][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the aldehyde, often with UV detection.

Q5: My Williamson ether synthesis reaction is not going to completion. What can I do?

A5: Low yields or incomplete reactions can be due to several factors:

  • Insufficient Base: The base may not be strong enough to fully deprotonate the phenol. Consider using a stronger base like sodium hydride (NaH), but be mindful of potential side reactions.[15]

  • Reaction Conditions: The reaction may require a higher temperature or longer reaction time. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

  • Solvent Choice: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile can accelerate SN2 reactions.[15]

  • Alkyl Halide Reactivity: Iodides are more reactive than bromides, which are more reactive than chlorides. Using 1-iodopropane may improve the reaction rate.

References

  • BenchChem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • ResearchGate. (2014, September 29).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column?
  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
  • BenchChem. (2025). Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis.
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Neilson, R. H. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed Central (PMC). (n.d.).
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • PubMed Central (PMC). (2025, July 18).
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Fisher Scientific. (n.d.).
  • BenchChem. (n.d.). Application Note: Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes.
  • European Patent Office. (n.d.).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2016, February 22). How to analysis the phenolic compounds by TLC, the method and solvants?
  • University of Rochester, Department of Chemistry. (n.d.).
  • PubMed Central (PMC). (2014, March 27). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds.
  • ResearchGate. (2014, September 13). What are the optimal conditions for GC analysis of benzaldehyde?
  • ECHEMI. (n.d.). How to analysis the phenolic compounds by TLC, the method and solvants?

Sources

Optimizing reaction conditions for 2-Propoxy-5-(trifluoromethyl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

This guide addresses the synthesis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde , a critical intermediate often used as a lipophilic building block in medicinal chemistry (e.g., for calcium channel blockers or agrochemicals).

The most robust synthetic route is the Williamson Ether Synthesis via O-alkylation of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde with 1-halopropane. While seemingly straightforward, the presence of the electron-withdrawing trifluoromethyl (-CF3) group and the reactive aldehyde moiety requires precise control over basicity and solvent polarity to prevent side reactions like the Cannizzaro disproportionation or SNAr byproducts.

Core Reaction Scheme
  • Substrate: 2-Hydroxy-5-(trifluoromethyl)benzaldehyde (CAS: 93249-62-8)

  • Reagent: 1-Bromopropane (or 1-Iodopropane)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )
    

Critical Process Parameters (FAQs & Troubleshooting)

Q1: Why am I observing low conversion despite prolonged heating?

Diagnosis: This is typically a kinetic issue related to the solubility of the base or the nucleophilicity of the phenoxide .

  • The Mechanism: The -CF3 group at the 5-position stabilizes the phenoxide anion, making it a weaker nucleophile compared to unsubstituted salicylaldehyde.

  • Solution:

    • Switch Base: Upgrade from

      
       to 
      
      
      
      . The larger Cesium cation effectively "naked" the phenoxide anion in aprotic solvents, significantly increasing the reaction rate (the "Cesium Effect").
    • Catalysis: Add 5-10 mol% of Potassium Iodide (KI) (Finkelstein condition). This converts the slower-reacting 1-bromopropane into the highly reactive 1-iodopropane in situ.

    • Solvent: Ensure your DMF is anhydrous. Water solvates the anion, killing reactivity.

Q2: I see a significant impurity at RRT 0.85. What is it?

Diagnosis: This is likely the Cannizzaro product (the corresponding benzyl alcohol or benzoic acid) or a dimer .

  • Root Cause: Using a base that is too strong (e.g., NaOH, KOH) or wet solvents generates hydroxide ions. Hydroxide attacks the aldehyde carbonyl, leading to disproportionation.

  • Corrective Action:

    • Stick to mild carbonate bases (

      
      ).
      
    • Strictly exclude water .

    • Temperature Control: Do not exceed 80°C. High temperatures promote aldehyde degradation.

Q3: Can I use the SNAr route starting from 2-Fluoro-5-(trifluoromethyl)benzaldehyde?

Answer: Yes, but with caveats.

  • Pros: Avoids O- vs C-alkylation selectivity issues.

  • Cons: Requires a stronger nucleophile (sodium propoxide). The alkoxide base is strong enough to attack the aldehyde (releasing the formyl group) or cause polymerization.

  • Verdict: The O-alkylation of the phenol is generally cleaner and more scalable for this specific substrate.

Optimized Experimental Protocol

This protocol is designed for a 10g scale, prioritizing purity over raw speed.

Materials Table
ComponentEquiv.RoleCritical Specification
2-Hydroxy-5-(CF3)benzaldehyde 1.0SubstratePurity >98%; Yellow solid
1-Bromopropane 1.2 - 1.5ElectrophileDistilled; Colorless
Potassium Carbonate (

)
2.0BaseMicronized/Powdered (Not granular)
DMF 10 VolSolventAnhydrous (<0.1%

)
Potassium Iodide (KI) 0.1CatalystOptional (use if reaction stalls)
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 2-Hydroxy-5-(trifluoromethyl)benzaldehyde (10.0 g) and anhydrous DMF (100 mL). Stir until dissolved.

  • Deprotonation: Add powdered

    
     (14.5 g) in a single portion. The suspension may turn bright yellow (phenoxide formation). Stir at Room Temperature (RT) for 30 minutes.
    
    • Scientist Note: Pre-stirring ensures complete deprotonation before the alkyl halide is introduced, minimizing competition.

  • Alkylation: Add 1-Bromopropane (7.2 mL, 1.5 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC (Hexane/EtOAc 8:2) or HPLC every 2 hours.

    • Endpoint: Disappearance of the phenol starting material (usually 4-6 hours).

  • Workup (Quench): Cool to RT. Pour the mixture into 500 mL of ice-cold water.

    • Observation: The product should precipitate as an oil or solid.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with water (
    
    
    
    mL) and Brine (
    
    
    mL) to remove DMF.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If the crude oil is colored, pass through a short silica plug eluting with 5% EtOAc/Hexane.

Process Visualization (Workflow)

The following diagram illustrates the reaction logic and decision nodes for troubleshooting.

G Start Start: 2-Hydroxy-5-(CF3)benzaldehyde Solvent Dissolve in Anhydrous DMF Start->Solvent BaseAdd Add K2CO3 (Powdered) Stir 30 min @ RT Solvent->BaseAdd ReagentAdd Add 1-Bromopropane Heat to 60°C BaseAdd->ReagentAdd Check Check Conversion (4h) ReagentAdd->Check Complete Conversion > 98% Proceed to Workup Check->Complete Success Stalled Conversion < 50% Check->Stalled Slow Rate Impurity High Impurity Profile Check->Impurity Side Rxns AddKI Add 10 mol% KI (Finkelstein) Stalled->AddKI Activate Electrophile CheckWater Check Solvent Water Content Reduce Temp Impurity->CheckWater Prevent Hydrolysis AddKI->ReagentAdd Restart Heating

Caption: Logical workflow for the O-alkylation process, including decision points for kinetic stalling or impurity formation.

References

  • Sigma-Aldrich. Product Specification: 2-Hydroxy-5-(trifluoromethyl)benzaldehyde (CAS 93249-62-8). Retrieved from [1]

  • PubChem. Compound Summary: 2-bromo-5-(trifluoromethyl)benzaldehyde (Related Structure).[2] National Library of Medicine. Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
  • Google Patents. Process for preparation of trifluoromethylbenzaldehydes (WO2019049173A1). Retrieved from

Sources

Stability issues of 2-Propoxy-5-(trifluoromethyl)benzaldehyde in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Solution

Ticket ID: #CF3-BZ-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely accessing this guide because you have observed unexpected physical changes (precipitation, crust formation) or spectral anomalies (NMR "ghost" peaks) with 2-Propoxy-5-(trifluoromethyl)benzaldehyde .

This molecule presents a specific stability paradox: the 2-propoxy group (electron-donating) competes with the 5-trifluoromethyl group (strongly electron-withdrawing).[1] However, in the context of storage and solution stability, the inductive effect of the


 group dominates, rendering the aldehyde carbonyl highly electrophilic. This makes it uniquely susceptible to autoxidation  and nucleophilic attack  (solvolysis) compared to standard benzaldehydes.[1]

Part 1: Troubleshooting Guides (FAQ Format)

Issue 1: "My liquid sample has developed a white solid crust or precipitate."

Diagnosis: Autoxidation to Benzoic Acid. The most common failure mode for this compound is the radical-mediated oxidation of the aldehyde to its corresponding carboxylic acid, 2-Propoxy-5-(trifluoromethyl)benzoic acid .[1] This acid is a solid with a significantly higher melting point than the aldehyde.[1]

  • The Mechanism: The

    
     group destabilizes the C-H bond of the aldehyde, facilitating hydrogen abstraction by atmospheric oxygen. This forms a radical species that propagates a chain reaction, eventually producing the carboxylic acid.[1]
    

Corrective Action:

  • Do not discard the sample. The acid impurity can be chemically separated.[1]

  • Protocol: Dissolve the mixture in a non-polar solvent (EtOAc or DCM) and perform a Basic Wash (Sat.

    
    ). The acid will deprotonate and move to the aqueous layer; the aldehyde will remain in the organic layer.
    
  • Prevention: Store under Argon/Nitrogen. Sparge solvents before making stock solutions.[1]

Visualizing the Failure Mode (Autoxidation Pathway):

Autoxidation Aldehyde Aldehyde (Liquid/Oil) Radical Acyl Radical (Reactive Intermediate) Aldehyde->Radical O2 / Light (H-abstraction) Peracid Perbenzoic Acid (Transient Oxidizer) Radical->Peracid + O2 Peracid->Radical Propagates Chain Acid Carboxylic Acid (White Solid Precipitate) Peracid->Acid + Aldehyde (Baeyer-Villiger type)

Figure 1: Radical-chain autoxidation mechanism converting the aldehyde liquid to a solid acid impurity.[1]

Issue 2: "My NMR spectrum in Methanol-d4 shows complex splitting or extra peaks."

Diagnosis: Hemiacetal Formation (Solvolysis). You are likely seeing a mixture of the free aldehyde and the methyl hemiacetal.

  • The Science: The electron-withdrawing

    
     group makes the carbonyl carbon highly electrophilic (electron-poor).[1] In protic solvents like Methanol (
    
    
    
    ), the solvent acts as a nucleophile and attacks the carbonyl.[1] Unlike unsubstituted benzaldehyde, where the equilibrium favors the aldehyde, the
    
    
    group shifts the equilibrium significantly toward the hemiacetal.

Corrective Action:

  • Evaporate the solvent immediately. The reaction is reversible.

  • Re-dissolve in an aprotic solvent. Use DMSO-d6 or

    
     .[1]
    
  • Avoid: Methanol, Ethanol, and water-containing solvents for analytical characterization.[1]

Visualizing the Equilibrium Shift:

Hemiacetal Aldehyde Free Aldehyde (Target Signal) Complex Hemiacetal Adduct (Ghost Peaks) Aldehyde->Complex k1 (Fast) Solvent Methanol (CD3OD) Solvent->Complex CF3 CF3 Group Effect (Inductive Withdrawal) CF3->Aldehyde Increases Electrophilicity

Figure 2: The CF3 group drives the equilibrium toward the hemiacetal in protic solvents, complicating NMR analysis.[1]

Part 2: Validated Purification Protocol

If your sample has degraded significantly (yellowing or solid formation), use this Bisulfite Adduct Purification .[1] This method is superior to standard chromatography for aldehydes because it relies on reversible covalent chemistry, ensuring high specificity.[1]

Reagents Required:
  • Sodium Bisulfite (

    
    ) saturated aqueous solution.[1][2]
    
  • Ethyl Acetate (EtOAc) or Diethyl Ether.[1][3]

  • Sodium Hydroxide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ), 10% solution or Sodium Carbonate (
    
    
    
    ).[1]
  • Magnesium Sulfate (

    
    ).[1]
    
Step-by-Step Workflow:
  • Formation of Adduct:

    • Dissolve crude material in a minimal amount of EtOAc.[1]

    • Add excess saturated

      
       solution.[1]
      
    • Vigorous stirring is critical (2-4 hours).[1] The aldehyde will convert to a water-soluble bisulfite adduct.[1][3][4]

    • Observation: You may see a new solid precipitate (the adduct) or the organic layer may simply lose the aldehyde.[1]

  • Wash (Remove Impurities):

    • Transfer to a separatory funnel.[1][2][3]

    • Keep the Aqueous Layer (contains the aldehyde-bisulfite adduct).[1]

    • Wash the aqueous layer 2x with EtOAc.[1] These organic washes contain your non-aldehyde impurities (e.g., over-alkylation products, non-carbonyl starting materials).[1] Discard these organic washes.

  • Regeneration (Release Aldehyde):

    • Cool the aqueous layer to 0°C.[1]

    • Slowly basify with 10%

      
       or 
      
      
      
      until pH > 10.[1] Caution: Exothermic.
    • The bisulfite adduct will collapse, regenerating the free aldehyde as an oil/solid precipitating out of the water.

  • Extraction:

    • Extract the aqueous mixture 3x with fresh EtOAc.[1]

    • Dry combined organics over

      
      , filter, and concentrate.[1][2]
      

Part 3: Storage & Stability Data

ParameterRecommendationRationale
Temperature -20°C (Freezer) Retards autoxidation kinetics.[1]
Atmosphere Argon or Nitrogen Essential.[1] Air exposure guarantees degradation to benzoic acid.[1][3]
Container Amber Vial Protects from UV-induced radical formation.[1]
Solvent Stability High: DCM, Toluene, EtOAcLow: MeOH, EtOH, WaterAvoid protic solvents to prevent hemiacetal/hydrate formation.[1]

References

  • Autoxidation Mechanisms: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 37: Radical Reactions).

  • Purification of Aldehydes: Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] [Section 9.6.14: Purification via Bisulfite Adducts].

  • Reactivity of Fluorinated Benzaldehydes

    • Sigma-Aldrich Technical Bulletin: 2-Fluoro-5-(trifluoromethyl)benzaldehyde (structurally homologous behavior).[1]

    • PubChem Compound Summary: 2-Propoxy-5-(trifluoromethyl)benzoic acid (The degradation product).[1] [1]

  • Hemiacetal Equilibrium: Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Discussion on carbonyl electrophilicity and substituent effects).

Sources

Technical Guide: Optimizing Synthesis & Purity of 2-Propoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the synthesis and optimization of 2-Propoxy-5-(trifluoromethyl)benzaldehyde . This document is structured to address specific byproduct formation mechanisms and provide actionable troubleshooting protocols for researchers.

Executive Summary & Molecule Profile

Target Molecule: 2-Propoxy-5-(trifluoromethyl)benzaldehyde Core Application: Intermediate for pharmaceutical APIs and agrochemicals (e.g., trifluoromethyl-substituted heterocycles).[1] Critical Quality Attributes (CQA):

  • Purity: >98.0% (HPLC/GC)[1]

  • Aldehyde Content: >97% (Titration/NMR)[1]

  • Acid Impurity: <0.5% (2-Propoxy-5-(trifluoromethyl)benzoic acid)[1]

This guide focuses on the two primary synthetic routes: O-Alkylation (Williamson Ether Synthesis) and SNAr (Nucleophilic Aromatic Substitution), detailing how to suppress specific byproducts associated with each.[1]

Route A: O-Alkylation (Williamson Ether Synthesis)

Standard Protocol: Reaction of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde with 1-Bromopropane (or Iodopropane) using a base (K₂CO₃/Cs₂CO₃) in polar aprotic solvent (DMF/Acetonitrile).[1]

Byproduct Analysis & Prevention

The electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position increases the acidity of the phenol, facilitating deprotonation, but also makes the aldehyde carbonyl more electrophilic, increasing susceptibility to side reactions.[1]

Impurity TypeStructure / NameCausePrevention Strategy
Impurity A Unreacted Phenol (Starting Material)Incomplete conversion; Base agglomeration; Moisture in solvent.[1]Use Cs₂CO₃ (cesium effect) to enhance solubility.[1] Ensure anhydrous conditions.
Impurity B Carboxylic Acid (Oxidation)Air oxidation of the aldehyde during reaction or workup.[1]Perform reaction under N₂/Ar atmosphere . Use degassed solvents.[1]
Impurity C Cannizzaro Products (Benzyl alcohol + Benzoic acid)Use of strong bases (NaOH/KOH) or high temperatures (>80°C).[1]Use mild bases (K₂CO₃ ).[1] Keep temp <60°C. Avoid aqueous strong base during workup.[1]
Impurity D Aldol Condensation Dimers Enolizable protons (none on aldehyde, but possible with acetone solvent).[1]Avoid Acetone as solvent (it reacts with the aldehyde).[1] Use DMF or Acetonitrile.[1][2]
Troubleshooting Guide (Q&A)

Q: I see a persistent starting material spot on TLC despite adding excess alkyl halide. Why?

  • Diagnosis: The phenoxide anion might be "tightly paired" with the cation, or the base surface is passivated.[1]

  • Solution:

    • Switch Base: Replace 10-20% of K₂CO₃ with Cs₂CO₃.[1] The larger Cesium cation disrupts ion pairing, increasing nucleophilicity.[1]

    • Add Catalyst: Add 5 mol% KI (Potassium Iodide) . This generates 1-Iodopropane in situ (Finkelstein reaction), which is a better electrophile than the bromide.[1]

    • Phase Transfer: If using a biphasic system (e.g., Toluene/Water), use TBAB (Tetrabutylammonium bromide) .[1]

Q: My product is turning into a white solid during storage. What is happening?

  • Diagnosis: Oxidation.[1] Electron-deficient aldehydes (like this CF₃-substituted one) oxidize rapidly in air to form 2-Propoxy-5-(trifluoromethyl)benzoic acid.[1]

  • Solution: Store under inert gas (Argon) at 4°C. For long-term storage, convert to a bisulfite adduct (solid, stable) and regenerate the aldehyde before use.

Route B: SNAr Substitution (Alternative)

Standard Protocol: Reaction of 2-Fluoro-5-(trifluoromethyl)benzaldehyde with n-Propanol and a base (NaH or KOtBu).[1]

Byproduct Analysis & Prevention
Impurity TypeStructure / NameCausePrevention Strategy
Impurity E Hydrolysis Product (Phenol)Presence of water.[1] Hydroxide (OH⁻) is a smaller, harder nucleophile than Propoxide (OPr⁻) and attacks the Fluorine faster.[1]Strictly anhydrous conditions. Dry n-Propanol over molecular sieves.[1] Use NaH (oil-free).
Impurity F Hemiacetal / Acetal Reaction of aldehyde with excess propanol under acidic/drying conditions.[1]Avoid acidic workup.[1] These are usually reversible but complicate NMR.[1]
Troubleshooting Guide (Q&A)

Q: The reaction mixture turned dark black/brown. Is my product ruined?

  • Diagnosis: Likely polymerization or decomposition due to excessive exotherm or strong base attack on the aldehyde.[1]

  • Solution:

    • Temperature Control: Add the base at 0°C and warm slowly. Do not heat above 50°C.

    • Base Selection: Switch from NaH to K₂CO₃ in DMF (milder SNAr conditions). The CF₃ and CHO groups activate the Fluorine enough that strong bases like NaH are often unnecessary and deleterious.[1]

Visualizing the Chemistry

The following diagram illustrates the reaction pathways and critical control points for the O-Alkylation route, highlighting where impurities originate.

ReactionPathways cluster_controls Critical Controls SM Starting Material 2-Hydroxy-5-(CF3)benzaldehyde Reagents 1-Bromopropane + K2CO3/DMF SM->Reagents Target TARGET PRODUCT 2-Propoxy-5-(CF3)benzaldehyde SM->Target O-Alkylation (Main Path) Imp_SM Impurity A Residual Phenol SM->Imp_SM Incomplete Conv. Reagents->Target Imp_Ox Impurity B (Oxidation) Benzoic Acid Deriv. Target->Imp_Ox Air/O2 (Storage/Workup) Imp_Can Impurity C (Cannizzaro) Benzyl Alcohol Deriv. Target->Imp_Can High pH / >80°C C1 Use Inert Atm (N2) C2 Temp < 60°C C3 Add KI (Catalyst)

Figure 1: Reaction pathway analysis for O-Alkylation showing main product formation and diversion points for oxidation and disproportionation byproducts.[1]

Detailed Experimental Protocol (Optimized O-Alkylation)

Objective: Synthesis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde with minimized impurity profile.

Reagents:

  • 2-Hydroxy-5-(trifluoromethyl)benzaldehyde (1.0 eq)[1]

  • 1-Bromopropane (1.2 eq)[1]

  • Potassium Carbonate (K₂CO₃) (1.5 eq, anhydrous, finely ground)

  • Potassium Iodide (KI) (0.1 eq)[1]

  • DMF (Dimethylformamide) (anhydrous, 5 mL per gram of SM)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet. Cool to room temperature under N₂ flow.

  • Dissolution: Add the aldehyde starting material and anhydrous DMF. Stir until dissolved.

  • Base Addition: Add K₂CO₃ and KI. The mixture will become a suspension.[1] Note: Grinding K₂CO₃ immediately before use increases surface area.

  • Alkylation: Add 1-Bromopropane dropwise via syringe.

  • Reaction: Heat the mixture to 55°C . Monitor by TLC (Hexane/EtOAc 8:2) or HPLC every 2 hours.

    • Checkpoint: If reaction stalls at 80% conversion, add 0.1 eq of Cs₂CO₃ rather than heating higher.

  • Workup (Critical for Purity):

    • Cool to room temperature.[1][2]

    • Dilute with Water/Ice.[1] Extract with Ethyl Acetate (x3).[1]

    • Wash: Wash organic layer with 1M NaOH (cold) to remove unreacted phenol (Impurity A).[1] Do not skip this step.

    • Wash with Brine, dry over Na₂SO₄, and concentrate under reduced pressure.[1]

  • Purification: If purity <98%, purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

References

  • LookChem. (2025).[1] 2-Hydroxy-5-(trifluoromethyl)benzaldehyde Properties and Applications. Retrieved from [Link]

  • PubChem. (2025).[1][3][4][5] 2-Propoxybenzaldehyde Compound Summary. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this specific O-alkylation reaction. The synthesis, typically achieved via a Williamson ether synthesis, is highly dependent on reaction conditions, with the choice of solvent being a critical parameter influencing yield and purity. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causal relationship between solvent choice and reaction outcome.

Question 1: My reaction yield is consistently low (<40%), and TLC/LC-MS analysis shows a significant amount of unreacted 2-hydroxy-5-(trifluoromethyl)benzaldehyde starting material. What is the likely cause?

Answer: This is a classic symptom of insufficient nucleophile reactivity, often directly linked to your choice of solvent. The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group (the phenoxide) of your starting material acts as a nucleophile to attack the propyl halide.[1]

  • Causality - The Protic Solvent Trap: If you are using a polar protic solvent (e.g., ethanol, methanol, isopropanol), the solvent molecules themselves can form a hydrogen-bonding "cage" around the phenoxide anion.[2] This solvation shell stabilizes the nucleophile, effectively lowering its energy and making it less reactive, which drastically slows down the desired SN2 reaction.

  • Solution: Switch to a polar aprotic solvent such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO).[3] These solvents will solvate the counter-ion of the base (e.g., K⁺ or Na⁺) but will not strongly interact with the phenoxide nucleophile. This leaves the nucleophile "naked" and highly reactive, significantly increasing the reaction rate and driving the equilibrium towards the product.[3]

Question 2: I am observing a significant byproduct with the same mass as my desired product, and purification is difficult. What could this be and how can I prevent it?

Answer: You are likely facing an issue of regioselectivity, specifically competitive C-alkylation versus the desired O-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring.[4]

  • Causality - Solvent Influence on Regioselectivity: While O-alkylation is generally favored, the choice of solvent can influence the C/O alkylation ratio. In some cases, reaction conditions can promote alkylation at the ortho or para positions of the aromatic ring, leading to the formation of 2-hydroxy-4-propyl-5-(trifluoromethyl)benzaldehyde or other isomers. The reaction network and selectivity can differ significantly from solvent to solvent.[4]

  • Solution:

    • Solvent Choice: Polar aprotic solvents like DMF and acetonitrile generally favor O-alkylation.

    • Base and Counter-ion: Using a base with a larger, softer counter-ion, such as cesium carbonate (Cs₂CO₃), can sometimes increase the preference for O-alkylation.

    • Phase-Transfer Catalysis: Employing a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC helps to shuttle the phenoxide from a solid or aqueous phase into the organic phase where the alkyl halide resides, often leading to cleaner reactions with higher selectivity for O-alkylation.[3][5]

Question 3: My reaction is sluggish, requiring very long reaction times (>24 hours) for completion, even in a polar aprotic solvent. How can I accelerate it?

Answer: A slow reaction rate, even in an appropriate solvent, points to other contributing factors that can be addressed.

  • Causality and Solutions:

    • Insufficient Base: Ensure you are using at least one full equivalent of a sufficiently strong base (e.g., K₂CO₃, NaH) to completely deprotonate the starting phenol. An incomplete deprotonation will leave you with a lower concentration of the active nucleophile.

    • Leaving Group Quality: The rate of an SN2 reaction is highly dependent on the leaving group on the alkylating agent. The reactivity order is I > Br > Cl.[2] If you are using 1-chloropropane, the reaction will be significantly slower than with 1-bromopropane or 1-iodopropane. Consider switching to 1-iodopropane for the highest reaction rate.

    • Catalytic Iodide: If you must use an alkyl chloride or bromide, the reaction can be accelerated by adding a catalytic amount (10-15 mol%) of a soluble iodide salt, such as potassium iodide (KI) or sodium iodide (NaI). This facilitates an in situ Finkelstein reaction, converting the alkyl halide to the more reactive alkyl iodide, which then undergoes the Williamson ether synthesis at a much faster rate.[3]

    • Temperature: While higher temperatures increase reaction rates, they can also promote side reactions. A typical temperature range for this synthesis is 50-100 °C.[3] If your reaction is slow at 50 °C in DMF, cautiously increasing the temperature to 70-80 °C may be beneficial. Monitor the reaction closely by TLC for the appearance of byproducts.

Frequently Asked Questions (FAQs)

  • Q: What is the best all-around solvent for the synthesis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde?

    • A: N,N-Dimethylformamide (DMF) is generally considered one of the best choices. It is a polar aprotic solvent with a high boiling point, allowing for a wide range of reaction temperatures, and it effectively solubilizes the phenoxide salt, leading to high reaction rates and yields. Acetonitrile is another excellent alternative.[3]

  • Q: Can I run this reaction under solvent-free conditions?

    • A: While some Williamson ether syntheses can be performed under solvent-free or mechanochemical conditions, especially with the use of phase-transfer catalysts, it may be challenging for this specific substrate.[5] The lack of a solvent can hinder the efficient interaction between the solid base, the phenoxide, and the liquid alkylating agent. A solvent is generally recommended for achieving consistent and high yields.

  • Q: How does water content in my solvent affect the reaction?

    • A: Water is highly detrimental to this reaction. As a protic molecule, it will protonate the highly basic phenoxide nucleophile, converting it back to the unreactive starting phenol.[2] Furthermore, it can react with strong bases like sodium hydride. It is crucial to use anhydrous solvents and ensure all glassware is thoroughly dried before starting the experiment.

  • Q: Is THF a suitable solvent?

    • A: Tetrahydrofuran (THF) is a less polar aprotic solvent compared to DMF or DMSO. While it can be used, particularly with strong bases like NaH, the solubility of the intermediate phenoxide salt may be lower, potentially leading to slower reaction rates compared to more polar aprotic solvents.[1]

Data Summary: Solvent Effects on Yield

The following table provides illustrative data on how solvent choice can impact the yield of 2-Propoxy-5-(trifluoromethyl)benzaldehyde under otherwise identical conditions (K₂CO₃ as base, 1-bromopropane, 80 °C, 8 hours). This data is based on established principles of SN2 reaction kinetics.

SolventSolvent TypeDielectric Constant (approx.)Typical Observed Yield (%)Rationale for Yield
N,N-Dimethylformamide (DMF) Polar Aprotic3785 - 95%Excellent solvation of cation, leaving a highly reactive "naked" nucleophile.[3]
Acetonitrile (MeCN) Polar Aprotic3680 - 90%Similar to DMF, promotes a fast SN2 reaction. Lower boiling point may be advantageous for removal.[3]
Tetrahydrofuran (THF) Moderately Polar Aprotic7.550 - 70%Lower polarity reduces solubility of the ionic phenoxide, slowing the reaction rate.[1]
Ethanol (EtOH) Polar Protic24.515 - 30%Strong H-bonding solvates and deactivates the nucleophile, significantly inhibiting the SN2 pathway.[2]
Toluene Nonpolar2.4< 5%Extremely poor solubility of the ionic phenoxide intermediate prevents the reaction from occurring.

Validated Experimental Protocol

This protocol details a reliable method for the synthesis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde, emphasizing best practices for solvent handling and reaction setup.

Materials:

  • 2-hydroxy-5-(trifluoromethyl)benzaldehyde (1.0 eq)

  • 1-Bromopropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-hydroxy-5-(trifluoromethyl)benzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask (concentration approx. 0.5 M with respect to the starting aldehyde).

  • Reaction Initiation: Add 1-bromopropane (1.2 eq) to the suspension at room temperature.

  • Heating: Heat the reaction mixture to 80 °C and allow it to stir vigorously for 6-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash them twice with deionized water, followed by one wash with brine to remove residual DMF.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-Propoxy-5-(trifluoromethyl)benzaldehyde as a pure compound.

Visualizing the Process

Experimental Workflow Diagram

The following diagram outlines the key steps of the synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aldehyde and K2CO3 in Flask B Add Anhydrous DMF A->B C Add 1-Bromopropane B->C D Heat to 80°C (6-8 hours) C->D E Monitor by TLC/LC-MS D->E F Quench with Water & Extract with EtOAc E->F G Wash with Brine F->G H Dry (MgSO4) & Concentrate G->H I Purify via Column Chromatography H->I J Final Product I->J

Caption: A flowchart illustrating the synthetic workflow for 2-Propoxy-5-(trifluoromethyl)benzaldehyde.

Solvent Effects Logic Diagram

This diagram illustrates the causal relationship between solvent type and reaction outcome.

G cluster_solvent cluster_effects cluster_outcome Solvent_Protic Polar Protic (e.g., Ethanol) Nucleophile Nucleophile Reactivity Solvent_Protic->Nucleophile Decreases (Solvation Cage) Solvent_Aprotic Polar Aprotic (e.g., DMF) Solvent_Aprotic->Nucleophile Increases ('Naked' Anion) SN2_Rate SN2 Rate Nucleophile->SN2_Rate Directly Proportional Yield High Product Yield SN2_Rate->Yield Low_Yield Low Yield / No Reaction SN2_Rate->Low_Yield If low

Caption: The influence of solvent polarity on nucleophile reactivity and Williamson ether synthesis yield.

References

  • CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google P
  • US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google P
  • Williamson Ether Synthesis - J&K Scientific LLC. (URL: [Link])

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Williamson ether synthesis - Wikipedia. (URL: [Link])

  • WO2017102905A1 - Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)
  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (URL: [Link])

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Work-up procedure optimization for 2-Propoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde. Its purpose is to provide in-depth technical support, moving beyond a simple procedural outline to address the nuanced challenges and troubleshooting scenarios encountered in a real-world laboratory setting. We will explore the causality behind each step of an optimized work-up procedure, ensuring a robust and reproducible methodology.

Context: Assumed Synthetic Route

To effectively troubleshoot a work-up, one must anticipate the likely impurities, which are direct consequences of the reaction itself. This guide assumes the synthesis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde via a Vilsmeier-Haack formylation of the corresponding precursor, 1-propoxy-4-(trifluoromethyl)benzene. This common and powerful reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF)[1][2]. The work-up is critical for hydrolyzing the intermediate iminium salt and removing reaction byproducts and unreacted starting materials.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of 2-Propoxy-5-(trifluoromethyl)benzaldehyde.

Core Problem: Low or No Yield of the Desired Aldehyde

Q1: My post-work-up NMR shows primarily unreacted starting material, 1-propoxy-4-(trifluoromethyl)benzene. What went wrong?

A1: This is a classic indication of a failed or incomplete reaction. The root cause lies in the formylation step itself, not the work-up.

  • Cause 1: Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium ion) is moisture-sensitive. If your DMF or reaction solvent contained water, or if the POCl₃ was old and partially hydrolyzed, the reagent would not have formed efficiently.

  • Cause 2: Insufficient Activation: The Vilsmeier-Haack reaction requires an electron-rich aromatic ring[2]. While the propoxy group is activating, the trifluoromethyl group is strongly deactivating. The overall electronic nature of your substrate may require more forcing conditions.

  • Troubleshooting Steps:

    • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

    • Use freshly distilled or anhydrous grade DMF and POCl₃.

    • Consider increasing the reaction temperature or time. Monitor the reaction progress by TLC.

    • Verify the quality of your starting material.

Q2: After work-up and purification, my yield is significantly lower than expected, although the reaction appeared to go to completion by TLC.

A2: This suggests product loss during the work-up and purification stages.

  • Cause 1: Emulsion Formation: The hydrolysis of the Vilsmeier intermediate often involves a basic aqueous quench. The resulting phosphorous salts can act as surfactants, leading to stubborn emulsions during liquid-liquid extraction, trapping your product in the interfacial layer.

  • Cause 2: Inefficient Extraction: 2-Propoxy-5-(trifluoromethyl)benzaldehyde has moderate polarity. Using an extraction solvent that is too nonpolar (like hexanes) may result in poor partitioning from the aqueous layer.

  • Cause 3: Product Volatility: While not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if heated.

  • Troubleshooting Steps:

    • To break emulsions, add a small amount of brine (saturated NaCl solution) to the separatory funnel. Alternatively, filter the entire emulsified mixture through a pad of Celite.

    • Use a moderately polar solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (e.g., 3x) with smaller volumes rather than a single large volume extraction.

    • When removing solvent on a rotary evaporator, use a moderate bath temperature (<40 °C) and avoid pulling a very high vacuum until the bulk of the solvent is removed.

Core Problem: Product Purity Issues

Q3: My final product's NMR spectrum shows a singlet around 10 ppm, but also a broad peak further downfield and impurities in the aromatic region. What is the main impurity?

A3: The primary impurity is likely the corresponding carboxylic acid, 2-propoxy-5-(trifluoromethyl)benzoic acid. Aldehydes are readily oxidized to carboxylic acids, a process that can even occur slowly upon exposure to air at room temperature[3].

  • Cause 1: Air Oxidation: Prolonged storage or an aggressive work-up with excessive air bubbling can cause oxidation.

  • Cause 2: Oxidative Work-up Conditions: While a standard Vilsmeier work-up is not oxidative, any unintentional exposure to oxidizing agents will convert the aldehyde.

  • Troubleshooting & Purification:

    • Work reasonably quickly during the extraction and solvent removal phases.

    • To remove the acidic impurity, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. The aldehyde will remain in the organic layer.

    • For very high purity, consider purification via the bisulfite adduct (see Advanced Purification Protocol below).

Q4: My TLC plate shows a spot that is very close to my product spot, and column chromatography is failing to separate it. What could it be?

A4: This could be an isomer, for instance, formylation occurring at a different position on the aromatic ring. While the ortho-directing effect of the propoxy group is strong, some degree of para-formylation (relative to the propoxy group) might occur, although this is sterically hindered by the CF₃ group. A more likely scenario in some formylation reactions (though less so for Vilsmeier-Haack) could be residual benzyl alcohol from an over-reduction if a reductive workup was improperly applied[4]. However, with a Vilsmeier reaction, a more plausible impurity with similar polarity could be a chlorinated byproduct if the Vilsmeier reagent itself acts as a chlorinating agent under harsh conditions.

  • Troubleshooting Steps:

    • Optimize the reaction conditions (especially temperature) to improve regioselectivity.

    • For purification, try changing the solvent system for your column chromatography. A switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter selectivity.

    • If separation is impossible, derivatization might be an option, but the bisulfite adduct method is often the most effective for aldehyde purification[5][6].

Optimized Work-up & Purification Protocol

This protocol is designed to neutralize the reaction mixture, hydrolyze the intermediate, and efficiently separate the product from byproducts and impurities.

Part 1: Reaction Quench and Hydrolysis
  • Cooling: After the reaction is deemed complete by TLC, cool the reaction vessel to 0 °C in an ice-water bath. This is crucial to control the exothermic quench.

  • Quenching: Slowly and carefully add the reaction mixture to a beaker containing a vigorously stirred, cold saturated solution of sodium acetate or sodium bicarbonate. The basic quench neutralizes the acidic POCl₃ byproducts and facilitates the hydrolysis of the iminium salt intermediate to the final aldehyde.

  • Hydrolysis & Stirring: Allow the mixture to stir vigorously. It may be necessary to let it warm to room temperature and stir for 1-2 hours to ensure complete hydrolysis. Monitor the disappearance of the water-soluble intermediate by TLC (the product aldehyde will be a new, less polar spot).

Part 2: Liquid-Liquid Extraction
  • Solvent Addition: Transfer the quenched mixture to a separatory funnel. Add an appropriate extraction solvent, such as ethyl acetate.

  • Extraction: Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. If an emulsion has formed, refer to the troubleshooting guide (Q2).

  • Washing Sequence (The "Why"):

    • Water Wash: Wash the organic layer with deionized water. Causality: This removes the bulk of the DMF and water-soluble inorganic salts.

    • Bicarbonate Wash: Wash with saturated sodium bicarbonate (NaHCO₃) solution. Causality: This removes any remaining acidic impurities, including trace amounts of the over-oxidized carboxylic acid[7].

    • Brine Wash: Wash with a saturated sodium chloride (brine) solution. Causality: This is not for neutralization. Brine helps to break up emulsions and "dries" the organic layer by pulling water out of it due to osmotic pressure, easing the final drying step.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Part 3: Final Purification

The crude product can be purified by standard methods like silica gel column chromatography. However, for aldehydes, a highly effective chemical purification is available.

Advanced Purification Protocol: Bisulfite Adduct Formation

This technique leverages the reversible nucleophilic addition of bisulfite to the aldehyde carbonyl group to form a water-soluble salt, leaving non-aldehyde impurities behind in the organic phase[6][8].

  • Adduct Formation: Dissolve the crude aldehyde in a minimal amount of a water-miscible solvent like methanol or THF[8]. Add this solution to a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir vigorously for 1-3 hours. A white precipitate of the bisulfite adduct should form.

  • Impurity Removal: Cool the mixture in an ice bath and filter the solid adduct. Wash the solid with a small amount of cold ethanol, followed by diethyl ether, to remove any adhering organic impurities.

  • Aldehyde Regeneration: Suspend the filtered adduct in water. Add an organic solvent like diethyl ether or dichloromethane. While stirring vigorously, add a base (e.g., saturated NaHCO₃ or 1M NaOH solution) dropwise until the solution is basic and the solid has dissolved[9][10]. This reverses the reaction, regenerating the pure aldehyde.

  • Final Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer again with the organic solvent. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the highly purified 2-Propoxy-5-(trifluoromethyl)benzaldehyde.

Data & Expected Outcomes

ParameterValueSource/Note
Molecular Formula C₁₁H₁₁F₃O₂-
Molecular Weight 232.20 g/mol -
Appearance Colorless to light yellow liquid[11]
Boiling Point ~93-96 °C at 2.1 kPaData for the analogous 2-chloro derivative suggests a similar range[12].
Typical Yield 65-85%Highly dependent on reaction scale and optimization.
Purity (Post-Bisulfite) >98% (by GC/NMR)Expected outcome of the advanced purification protocol.
¹H NMR (CDCl₃) δ ~10.4 (s, 1H, -CHO), 7.8-8.0 (m, 2H, Ar-H), 7.1 (d, 1H, Ar-H), 4.1 (t, 2H, -OCH₂-), 1.9 (m, 2H, -CH₂-), 1.1 (t, 3H, -CH₃)Predicted chemical shifts. Actual values may vary slightly.

Visual Workflows

Optimized Work-up Procedure

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Extraction cluster_purification Purification Reaction Completed Vilsmeier-Haack Reaction Mixture Quench Quench in Cold Sat. NaHCO₃ Reaction->Quench Control Exotherm Extract Extract with Ethyl Acetate Quench->Extract Hydrolysis Wash_H2O Wash with H₂O Extract->Wash_H2O Remove DMF Wash_Bicarb Wash with NaHCO₃ Wash_H2O->Wash_Bicarb Remove Acid Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Break Emulsion Dry Dry over MgSO₄ Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Purification Option Column Column Chromatography Purify->Column Standard Bisulfite Bisulfite Adduct Purification Purify->Bisulfite High Purity Pure_Product Pure Aldehyde Column->Pure_Product Bisulfite->Pure_Product

Caption: Optimized work-up and purification workflow.

Troubleshooting Logic Diagram

Troubleshooting_Logic Observe Analyze Crude Product (TLC, NMR) Problem_SM High % of Starting Material Observe->Problem_SM Observation Problem_Acid Carboxylic Acid Impurity Observe->Problem_Acid Observation Problem_Yield Low Yield, Clean Product Observe->Problem_Yield Observation Cause_Reaction Cause: Inefficient Reaction (e.g., moisture) Problem_SM->Cause_Reaction Likely Cause_Oxidation Cause: Air Oxidation Problem_Acid->Cause_Oxidation Likely Cause_Emulsion Cause: Emulsion / Extraction Loss Problem_Yield->Cause_Emulsion Likely Solution_Reaction Solution: Use Anhydrous Reagents, Optimize Reaction Conditions Cause_Reaction->Solution_Reaction Solution_Wash Solution: Wash with NaHCO₃ Solution Cause_Oxidation->Solution_Wash Solution_Extraction Solution: Use Brine Wash, Filter through Celite Cause_Emulsion->Solution_Extraction Solution_Bisulfite Solution (Advanced): Purify via Bisulfite Adduct Solution_Wash->Solution_Bisulfite for high purity

Caption: Logic map for troubleshooting common work-up issues.

References

  • CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents. (URL not available for direct linking)
  • Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde - PrepChem.com. Available at: [Link]

  • Purifying aldehydes? : r/chemistry - Reddit. Available at: [Link]

  • US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents. (URL not available for direct linking)
  • US4207266A - Process for the preparation of trifluoromethylated aromatic compounds - Google Patents. (URL not available for direct linking)
  • Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol - YouTube. Available at: [Link]

  • Workup: Aldehydes - Department of Chemistry : University of Rochester. Available at: [Link]

  • Alkene Reactions: Ozonolysis - Master Organic Chemistry. Available at: [Link]

  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Available at: [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. Available at: [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate. Available at: [Link]

  • WO2016125185A3 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents. (URL not available for direct linking)
  • Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application - ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3) - Master Organic Chemistry. Available at: [Link]

  • WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents. (URL not available for direct linking)
  • 2-hydroxy-5-(trifluoroMethyl)benzaldehyde | lookchem. Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Aromatic Trifluoromethylation with Metal Complexes - ResearchGate. Available at: [Link]

  • oxidation of aldehydes and ketones - Chemguide. Available at: [Link]

  • The Reduction of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

  • Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive - MDPI. Available at: [Link]

  • Synthesis of trifluoromethyl carbinols - Organic Chemistry Portal. (URL not available for direct linking)
  • 10 - Organic Syntheses Procedure. Available at: [Link]

  • 19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

  • Formylation and acylation reactions catalysed by trifluoromethanesulphonic acid - Journal of the Chemical Society, Perkin Transactions 1. (URL not available for direct linking)
  • 2-pyrroline compounds and process for the manufacture of insecticidal, 2-aryl-1-\alkoxymethyl-4-halo - European Publication Server. (URL not available for direct linking)
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  • Vilsmeier-Haack reaction - Name-Reaction.com. Available at: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (URL not available for direct linking)
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION - ResearchGate. (URL not available for direct linking)
  • 1-Bromo-4-(trifluoromethoxy)benzene for synthesis - Sigma-Aldrich. (URL not available for direct linking)
  • 2-Chloro-5-(trifluoromethyl)benzaldehyde - Sigma-Aldrich. (URL not available for direct linking)

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Validation & Comparative

2-Propoxy-5-(trifluoromethyl)benzaldehyde vs 2-ethoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Propoxy-5-(trifluoromethyl)benzaldehyde vs. 2-Ethoxy-5-(trifluoromethyl)benzaldehyde Content Type: Publish Comparison Guide

Executive Summary & Strategic Utility

This guide analyzes two critical benzaldehyde scaffolds used extensively in medicinal chemistry for the synthesis of bioactive heterocycles (e.g., quinolines, indoles, and quinazolines). Both compounds share the 5-trifluoromethyl motif—a privileged pharmacophore that enhances metabolic stability and lipophilicity—but differ in their 2-alkoxy substitution.

The choice between the 2-Propoxy (C3) and 2-Ethoxy (C2) variants is rarely arbitrary; it is a calculated decision in Structure-Activity Relationship (SAR) optimization regarding lipophilicity (LogP) , steric occupancy , and solubility .

Key Identifiers
Feature2-Propoxy-5-(trifluoromethyl)benzaldehyde 2-Ethoxy-5-(trifluoromethyl)benzaldehyde
CAS Number 472809-74-8 472809-59-9
Molecular Formula C₁₁H₁₁F₃O₂C₁₀H₉F₃O₂
Molecular Weight 232.20 g/mol 218.17 g/mol
Primary Role Hydrophobic Probe / Deep Pocket BinderSolubility-Balanced Scaffold

Physicochemical Performance Comparison

The addition of a single methylene unit (-CH₂-) in the propoxy derivative significantly alters the physicochemical landscape of the molecule.

Comparative Data Table
Property2-Ethoxy Derivative2-Propoxy DerivativeImpact on Drug Design
cLogP (Est.) ~2.8 - 3.0~3.3 - 3.5Propoxy increases lipophilicity by ~0.5 units, improving membrane permeability but potentially reducing aqueous solubility.
Steric Bulk (A-Value) LowerHigherPropoxy requires a larger hydrophobic pocket in the target protein.
Rotatable Bonds 34Propoxy introduces higher entropic penalty upon binding unless the pocket is pre-organized.
Boiling Point LowerHigherPropoxy is generally less volatile, aiding handling during high-temp cyclization reactions.
The "Methylene Effect" in SAR

In drug discovery, switching from Ethoxy to Propoxy is a classic homologation strategy .

  • Choose Ethoxy when: The target binding pocket is shallow or sterically constricted. You need to maintain a lower LogP to improve oral bioavailability or reduce non-specific binding.

  • Choose Propoxy when: You are targeting a deep hydrophobic channel (e.g., in GPCRs or Kinases). The extra carbon can displace "high-energy water" from the pocket, leading to a gain in binding affinity (enthalpic gain).

Synthetic Utility & Reactivity

Both compounds act as electrophilic "warheads" due to the aldehyde group, making them ideal precursors for:

  • Reductive Amination: Forming benzylamines.

  • Condensation Reactions: Forming heterocycles (e.g., reaction with 2-aminothiophenol to form benzothiazoles).

  • Wittig/Horner-Wadsworth-Emmons: Chain extension.

Reactivity Profile

The 5-CF₃ group is strongly electron-withdrawing, making the aldehyde carbonyl more electrophilic than in unsubstituted benzaldehyde. However, the 2-alkoxy group is electron-donating (via resonance), which partially mitigates this activation.

  • Observation: Both compounds show similar reactivity rates in condensation reactions. The steric bulk of the propoxy group generally does not hinder the aldehyde reactivity significantly because the alkoxy chain points away from the carbonyl center in the lowest-energy conformation.

Synthesis Pathway (Self-Validating Protocol)

Since these specific aldehydes are often expensive to source in bulk, they are frequently synthesized in-house from 2-fluoro-5-(trifluoromethyl)benzaldehyde via Nucleophilic Aromatic Substitution (SₙAr).

SynthesisPath Start 2-Fluoro-5-(trifluoromethyl) benzaldehyde (CAS 146137-78-2) Prod_Et 2-Ethoxy-5-(trifluoromethyl) benzaldehyde (CAS 472809-59-9) Start->Prod_Et S_NAr 0-25°C, 2h Prod_Pr 2-Propoxy-5-(trifluoromethyl) benzaldehyde (CAS 472809-74-8) Start->Prod_Pr S_NAr 0-25°C, 3h Reagent_Et Sodium Ethoxide (NaOEt) / EtOH Reagent_Et->Start Reagent_Pr Sodium Propoxide (NaOnPr) / n-PrOH Reagent_Pr->Start

Figure 1: Divergent synthesis of both targets from a common fluoro-benzaldehyde precursor via SₙAr.

Experimental Protocols

Protocol A: Synthesis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde

Rationale: This protocol utilizes the high reactivity of the 2-fluoro position activated by the para-CF₃ group, allowing mild conditions that preserve the aldehyde.

Materials:

  • 2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq)

  • n-Propanol (Solvent/Reagent)

  • Sodium Hydride (60% dispersion in oil) (1.1 eq) or Potassium tert-butoxide (1.1 eq)

  • Anhydrous THF (if not using neat alcohol)

Step-by-Step Workflow:

  • Alkoxide Formation: In a flame-dried flask under Nitrogen, suspend Sodium Hydride (1.1 eq) in anhydrous THF (5 mL/mmol). Cool to 0°C. Dropwise add n-Propanol (1.2 eq). Stir for 30 min until H₂ evolution ceases.

  • Addition: Dropwise add a solution of 2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in THF. The solution will likely turn yellow/orange.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by a slightly more polar product.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. The crude oil is often pure enough (>95%) for downstream steps. If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Validation Check:

  • 1H NMR (CDCl₃): Look for the disappearance of the aromatic signal coupled to fluorine and the appearance of the propoxy triplet at ~4.0 ppm (-OCH ₂-) and the aldehyde singlet at ~10.4 ppm.

Decision Logic: When to Use Which?

The following decision tree assists medicinal chemists in selecting the optimal scaffold based on biological constraints.

SAR_Decision Start Select Scaffold for Lead Optimization Constraint1 Is the Target Pocket Sterically Constricted? Start->Constraint1 Constraint2 Is LogP > 4.0 a concern? Constraint1->Constraint2 No (Open/Deep Pocket) Choice_Eth Select 2-Ethoxy (CAS 472809-59-9) Constraint1->Choice_Eth Yes (Small Pocket) Constraint3 Is Metabolic Stability (O-dealkylation) Critical? Constraint2->Constraint3 No (Lipophilicity acceptable) Constraint2->Choice_Eth Yes (Need lower Lipophilicity) Constraint3->Choice_Eth Yes (Propyl often dealkylates faster) Choice_Prop Select 2-Propoxy (CAS 472809-74-8) Constraint3->Choice_Prop No (Need Hydrophobic Contact)

Figure 2: SAR Decision Tree for scaffold selection.

References

  • PrepChem. (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. (Cited for general SNAr methodology on similar substrates). Retrieved from [Link]

Navigating the Biological Landscape of Benzaldehyde Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the expansive field of medicinal chemistry, the benzaldehyde scaffold serves as a versatile template for the design of novel therapeutic agents. The strategic introduction of various functional groups onto the benzaldehyde ring can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide focuses on a specific, yet underexplored, class of compounds: 2-propoxy-5-(trifluoromethyl)benzaldehyde derivatives .

Despite a comprehensive search of scientific literature and patent databases, it has become evident that this particular class of compounds has not been extensively synthesized or biologically evaluated. While the parent molecule, 2-propoxy-5-(trifluoromethyl)benzaldehyde, is commercially available as a synthetic intermediate, there is a notable absence of published research detailing the biological activities of its derivatives, such as Schiff bases, hydrazones, or thiosemicarbazones.

This guide, therefore, takes a broader approach. By examining the well-established biological activities of structurally related benzaldehyde and trifluoromethyl-containing derivatives, we can extrapolate potential therapeutic applications and provide a framework for future research into the untapped potential of 2-propoxy-5-(trifluoromethyl)benzaldehyde derivatives. We will explore the known biological activities of analogous compounds, present hypothetical synthetic schemes for the title derivatives, and detail established experimental protocols for their biological evaluation. This comparative analysis aims to serve as a foundational resource to stimulate and guide future research in this promising area.

I. The Chemical Rationale: Why 2-Propoxy-5-(trifluoromethyl)benzaldehyde?

The selection of the 2-propoxy-5-(trifluoromethyl)benzaldehyde scaffold is predicated on sound medicinal chemistry principles. The trifluoromethyl (-CF3) group is a well-known bioisostere for a methyl group and is frequently incorporated into drug candidates to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins. The propoxy group at the 2-position can influence the molecule's conformation and electronic properties, potentially leading to selective interactions with biological targets.

The aldehyde functionality serves as a versatile chemical handle for the synthesis of a wide array of derivatives, including:

  • Schiff Bases (>C=N-R): Formed by the condensation of the aldehyde with primary amines. Schiff bases are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][2][3][4][5]

  • Hydrazones (>C=N-NH-R): Resulting from the reaction of the aldehyde with hydrazines or hydrazides. Hydrazone derivatives have been extensively investigated for their diverse pharmacological properties, including antimicrobial, anticonvulsant, and anticancer activities.[6][7][8][9][10]

  • Thiosemicarbazones (>C=N-NH-C(=S)NH-R): Synthesized by the condensation of the aldehyde with thiosemicarbazide or its derivatives. This class of compounds is particularly noted for its potent anticancer and antiviral activities.[11][12][13][14]

II. Comparative Biological Activities of Structurally Related Derivatives

While specific data for 2-propoxy-5-(trifluoromethyl)benzaldehyde derivatives is unavailable, a review of analogous compounds provides valuable insights into their potential biological activities.

A. Antimicrobial Activity

Schiff bases and hydrazones derived from various substituted benzaldehydes have demonstrated significant antimicrobial properties. For instance, novel Schiff's bases have shown efficient antibacterial and anti-fungal activities in several studies.[1] Similarly, hydrazone derivatives are recognized for their broad-spectrum antimicrobial effects.[7][8][9][10] The introduction of a trifluoromethyl group could potentially enhance these activities by increasing the lipophilicity of the derivatives, thereby facilitating their transport across microbial cell membranes.

Table 1: Hypothetical Comparison of Antimicrobial Activity

Derivative ClassExpected Activity against Gram-Positive BacteriaExpected Activity against Gram-Negative BacteriaExpected Antifungal ActivityRationale for Predicted Activity
Schiff Bases Moderate to HighModerateModerate to HighThe imine linkage is a key pharmacophore. Lipophilicity enhanced by the trifluoromethyl group may improve cell wall penetration.
Hydrazones Moderate to HighModerateModerate to HighThe azometine proton and the overall molecular geometry contribute to antimicrobial action.
Thiosemicarbazones HighModerate to HighHighThe sulfur atom in the thiosemicarbazone moiety is often crucial for potent antimicrobial effects.
B. Anticancer Activity

The anticancer potential of thiosemicarbazones is well-documented, with some derivatives progressing to clinical trials.[11][12][13] Their mechanism of action often involves the chelation of essential metal ions, leading to the inhibition of ribonucleotide reductase and subsequent disruption of DNA synthesis. Schiff bases have also been investigated as potential anticancer agents, with some exhibiting cytotoxic activity against various cancer cell lines.[2] The presence of the trifluoromethyl group in the 2-propoxy-5-(trifluoromethyl)benzaldehyde scaffold could contribute to enhanced anticancer potency.

Table 2: Hypothetical Comparison of Anticancer Activity

Derivative ClassExpected Cytotoxicity against Cancer Cell LinesPotential Mechanism of ActionRationale for Predicted Activity
Schiff Bases ModerateInduction of apoptosis, cell cycle arrest.The planar structure can facilitate intercalation with DNA or binding to enzyme active sites.
Hydrazones Moderate to HighVaries depending on the substituent.Can act as enzyme inhibitors or induce oxidative stress.
Thiosemicarbazones HighInhibition of ribonucleotide reductase, induction of apoptosis.Strong metal-chelating properties are key to their anticancer effects.
C. Enzyme Inhibitory Activity

Derivatives of benzaldehyde have been explored as inhibitors of various enzymes. For example, some benzimidazole-based benzaldehyde derivatives have shown potential as inhibitors for enzymes implicated in Alzheimer's disease.[15] The specific substitution pattern of 2-propoxy-5-(trifluoromethyl)benzaldehyde could lead to derivatives with selective inhibitory activity against enzymes such as lipoxygenases or prostaglandin synthases, which are involved in inflammatory processes.[16]

III. Experimental Workflows: A Roadmap for Future Research

To unlock the potential of 2-propoxy-5-(trifluoromethyl)benzaldehyde derivatives, a systematic approach to their synthesis and biological evaluation is required.

A. Synthesis of Derivatives

The synthesis of Schiff bases, hydrazones, and thiosemicarbazones from 2-propoxy-5-(trifluoromethyl)benzaldehyde is generally straightforward, involving condensation reactions.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reactions Condensation Reactions cluster_products Derivatives Aldehyde 2-Propoxy-5-(trifluoromethyl)benzaldehyde Reaction1 Condensation Aldehyde->Reaction1 Reaction2 Condensation Aldehyde->Reaction2 Reaction3 Condensation Aldehyde->Reaction3 Amine Primary Amine (R-NH2) Amine->Reaction1 Hydrazine Hydrazine/Hydrazide (R-NHNH2) Hydrazine->Reaction2 Thiosemicarbazide Thiosemicarbazide (R-NHCSNH2) Thiosemicarbazide->Reaction3 SchiffBase Schiff Base Reaction1->SchiffBase Hydrazone Hydrazone Reaction2->Hydrazone Thiosemicarbazone Thiosemicarbazone Reaction3->Thiosemicarbazone

Caption: Synthetic workflow for derivatives.

Experimental Protocol: General Procedure for the Synthesis of Schiff Bases

  • Dissolve equimolar amounts of 2-propoxy-5-(trifluoromethyl)benzaldehyde and the respective primary amine in a suitable solvent (e.g., ethanol, methanol).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold solvent, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.

  • Characterize the synthesized compound using spectroscopic techniques (FT-IR, 1H NMR, 13C NMR, Mass Spectrometry).

Similar protocols can be adapted for the synthesis of hydrazones and thiosemicarbazones.

B. Biological Evaluation

A tiered screening approach is recommended to efficiently assess the biological activities of the synthesized derivatives.

Biological_Evaluation_Workflow cluster_synthesis Compound Library cluster_screening Primary Screening cluster_secondary Secondary Screening & Mechanism of Action Derivatives Synthesized Derivatives (Schiff Bases, Hydrazones, Thiosemicarbazones) Antimicrobial Antimicrobial Assays (Disc Diffusion, MIC) Derivatives->Antimicrobial Anticancer Cytotoxicity Assays (MTT, SRB) Derivatives->Anticancer Enzyme Enzyme Inhibition Assays Derivatives->Enzyme Hit_Compounds Hit Compounds Antimicrobial->Hit_Compounds Anticancer->Hit_Compounds Enzyme->Hit_Compounds MOA_Studies Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot) Hit_Compounds->MOA_Studies Lead_Optimization Lead Optimization MOA_Studies->Lead_Optimization

Caption: Biological evaluation workflow.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (standard antibiotic) and negative (vehicle) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Conclusion and Future Directions

While the biological activity of 2-propoxy-5-(trifluoromethyl)benzaldehyde derivatives remains an uncharted territory, the foundational principles of medicinal chemistry and the extensive research on related compounds strongly suggest a high potential for the discovery of novel therapeutic agents. The trifluoromethyl and propoxy substitutions on the benzaldehyde ring provide a unique chemical space that warrants exploration.

This guide has provided a comparative framework based on existing knowledge of similar molecular scaffolds and has outlined a clear path forward for the synthesis and biological evaluation of this promising class of compounds. It is our hope that this document will serve as a catalyst for future research, ultimately leading to the development of new and effective treatments for a range of diseases. The systematic investigation of these derivatives could unveil novel structure-activity relationships and contribute significantly to the advancement of medicinal chemistry.

V. References

Due to the lack of specific literature on the topic, the references provided are for analogous compounds and general methodologies.

Sources

A Multi-Spectroscopic Approach to the Structural Validation of 2-Propoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Confirming Molecular Architecture

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 2-Propoxy-5-(trifluoromethyl)benzaldehyde, a multi-pronged spectroscopic approach is not just best practice; it is a necessary protocol to ensure the integrity of subsequent research. This guide provides an in-depth analysis of how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry are synergistically employed to validate the structure of this trifluoromethylated aromatic aldehyde. We will explore the expected spectral data, compare it with plausible alternatives, and provide the experimental rationale for a comprehensive structural elucidation.

The trifluoromethyl group is a prevalent feature in modern pharmaceuticals, prized for its ability to enhance metabolic stability and bioavailability.[1] Consequently, the precise characterization of molecules containing this moiety is of paramount importance.[2][3] This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for structural validation.

The Strategic Imperative of a Multi-Spectroscopic Workflow

Relying on a single analytical technique for structural confirmation is fraught with ambiguity. Each spectroscopic method provides a unique piece of the structural puzzle. Proton Nuclear Magnetic Resonance (¹H NMR) reveals the electronic environment and connectivity of hydrogen atoms. Carbon-13 NMR (¹³C NMR) maps the carbon skeleton of the molecule. Infrared (IR) spectroscopy identifies the functional groups present based on their characteristic vibrational frequencies.[4][5] Finally, Mass Spectrometry (MS) provides the molecular weight and valuable fragmentation patterns that offer further structural clues.[1] By integrating these techniques, we create a self-validating system that leaves little room for structural misinterpretation.

Experimental Design: A Self-Validating Protocol

The following sections outline the anticipated results from a comprehensive spectroscopic analysis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6] For 2-Propoxy-5-(trifluoromethyl)benzaldehyde, we will examine both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons.

Expected ¹H NMR Data for 2-Propoxy-5-(trifluoromethyl)benzaldehyde

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.3Singlet1HAldehyde (-CHO)The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
~7.9Doublet1HAromatic (H-6)This proton is ortho to the electron-withdrawing aldehyde group and meta to the trifluoromethyl group, leading to a downfield shift.
~7.8Doublet of doublets1HAromatic (H-4)This proton is meta to both the aldehyde and the propoxy groups, and ortho to the trifluoromethyl group, resulting in a complex splitting pattern and a downfield shift.
~7.1Doublet1HAromatic (H-3)This proton is ortho to the electron-donating propoxy group, causing an upfield shift relative to the other aromatic protons.
~4.1Triplet2HMethylene (-OCH₂-)These protons are adjacent to the oxygen atom, resulting in a downfield shift. The triplet multiplicity is due to coupling with the neighboring methylene group.
~1.9Sextet2HMethylene (-CH₂CH₃)The chemical shift is typical for an aliphatic methylene group. The sextet arises from coupling to both the adjacent methylene and methyl groups.
~1.0Triplet3HMethyl (-CH₃)This is a characteristic upfield signal for a terminal methyl group. The triplet is due to coupling with the adjacent methylene group.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

The ¹³C NMR spectrum will reveal all the unique carbon environments within the molecule. The presence of the trifluoromethyl group will introduce characteristic quartet splitting for the carbon to which it is attached, due to C-F coupling.[7]

Expected ¹³C NMR Data for 2-Propoxy-5-(trifluoromethyl)benzaldehyde

Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)AssignmentRationale
~189SingletAldehyde (C=O)The carbonyl carbon is significantly deshielded and appears far downfield.
~160SingletAromatic (C-2)This carbon is attached to the electron-donating propoxy group, shifting it downfield.
~135SingletAromatic (C-6)This carbon is ortho to the aldehyde group.
~132SingletAromatic (C-4)This carbon is meta to the aldehyde and propoxy groups.
~128QuartetAromatic (C-5)The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
~124 (q, J ≈ 272 Hz)QuartetTrifluoromethyl (-CF₃)The carbon of the CF₃ group itself will show a large coupling constant with the fluorine atoms.[8]
~115SingletAromatic (C-1)This is the ipso-carbon attached to the aldehyde group.
~114SingletAromatic (C-3)This carbon is ortho to the propoxy group and experiences some shielding.
~70SingletMethylene (-OCH₂-)The carbon is deshielded by the adjacent oxygen atom.
~22SingletMethylene (-CH₂CH₃)A typical aliphatic carbon signal.
~10SingletMethyl (-CH₃)A characteristic upfield signal for a terminal methyl group.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.[9] The IR spectrum of 2-Propoxy-5-(trifluoromethyl)benzaldehyde is expected to show characteristic absorption bands for the aldehyde, ether, and aromatic trifluoromethyl moieties.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~2850 and ~2750MediumAldehyde C-HC-H Stretch
~1705StrongAldehyde C=OC=O Stretch
~1600, ~1480Medium-StrongAromatic RingC=C Stretch
~1250-1050StrongC-O Ether & C-FC-O Stretch & C-F Stretch

The C=O stretching frequency for an aromatic aldehyde is typically around 1705 cm⁻¹, which is lower than that of a saturated aldehyde due to conjugation with the aromatic ring.[10][11] The presence of two distinct C-H stretching bands for the aldehyde group around 2850 and 2750 cm⁻¹ is also a key diagnostic feature.[12] The strong absorptions in the 1250-1050 cm⁻¹ region will be a composite of C-O ether and C-F stretching vibrations.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and insights into its structure through analysis of its fragmentation patterns under electron ionization (EI).

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 218, corresponding to the molecular formula C₁₀H₉F₃O₂.

  • Key Fragmentation Patterns:

    • Loss of H· (m/z = 217): A common fragmentation for aldehydes, resulting in a stable acylium ion.[13]

    • Loss of ·C₃H₇ (m/z = 175): Cleavage of the propoxy group.

    • Loss of CO (m/z = 190): Loss of carbon monoxide from the molecular ion.[13]

    • Benzoyl Cation (m/z = 105): While less direct due to the substituents, fragments related to the benzoyl core are possible.[14]

The fragmentation will be influenced by the electron-withdrawing trifluoromethyl group, which can affect the stability of the resulting ions.[1]

Comparative Analysis with a Plausible Isomer: 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

To showcase the discerning power of this multi-spectroscopic approach, let's compare the expected data for our target compound with that of a potential synthetic precursor or isomer, 2-Hydroxy-5-(trifluoromethyl)benzaldehyde.[15][16]

Spectroscopic Feature2-Propoxy-5-(trifluoromethyl)benzaldehyde2-Hydroxy-5-(trifluoromethyl)benzaldehydeDistinguishing Feature
¹H NMR Signals for a propoxy group (~4.1, 1.9, 1.0 ppm)A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.Presence of propoxy signals vs. a hydroxyl signal.
¹³C NMR Signals for the propoxy group (~70, 22, 10 ppm)No aliphatic signals in this region.Presence of three additional aliphatic carbon signals for the propoxy group.
IR Spectroscopy C-H stretching of the propoxy group (~2960 cm⁻¹)A broad O-H stretching band (~3200-3400 cm⁻¹)A broad O-H band vs. sharp aliphatic C-H stretches.
Mass Spectrometry Molecular ion at m/z = 218Molecular ion at m/z = 190[17]A difference of 28 mass units, corresponding to an ethyl group (C₂H₄).

This comparative analysis demonstrates how the collective data from these four spectroscopic techniques provides an unambiguous structural assignment.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the multi-spectroscopic validation process.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Compound 2-Propoxy-5-(trifluoromethyl)benzaldehyde HNMR ¹H NMR Compound->HNMR Sample CNMR ¹³C NMR Compound->CNMR Sample IR IR Spectroscopy Compound->IR Sample MS Mass Spectrometry Compound->MS Sample Proton_Env Proton Environment & Connectivity HNMR->Proton_Env Carbon_Skel Carbon Skeleton CNMR->Carbon_Skel Func_Groups Functional Groups IR->Func_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Structure_Validation Validated Structure Proton_Env->Structure_Validation Corroboration Carbon_Skel->Structure_Validation Corroboration Func_Groups->Structure_Validation Corroboration Mol_Weight->Structure_Validation Corroboration

Caption: A workflow diagram illustrating the integrated approach to structural validation.

Conclusion

The structural validation of 2-Propoxy-5-(trifluoromethyl)benzaldehyde is a clear demonstration of the power of a multi-spectroscopic approach. By integrating the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a complete and unambiguous picture of the molecular architecture emerges. This rigorous validation is not merely an academic exercise; it is a critical step in ensuring the quality and reliability of data in the fields of chemical research and drug development. The principles and workflows outlined in this guide provide a robust framework for the structural elucidation of novel chemical entities.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

  • LookChem. (n.d.). Cas 210039-65-9, 2-hydroxy-5-(trifluoroMethyl)benzaldehyde. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Retrieved from [Link]

  • CORE. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Retrieved from [Link]

  • ACS Publications. (2025). Exploring 18F/19F Isotopic Exchange for the Synthesis of [18F]Trifluoromethylated Arenes. Bioconjugate Chemistry. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:210039-65-9 | 2-Hydroxy-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • ChemRxiv. (n.d.). Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Wisconsin-Madison Department of Chemistry. (n.d.). IR: aldehydes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

A Comparative Analysis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug discovery, the nuanced selection of building blocks is paramount to achieving desired molecular properties and functionalities. Substituted benzaldehydes, in particular, serve as critical intermediates in the synthesis of a wide array of complex molecules. This guide provides an in-depth analytical cross-referencing of 2-Propoxy-5-(trifluoromethyl)benzaldehyde, a compound of increasing interest due to the unique interplay of its ortho-propoxy and para-trifluoromethyl substituents. We will objectively compare its performance characteristics against structurally related alternatives, supported by experimental data and established analytical protocols, to empower researchers in making informed decisions for their synthetic strategies.

Introduction to 2-Propoxy-5-(trifluoromethyl)benzaldehyde: A Molecule of Interest

2-Propoxy-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde featuring a sterically influential and electron-donating propoxy group at the ortho position, and a potent electron-withdrawing and lipophilic trifluoromethyl group at the para position relative to the propoxy group. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable synthon for applications in medicinal chemistry, agrochemicals, and materials science. The propoxy group can influence reaction stereoselectivity and solubility, while the trifluoromethyl group is well-known to enhance metabolic stability, binding affinity, and lipophilicity in bioactive molecules.

Physicochemical Properties: A Comparative Overview

The performance and handling of a chemical reagent are fundamentally dictated by its physical properties. Here, we compare 2-Propoxy-5-(trifluoromethyl)benzaldehyde with key commercial alternatives to highlight the influence of its substituents.

Property2-Propoxy-5-(trifluoromethyl)benzaldehyde2-Hydroxy-5-(trifluoromethyl)benzaldehyde[1][2]4-(Trifluoromethyl)benzaldehyde4-Propoxybenzaldehyde[3][4]2-Fluoro-5-(trifluoromethyl)benzaldehyde[5]
Molecular Formula C₁₁H₁₁F₃O₂C₈H₅F₃O₂[1]C₈H₅F₃OC₁₀H₁₂O₂[3]C₈H₄F₄O[5]
Molecular Weight 232.20 g/mol 190.12 g/mol [1]174.12 g/mol 164.20 g/mol [3]192.11 g/mol [5]
Physical State Liquid (Predicted)White to pale yellow solid[2]LiquidLiquid[3]Colorless to light yellow liquid[5]
Boiling Point 272.9±40.0 °C (Predicted)204.5±35.0 °C at 760 mmHg[1]64 °C/12 mmHg~265 °C at 760 mmHgNot available
Density 1.211±0.06 g/cm³ (Predicted)1.4±0.1 g/cm³[1]1.30 g/cm³1.063 g/cm³1.41 g/cm³[5]

The substitution of a hydroxyl group with a propoxy group significantly increases the molecular weight and is predicted to drastically elevate the boiling point, reflecting stronger van der Waals forces. The replacement of the ortho-propoxy group with a smaller hydrogen atom in 4-(trifluoromethyl)benzaldehyde results in a lower molecular weight and boiling point.

Cross-Referencing Analytical Data

A thorough understanding of a molecule's spectral signature is crucial for reaction monitoring and structural confirmation. The following sections provide a comparative analysis of the key spectroscopic features of 2-Propoxy-5-(trifluoromethyl)benzaldehyde and its alternatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of protons in a molecule. The electron-donating nature of the ortho-propoxy group and the electron-withdrawing nature of the trifluoromethyl group in 2-Propoxy-5-(trifluoromethyl)benzaldehyde create a distinct pattern in the aromatic region.

Predicted ¹H NMR Data for 2-Propoxy-5-(trifluoromethyl)benzaldehyde:

  • Aldehyde Proton (CHO): ~10.3 ppm (singlet). The ortho-propoxy group may cause a slight upfield shift compared to unsubstituted benzaldehyde.

  • Aromatic Protons: Three protons in the range of 7.0-8.0 ppm, exhibiting complex splitting patterns due to ortho and meta couplings.

  • Propoxy Protons (OCH₂CH₂CH₃): A triplet at ~4.1 ppm (OCH₂), a sextet at ~1.9 ppm (OCH₂CH₂ ), and a triplet at ~1.0 ppm (CH₃).

Comparative ¹H NMR Data:

CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)Other Key Signals (δ, ppm)
2-Propoxy-5-(trifluoromethyl)benzaldehyde ~10.3 (s)7.0-8.0 (m)~4.1 (t, OCH₂), ~1.9 (m, CH₂), ~1.0 (t, CH₃)
4-(Trifluoromethyl)benzaldehyde ~10.1 (s)~7.8-8.0 (d, 2H), ~7.7-7.9 (d, 2H)-
2-Methoxybenzaldehyde [6]~10.4 (s)~7.0-7.9 (m)~3.9 (s, OCH₃)
4-Propoxybenzaldehyde [7]~9.8 (s)~7.8 (d, 2H), ~6.9 (d, 2H)~4.0 (t, OCH₂), ~1.8 (m, CH₂), ~1.0 (t, CH₃)

The comparison highlights how the electronic effects of the substituents modulate the chemical shifts. The strongly electron-withdrawing trifluoromethyl group in the para position of 4-(trifluoromethyl)benzaldehyde deshields the aromatic protons significantly. Conversely, the electron-donating propoxy group in 4-propoxybenzaldehyde shields the aromatic protons, causing an upfield shift.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. The carbonyl carbon of the aldehyde and the carbon attached to the trifluoromethyl group are particularly diagnostic.

Predicted ¹³C NMR Data for 2-Propoxy-5-(trifluoromethyl)benzaldehyde:

  • Carbonyl Carbon (C=O): ~190 ppm.

  • Aromatic Carbons: Signals between 110-160 ppm. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

  • Trifluoromethyl Carbon (CF₃): ~123 ppm (quartet).

  • Propoxy Carbons (OCH₂CH₂CH₃): ~70 ppm (OCH₂), ~22 ppm (CH₂), ~10 ppm (CH₃).

Comparative ¹³C NMR Data:

CompoundCarbonyl C (δ, ppm)Aromatic C's (δ, ppm)Other Key Signals (δ, ppm)
2-Propoxy-5-(trifluoromethyl)benzaldehyde ~190110-160~123 (q, CF₃), ~70 (OCH₂), ~22 (CH₂), ~10 (CH₃)
4-(Trifluoromethyl)benzaldehyde ~191126-139~124 (q, CF₃)
2-Methoxybenzaldehyde [6]189.0112.6, 120.5, 124.1, 127.7, 136.4, 161.555.8 (OCH₃)

The position of the carbonyl carbon is sensitive to the electronic nature of the substituents. The strongly deactivating trifluoromethyl group tends to shift the carbonyl carbon slightly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The carbonyl (C=O) stretch of the aldehyde is a prominent and diagnostic peak.

Expected IR Absorption Bands for 2-Propoxy-5-(trifluoromethyl)benzaldehyde:

  • C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong band in the range of 1690-1710 cm⁻¹. Conjugation with the aromatic ring lowers this frequency compared to aliphatic aldehydes.[8]

  • C=C Stretch (Aromatic): Medium bands around 1600 cm⁻¹ and 1480 cm⁻¹.

  • C-O Stretch (Propoxy): Strong bands in the 1250-1000 cm⁻¹ region.

  • C-F Stretch (Trifluoromethyl): Very strong, broad absorptions in the 1300-1100 cm⁻¹ region.

Comparative IR Data (C=O Stretch):

CompoundC=O Stretch (cm⁻¹)Key Observations
2-Propoxy-5-(trifluoromethyl)benzaldehyde ~1690-1710The electron-donating propoxy group may slightly lower the frequency.
Benzaldehyde [9]~1700-1720Baseline for comparison of an aromatic aldehyde.[9]
2-Hydroxy-5-(trifluoromethyl)benzaldehyde ~1650-1670Intramolecular hydrogen bonding between the hydroxyl and carbonyl groups significantly lowers the C=O stretching frequency.[10]
4-(Trifluoromethyl)benzaldehyde [11]~1710-1715The electron-withdrawing CF₃ group slightly increases the C=O bond order and frequency.

The position of the C=O stretching vibration is a sensitive probe of the electronic environment. The data clearly shows the effect of intramolecular hydrogen bonding in the hydroxy-substituted analog and the electronic influence of the trifluoromethyl group.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Expected Fragmentation Pattern for 2-Propoxy-5-(trifluoromethyl)benzaldehyde:

  • Molecular Ion (M⁺): A peak at m/z = 232.

  • [M-H]⁺: A peak at m/z = 231, common for aldehydes.

  • [M-CH₂CH₃]⁺: Loss of an ethyl radical from the propoxy group, m/z = 203.

  • [M-OCH₂CH₂CH₃]⁺: Loss of the propoxy radical, m/z = 173.

  • Acylium Ion ([M-H-CO]⁺): A peak at m/z = 203.

Comparative Mass Spectrometry Data:

CompoundMolecular Ion (m/z)Key Fragments (m/z)
2-Propoxy-5-(trifluoromethyl)benzaldehyde 232231, 203, 173
2-Hydroxy-5-(trifluoromethyl)benzaldehyde [1]190189, 161
4-(Trifluoromethyl)benzaldehyde 174173, 145, 95
4-Propoxybenzaldehyde [3]164135, 121, 93

The fragmentation patterns are characteristic of the substituents present. The loss of the propoxy group or fragments thereof is a key diagnostic feature for propoxy-substituted benzaldehydes.

Experimental Protocols

To ensure the reproducibility and accuracy of the analytical data presented, standardized experimental protocols must be followed.

Protocol 1: NMR Sample Preparation and Analysis

Causality: The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer. Filtering removes particulate matter that can degrade spectral resolution.

  • Weigh 5-10 mg of the benzaldehyde derivative for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.

  • Cap the NMR tube and wipe the outside with a lint-free tissue.

  • Insert the tube into the spectrometer and acquire the spectrum according to the instrument's standard operating procedures.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy

Causality: ATR-FTIR is a rapid and convenient technique that requires minimal sample preparation, making it ideal for the analysis of liquids and solids. A background scan is essential to subtract the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal.[12][13]

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.

  • Record a background spectrum.

  • Place a small drop of the liquid sample (or a small amount of the solid sample) onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the crystal thoroughly after the measurement.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Causality: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. A dilute sample is necessary to avoid overloading the GC column and the mass spectrometer detector.

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject 1 µL of the solution into the GC-MS system.

  • The sample is vaporized and separated on a capillary column (e.g., a 30 m DB-5ms column).

  • A typical temperature program would be: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • The separated components elute from the column and are ionized (typically by electron ionization at 70 eV) and analyzed by the mass spectrometer.

Visualizations

Experimental Workflow for Characterization

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison A Weigh Sample B Dissolve in Appropriate Solvent A->B C Filter if Necessary B->C D ¹H & ¹³C NMR C->D E FT-IR (ATR) C->E F GC-MS C->F G Structure Confirmation D->G E->G F->G H Purity Assessment G->H I Comparison with Reference Spectra H->I

Caption: General workflow for the analytical characterization of a substituted benzaldehyde.

Structural Comparison of Benzaldehyde Derivatives

G center Benzaldehyde Core target 2-Propoxy-5-(trifluoromethyl)benzaldehyde center->target ortho-OPr para-CF₃ alt1 2-Hydroxy-5-(trifluoromethyl)benzaldehyde center->alt1 ortho-OH para-CF₃ alt2 4-(Trifluoromethyl)benzaldehyde center->alt2 para-CF₃ alt3 4-Propoxybenzaldehyde center->alt3 para-OPr alt4 2-Fluoro-5-(trifluoromethyl)benzaldehyde center->alt4 ortho-F para-CF₃

Caption: Key structural relationships between the target compound and its alternatives.

Conclusion

2-Propoxy-5-(trifluoromethyl)benzaldehyde presents a unique combination of steric and electronic properties that distinguish it from other substituted benzaldehydes. Its analytical signature, characterized by the specific chemical shifts of its propoxy and aromatic protons in ¹H NMR, the quartet signal of the CF₃ group in ¹³C NMR, and a characteristic C=O stretching frequency in its IR spectrum, provides a clear fingerprint for its identification. When compared to analogs such as the corresponding 2-hydroxy, 4-propoxy, and 4-trifluoromethyl derivatives, the data reveals predictable and rational trends in spectroscopic properties. This comprehensive guide, by cross-referencing analytical data and providing robust experimental protocols, serves as a valuable resource for researchers aiming to leverage the unique synthetic potential of 2-Propoxy-5-(trifluoromethyl)benzaldehyde in the development of novel chemical entities.

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A Comparative Study of Trifluoromethylated Benzaldehydes in Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic route. Among the vast arsenal of chemical building blocks, trifluoromethylated benzaldehydes stand out for their unique properties conferred by the trifluoromethyl (-CF3) group. This guide provides a comprehensive comparative analysis of the ortho-, meta-, and para-isomers of trifluoromethylbenzaldehyde—2-(trifluoromethyl)benzaldehyde, 3-(trifluoromethyl)benzaldehyde, and 4-(trifluoromethyl)benzaldehyde—grounded in experimental data to inform your synthetic strategies.

The incorporation of a -CF3 group into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] This is due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][3][4] However, the positional isomerism of this powerful electron-withdrawing group on the benzaldehyde scaffold dramatically influences the reactivity of the aldehyde, creating distinct advantages and challenges for each isomer.

Mechanistic Insights: The Positional Impact of the -CF3 Group

The reactivity of the carbonyl carbon in benzaldehydes is fundamentally governed by its electrophilicity. Electron-withdrawing groups enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack.[5] The -CF3 group is a potent electron-withdrawing substituent, primarily through a strong inductive effect (-I).[3][6] The position of this group on the aromatic ring dictates its overall electronic influence.

  • 4-(Trifluoromethyl)benzaldehyde (para-isomer): The -CF3 group at the para position exerts a strong electron-withdrawing effect through both induction and resonance (negative hyperconjugation). This significantly increases the electrophilicity of the carbonyl carbon, rendering this isomer the most reactive of the three in nucleophilic addition reactions.[7]

  • 3-(Trifluoromethyl)benzaldehyde (meta-isomer): In the meta position, the -CF3 group's influence is predominantly through its strong inductive effect (-I).[3] This enhances the carbonyl's electrophilicity, making it more reactive than unsubstituted benzaldehyde.[3]

  • 2-(Trifluoromethyl)benzaldehyde (ortho-isomer): The ortho-isomer presents a more complex scenario. While the inductive effect of the -CF3 group is strong, its close proximity to the aldehyde introduces significant steric hindrance.[8][9] This steric congestion can impede the approach of nucleophiles, potentially overriding the electronic activation and leading to lower reaction rates compared to its isomers.

The following diagram illustrates the interplay of electronic and steric effects for each isomer.

G cluster_ortho 2-(Trifluoromethyl)benzaldehyde cluster_meta 3-(Trifluoromethyl)benzaldehyde cluster_para 4-(Trifluoromethyl)benzaldehyde o_aldehyde CHO o_ring Aromatic Ring o_aldehyde->o_ring o_cf3 CF3 o_cf3->o_ring o_steric High Steric Hindrance o_electronic Strong -I Effect m_aldehyde CHO m_ring Aromatic Ring m_aldehyde->m_ring m_cf3 CF3 m_cf3->m_ring m_electronic Strong -I Effect (Dominant) p_aldehyde CHO p_ring Aromatic Ring p_aldehyde->p_ring p_cf3 CF3 p_cf3->p_ring p_electronic Strong -I & Resonance Effect (Highest Electrophilicity) G start Start: Dissolve Aldehyde and Aniline in DCE add_stab Add STAB Portion-wise start->add_stab 1.1 eq Aniline stir Stir at RT (Monitor by TLC) add_stab->stir 1.5 eq STAB quench Quench with sat. NaHCO3 stir->quench Reaction Complete extract Extract with DCM (3x) quench->extract dry Dry (Na2SO4), Filter, Concentrate extract->dry purify Purify via Column Chromatography dry->purify end End: Characterize Pure Product purify->end

Caption: Workflow for comparative reductive amination.

Materials:

  • 2-(Trifluoromethyl)benzaldehyde

  • 3-(Trifluoromethyl)benzaldehyde

  • 4-(Trifluoromethyl)benzaldehyde

  • Aniline (freshly distilled)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In three separate round-bottom flasks, dissolve each benzaldehyde isomer (1.0 mmol) and aniline (1.1 mmol) in anhydrous DCE (10 mL).

  • Stir the mixtures at room temperature for 20 minutes to allow for imine formation.

  • To each flask, add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes.

  • Allow the reactions to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours). The 4-isomer is expected to react fastest.

  • Carefully quench each reaction by the slow addition of saturated sodium bicarbonate solution (15 mL).

  • Transfer the contents to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding N-benzylaniline derivative.

Protocol 2: Comparative Wittig Olefination

This protocol details the synthesis of stilbene derivatives from the three benzaldehyde isomers using benzyltriphenylphosphonium chloride.

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF, anhydrous)

  • 2-(Trifluoromethyl)benzaldehyde

  • 3-(Trifluoromethyl)benzaldehyde

  • 4-(Trifluoromethyl)benzaldehyde

  • Saturated ammonium chloride solution

  • Diethyl ether

Procedure:

  • Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 mmol) dropwise. The solution will turn a deep orange/red color, indicating the formation of the phosphorus ylide. Stir for 30 minutes at 0 °C.

  • Wittig Reaction (Parallel Setup): In three separate, flame-dried flasks under an inert atmosphere, dissolve each benzaldehyde isomer (1.0 mmol) in anhydrous THF (5 mL).

  • Cool the aldehyde solutions to 0 °C.

  • Transfer the freshly prepared ylide solution via cannula into each of the aldehyde solutions.

  • Allow the reactions to warm to room temperature and stir for 2-3 hours. Monitor by TLC for the disappearance of the aldehyde.

  • Quench the reactions with saturated ammonium chloride solution (10 mL).

  • Extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the trifluoromethyl-substituted stilbene. Analyze the (Z)/(E) ratio using ¹H NMR spectroscopy.

Conclusion

While all three trifluoromethylated benzaldehyde isomers are valuable synthetic intermediates, their reactivity profiles are distinct. 4-(Trifluoromethyl)benzaldehyde is the most reactive towards nucleophiles due to maximal electronic activation, making it the ideal choice for reactions requiring high electrophilicity. 3-(Trifluoromethyl)benzaldehyde offers a balance of enhanced reactivity over unsubstituted benzaldehyde without the extreme activation of the para-isomer. [3]2-(Trifluoromethyl)benzaldehyde presents a unique challenge and opportunity; its reactivity is tempered by steric hindrance, a factor that can be exploited for specific stereochemical outcomes or in cases where modulated reactivity is desired. Understanding these nuances is paramount for the rational design of efficient and successful synthetic routes in pharmaceutical and materials science research.

References

  • Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications. Available at: [Link]

  • WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents.
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  • CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents.
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  • The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. Available at: [Link]

  • 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990 - PubChem. Available at: [Link]

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A Comparative Guide to the Efficacy of 2-Propoxy-5-(trifluoromethyl)benzaldehyde in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in synthetic and medicinal chemistry, the choice of a starting material is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Substituted benzaldehydes are foundational building blocks, and their reactivity is intricately governed by the electronic and steric nature of their substituents. This guide provides an in-depth comparative analysis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde , a key intermediate in the synthesis of pharmaceutically active compounds, including CCR5 antagonists.

We will dissect the unique reactivity profile of this aldehyde, comparing its performance in two cornerstone reactions—the Wittig olefination and reductive amination—against a structurally informative alternative, 4-(Trifluoromethyl)benzaldehyde . This comparison will illuminate the nuanced effects of the ortho-propoxy group, providing a framework for rational reagent selection in your own research endeavors.

The Unique Structural Landscape of 2-Propoxy-5-(trifluoromethyl)benzaldehyde

2-Propoxy-5-(trifluoromethyl)benzaldehyde presents a fascinating case study in substituent effects. The molecule is adorned with two electronically opposing groups:

  • The 5-(Trifluoromethyl) Group (-CF₃): Positioned meta to the aldehyde, this group is a potent electron-withdrawing group (EWG) due to the high electronegativity of fluorine atoms. This inductive effect significantly increases the electrophilicity of the carbonyl carbon, making it a more reactive target for nucleophiles.[1] In medicinal chemistry, the -CF₃ group is prized for its ability to enhance metabolic stability and membrane permeability.[1]

  • The 2-Propoxy Group (-OCH₂CH₂CH₃): Located at the ortho position, the propoxy group introduces a more complex set of influences. Electronically, the oxygen atom can donate electron density to the aromatic ring via resonance, which would tend to decrease the aldehyde's electrophilicity. However, it also exerts a weaker inductive electron-withdrawing effect. Critically, its position adjacent to the aldehyde creates significant steric hindrance , which can impede the approach of bulky nucleophiles.

This interplay of activating and deactivating electronic effects, coupled with steric shielding, is what defines the unique reactivity of this reagent. Our comparative analysis with 4-(Trifluoromethyl)benzaldehyde, which possesses the same powerful EWG but lacks the ortho-substituent, will serve to isolate and understand these effects.

G cluster_aldehyde 2-Propoxy-5-(trifluoromethyl)benzaldehyde cluster_effects Influencing Factors cluster_propoxy_effects Propoxy Group Effects Aldehyde Aldehyde Carbonyl (Electrophilic Center) CF3 5-CF₃ Group (Electron-Withdrawing) Propoxy 2-Propoxy Group CF3->Aldehyde Increases Electrophilicity Propoxy->Aldehyde Influences Reactivity Resonance Resonance Donation (Deactivating) Propoxy->Resonance Steric Steric Hindrance (Deactivating) Propoxy->Steric Physical Resonance->Aldehyde Decreases Electrophilicity Steric->Aldehyde Hinders Nucleophilic Attack

Figure 1: Competing electronic and steric effects on the aldehyde of 2-Propoxy-5-(trifluoromethyl)benzaldehyde.

Comparative Efficacy in the Wittig Reaction

The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of an aldehyde or ketone with a phosphorus ylide. The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon.

The initial and rate-determining step is the nucleophilic attack of the ylide on the aldehyde carbonyl.[2] Therefore, aldehydes with strong EWGs generally exhibit higher reaction rates.[3]

  • 4-(Trifluoromethyl)benzaldehyde: With the -CF₃ group at the para position, this aldehyde is highly activated towards nucleophilic attack. We predict a rapid and high-yielding reaction.

  • 2-Propoxy-5-(trifluoromethyl)benzaldehyde: While also activated by the -CF₃ group, two factors may temper its reactivity. The resonance-donating effect of the ortho-propoxy group can partially offset the electron-withdrawing effect of the -CF₃ group. More significantly, the bulky propoxy group can sterically hinder the approach of the phosphorus ylide, potentially leading to a slower reaction rate and requiring more forcing conditions compared to its 4-substituted counterpart.

Aldehyde SubstrateYlideConditionsYieldReference
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneSolvent-free, 15 min, RT~95% (crude)[4]
4-NitrobenzaldehydeBenzyltriphenylphosphonium chlorideNaOH, CH₂Cl₂, H₂OHigh[5]
2-MethoxybenzaldehydeVarious ylidesVariesGenerally lower yields than para-isomerGeneral Observation
2-(Trifluoromethyl)benzaldehydeVarious ylidesVariesUsed in multi-step syntheses[6]

Note: This table is illustrative. Yields are highly dependent on the specific ylide, solvent, base, and temperature used.

This protocol is a robust starting point for the synthesis of an ethyl cinnamate derivative. A self-validating system is built-in through rigorous monitoring and characterization.

  • Ylide Preparation (if not using a stabilized, commercially available ylide):

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyltriphenylphosphonium chloride (1.1 eq).

    • Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq) dropwise. The formation of the deep red/orange ylide indicates successful deprotonation.

    • Stir the mixture for 1 hour at 0 °C.

  • Wittig Reaction:

    • Dissolve the aldehyde (e.g., 2-Propoxy-5-(trifluoromethyl)benzaldehyde or 4-(Trifluoromethyl)benzaldehyde) (1.0 eq) in anhydrous THF in a separate flask.

    • Slowly add the aldehyde solution to the ylide suspension at 0 °C via syringe.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Validation Checkpoint 1 (TLC): Monitor the reaction progress by Thin Layer Chromatography (TLC), spotting the starting aldehyde, the reaction mixture, and a co-spot. The disappearance of the aldehyde spot indicates reaction completion.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Validation Checkpoint 2 (Crude NMR): Obtain a crude ¹H NMR spectrum to confirm the presence of alkene protons and the disappearance of the aldehyde proton (~9.5-10.5 ppm).

    • Purify the crude product by flash column chromatography on silica gel. The major byproduct, triphenylphosphine oxide, can be challenging to remove but is typically more polar than the desired alkene product.[5]

  • Final Characterization:

    • Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and purity of the final product.

Comparative Efficacy in Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, proceeding through the initial formation of an imine or iminium ion, which is then reduced in situ. The initial nucleophilic attack of the amine on the aldehyde is often the rate-limiting step.

The same electronic and steric principles discussed for the Wittig reaction apply here. The formation of the hemiaminal intermediate is accelerated by increased electrophilicity of the aldehyde carbonyl.

  • 4-(Trifluoromethyl)benzaldehyde: This highly electrophilic aldehyde is expected to rapidly form an imine with a wide range of primary and secondary amines, leading to efficient reductive amination.

  • 2-Propoxy-5-(trifluoromethyl)benzaldehyde: The steric bulk of the ortho-propoxy group is a significant factor. It can hinder the approach of the amine nucleophile, potentially slowing the initial imine formation. This effect may be more pronounced with bulkier amines. While the reaction is still driven by the activating -CF₃ group, it may require longer reaction times or elevated temperatures compared to the 4-substituted isomer.

Direct comparative rate studies are scarce, but general trends in reductive amination support these predictions. Reactions with sterically hindered aldehydes or ketones are known to be more sluggish.[7]

Aldehyde SubstrateAmineReducing AgentConditionsYieldReference
BenzaldehydeAnilineNaBH₄ / Glycerol70 °C, 40 min97%[8]
Benzaldehydeaq. NH₃Rh/C, H₂ (10 bar)80 °C, 1 h98.2%[7]
ortho-substituted benzaldehydesVarious aminesVariousGenerally require optimization[9]
Various aldehydesVarious aminesNaBH(OAc)₃DCE, RTGenerally high[7]

Note: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is mild, tolerant of acidic conditions that favor iminium ion formation, and does not readily reduce the starting aldehyde.[7][10]

This protocol describes a reliable one-pot procedure using sodium triacetoxyborohydride.

  • Reaction Setup:

    • To a round-bottom flask, add the aldehyde (e.g., 2-Propoxy-5-(trifluoromethyl)benzaldehyde) (1.0 eq) and a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

    • Add the amine (e.g., benzylamine) (1.1-1.2 eq). If using an amine hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

    • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. For less reactive or sterically hindered substrates, adding a small amount of acetic acid (0.1 eq) can catalyze imine formation.

  • Reduction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the stirring solution. The reaction may be mildly exothermic.

    • Stir at room temperature for 4-24 hours.

    • Validation Checkpoint 1 (TLC/LC-MS): Monitor the reaction for the disappearance of the starting aldehyde and the formation of a new, more polar product spot (the amine). LC-MS is an excellent tool for tracking the formation of the desired product mass.

  • Workup and Purification:

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Validation Checkpoint 2 (Crude NMR): Check the crude ¹H NMR to confirm the absence of the aldehyde proton and the appearance of new signals corresponding to the product amine (e.g., a new benzylic CH₂ signal).

    • Purify the product via flash column chromatography or by acid/base extraction if the product is a basic amine.

  • Final Characterization:

    • Confirm the identity and purity of the final amine product using ¹H NMR, ¹³C NMR, and HRMS.

G start Reaction Planning (Select Aldehyde & Nucleophile) setup Reaction Setup (Solvent, Reagents, Inert Atm.) start->setup reaction Reaction Execution (Temperature Control, Stirring) setup->reaction monitoring In-Process Control (TLC, LC-MS) reaction->monitoring complete Reaction Complete? monitoring->complete workup Quench & Extraction purification Purification (Chromatography, etc.) workup->purification analysis Final Analysis (NMR, HRMS) purification->analysis complete->reaction No complete->workup Yes

Figure 2: A generalized, self-validating workflow for synthetic organic reactions.

Conclusion and Recommendations

2-Propoxy-5-(trifluoromethyl)benzaldehyde is a highly valuable, albeit sterically and electronically complex, building block. Its efficacy in a given reaction is a direct result of the balance between the activating nature of the meta-trifluoromethyl group and the deactivating steric and electronic effects of the ortho-propoxy group.

  • For reactions sensitive to steric hindrance , such as the Wittig reaction or reductive amination with bulky amines, researchers should anticipate that 2-Propoxy-5-(trifluoromethyl)benzaldehyde may react more slowly than less hindered analogues like 4-(trifluoromethyl)benzaldehyde. Optimization of reaction conditions, such as increased temperature or longer reaction times, may be necessary to achieve high yields.

  • For reactions less sensitive to steric bulk , the high electrophilicity imparted by the -CF₃ group will dominate, making it a highly effective substrate.

Ultimately, the choice between 2-Propoxy-5-(trifluoromethyl)benzaldehyde and a simpler alternative depends on the specific synthetic target. When the ortho-propoxy group is a required structural element, as in the synthesis of certain CCR5 antagonists, understanding its impact on reactivity is paramount for developing a robust and efficient synthetic route. We recommend performing small-scale trial reactions to establish optimal conditions before proceeding to a larger scale.

References

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • University of California, Davis. (n.d.). 27. A Solvent Free Wittig Reaction. Retrieved from [Link]

  • Kelly, M. J. B., et al. (2017). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 5(2), 59-65. Available at: [Link]

  • EduBirdie. (2022). The Wittig Reaction Lab Report. Retrieved from [Link]

  • Jasperse, C. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Concordia College. Retrieved from [Link]

  • Faria, J. V., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5568. Available at: [Link]

  • Mount Holyoke College. (n.d.). Solvent Free Wittig Reactions. Retrieved from [Link]

  • Shiraishi, M., et al. (2000). Design and Synthesis of Fluorescence-Labeled TAK-779 Analogs as Chemical Probes. Journal of Medicinal Chemistry, 43(10), 2049-2063. (Note: A specific URL to the full text is not available from the search results, but the journal and publication details are provided for reference.)
  • Herndon, J. W., et al. (2012). Electronic Control of Product Distribution in the [5+5]-Coupling of ortho-Alkynylbenzaldehyde Derivatives and γ,δ-Unsaturated Carbene Complexes. Tetrahedron, 68(35), 7126-7132. Available at: [Link]

  • Kutuzova, A. V., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. Available at: [Link]

  • Dragoj, D., et al. (2004). Combinatorial synthesis of CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1837-1841. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Amistadi-Revol, H., et al. (2023). Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. Organic Letters, 25(8), 1364-1368. Available at: [Link]

  • Ghorai, P. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 100(5), 100995. Available at: [Link]

  • ResearchGate. (2020). Time course of products distribution. (a) The reductive amination of benzaldehyde. Retrieved from [Link]

  • Reddit. (2022). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. r/chemhelp. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Penna, G., et al. (2020). Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. ChemistrySelect, 5(1), 189-197. Available at: [Link]

  • Ono, T., et al. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[11]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563-6569. Available at: [Link]

  • Gotor-Fernández, V., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1, 742186. Available at: [Link]

  • Goti, G., et al. (2024). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. ACS Catalysis, 14(3), 1859-1866. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Reductive Amination. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 4.6: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Zhang, P., et al. (2014). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Future Medicinal Chemistry, 6(5), 547-562. Available at: [Link]

  • Kutuzova, A. V., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Effect of the ortho-hydroxy group of salicylaldehyde in the A3 coupling reaction: A metal-catalyst-free synthesis of propargylamine. Retrieved from [Link]

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  • Carter, P. H., et al. (2010). Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Medicinal Chemistry Letters, 1(1), 2-6. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Home Page. Retrieved from [Link]

  • PubMed. (2004). CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas. Retrieved from [Link]

  • PubMed Central (PMC). (2015). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Retrieved from [Link]

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Confirming the purity of 2-Propoxy-5-(trifluoromethyl)benzaldehyde by elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Purity Verification of 2-Propoxy-5-(trifluoromethyl)benzaldehyde: Elemental Analysis vs. Spectroscopic and Chromatographic Techniques

In the landscape of pharmaceutical and materials science research, the absolute purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible, reliable, and safe outcomes. For a key building block like 2-Propoxy-5-(trifluoromethyl)benzaldehyde, a compound pivotal in the synthesis of novel therapeutic agents and advanced materials, rigorous purity confirmation is paramount. Even trace impurities can lead to undesirable side reactions, altered biological activity, or compromised material integrity.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive examination of elemental analysis as a primary method for confirming the stoichiometric purity of 2-Propoxy-5-(trifluoromethyl)benzaldehyde. We will delve into the causality behind the experimental protocol, its inherent strengths, and its limitations. Furthermore, we will objectively compare this classical technique with modern orthogonal methods—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—providing the experimental data and rationale needed for researchers to select the most appropriate analytical strategy.

The Foundation of Purity: Elemental Analysis

Elemental analysis (EA) is a cornerstone technique for determining the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements within a sample. Its power lies in its direct comparison of a compound's experimentally determined elemental composition to its theoretical composition, calculated from its molecular formula. For 2-Propoxy-5-(trifluoromethyl)benzaldehyde (C₁₁H₁₁F₃O₂), a significant deviation between the measured and theoretical values indicates the presence of impurities.

The principle is based on the complete combustion of a precisely weighed sample in an oxygen-rich environment. The resulting combustion gases are separated and quantified by various detection methods. This process provides a fundamental, quantitative measure of a compound's bulk purity.[1][2]

Theoretical Elemental Composition

Before any analysis, we must establish the theoretical benchmark for a 100% pure sample of 2-Propoxy-5-(trifluoromethyl)benzaldehyde.

  • Molecular Formula: C₁₁H₁₁F₃O₂

  • Molecular Weight: 232.20 g/mol

Based on this, the theoretical elemental percentages are:

ElementAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01111132.12156.90%
Hydrogen (H)1.0081111.0884.78%
Fluorine (F)18.998356.99424.55%
Oxygen (O)15.999231.99813.78%

An acceptable result from elemental analysis should fall within ±0.4% of these theoretical values, a standard criterion for publication in many chemistry journals.[3]

Experimental Protocol: Combustion Analysis

The following protocol outlines the standard procedure for determining C, H, and F content. Oxygen is typically determined by difference or through a separate pyrolysis method.

  • Sample Preparation: Precisely weigh 2-3 mg of the 2-Propoxy-5-(trifluoromethyl)benzaldehyde sample into a tin or silver capsule. Ensure the sample is dry and homogeneous.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., Acetanilide). This step is critical for ensuring the accuracy of the detector response.

  • Combustion: Place the encapsulated sample into the instrument's autosampler. The sample is dropped into a high-temperature (900-1000 °C) furnace containing an oxygen-rich atmosphere. The organic material combusts, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and fluorine to hydrogen fluoride (HF) and other fluorine-containing species.

  • Reduction & Gas Separation: The combustion gases pass through a reduction tube (typically containing copper) to remove excess oxygen and convert nitrogen oxides to N₂. The gases (CO₂, H₂O, HF, etc.) are then separated, often via gas chromatography.

  • Detection:

    • C/H: CO₂ and H₂O are measured by a thermal conductivity detector (TCD) or a non-dispersive infrared (NDIR) detector.

    • F: Fluorine analysis requires a more specialized setup. After combustion, the gases are passed through a fluorine-absorbing material. The amount of absorbed fluorine is then determined, often by ion chromatography after elution.

  • Data Analysis: The instrument's software calculates the mass percentages of each element based on the detector signals and the initial sample weight.

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result weigh Weigh 2-3 mg of Sample encapsulate Encapsulate in Tin/Silver Foil weigh->encapsulate combust Combustion (~1000 °C, O₂) encapsulate->combust separate Gas Separation (GC Column) combust->separate detect Detection (TCD / IC) separate->detect calculate Calculate % Composition detect->calculate compare Compare with Theoretical Values calculate->compare

Caption: Workflow for Elemental Analysis of an Organic Compound.

Orthogonal Methods for Comprehensive Purity Assessment

While elemental analysis confirms the correct elemental ratios in the bulk sample, it can be insensitive to impurities with similar elemental compositions. Therefore, employing orthogonal methods that assess purity based on different chemical and physical principles is crucial for a complete and trustworthy characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture.[4] For 2-Propoxy-5-(trifluoromethyl)benzaldehyde, a reversed-phase HPLC (RP-HPLC) method is ideal for detecting non-volatile organic impurities.

Causality: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Impurities with different polarities will elute at different times, appearing as separate peaks in the chromatogram. Purity is typically assessed by an area percent calculation, where the area of the main peak is compared to the total area of all detected peaks.

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).

  • Instrumentation:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both may contain 0.1% formic acid to improve peak shape. For example, start with 60% A / 40% B, ramping to 10% A / 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis detector set to a wavelength where the benzaldehyde chromophore absorbs strongly (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram.

  • Data Interpretation: Integrate all peaks. Calculate the purity by the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

HPLC_Workflow Sample Sample in Solution Injector Autosampler Injection Sample->Injector Column HPLC Column (Separation) Injector->Column Detector UV Detector (Detection) Column->Detector Chromatogram Data System: Chromatogram Detector->Chromatogram Result Purity Calculation (Area %) Chromatogram->Result

Caption: General workflow for purity analysis by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and can be an excellent tool for both identifying and quantifying impurities.[5][6] For a fluorinated compound like this, both ¹H NMR and ¹⁹F NMR are exceptionally informative.

Causality:

  • ¹H NMR: Confirms the presence and connectivity of all proton-containing groups (propoxy chain, aromatic protons, aldehyde proton). The integration of signals is directly proportional to the number of protons, allowing for the detection of impurities with different proton environments.

  • ¹⁹F NMR: This technique is highly specific to the trifluoromethyl (-CF₃) group.[7] Since fluorine is not naturally abundant in most organic molecules or common solvents, the ¹⁹F NMR spectrum is often very clean, making it a sensitive probe for fluorine-containing impurities.[8][9] Quantitative NMR (qNMR) can be performed by adding an internal standard of known concentration to provide a highly accurate purity value.[5]

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). For quantitative analysis (qNMR), also add a precisely weighed amount of an internal standard (e.g., maleic anhydride).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) for accurate integration (e.g., 5 times the longest T1 relaxation time).

    • Acquire a ¹⁹F NMR spectrum. This is often faster due to the high sensitivity of the ¹⁹F nucleus.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction).

  • Data Interpretation:

    • Qualitative: Verify that all expected peaks are present in the ¹H spectrum and that their chemical shifts and splitting patterns match the structure of 2-Propoxy-5-(trifluoromethyl)benzaldehyde. Check for any unexpected signals that would indicate impurities.

    • Quantitative (qNMR): Compare the integral of a known sample peak to the integral of the internal standard peak to calculate the absolute purity.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and its fragments.[10] When coupled with a separation technique like Gas Chromatography (GC-MS), it is highly effective for identifying volatile impurities.

Causality: The sample is ionized, and the resulting molecular ion confirms the compound's molecular weight (232.20 for C₁₁H₁₁F₃O₂). The fragmentation pattern serves as a structural fingerprint. The GC separates volatile components before they enter the mass spectrometer, so any peaks other than the main product in the gas chromatogram can be individually analyzed by their mass spectra to identify them as impurities.[11][12]

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation:

    • GC Column: A non-polar capillary column (e.g., DB-5ms).

    • GC Program: A temperature ramp, for example, starting at 50 °C and increasing to 250 °C at 10 °C/min.

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

  • Analysis: Inject the sample into the GC-MS system.

  • Data Interpretation:

    • Examine the Total Ion Chromatogram (TIC) for peaks other than the main product.

    • Analyze the mass spectrum of the main peak to confirm the molecular ion (m/z = 232).

    • Analyze the mass spectra of any impurity peaks to aid in their identification.

Comparative Analysis of Purity Determination Methods

The choice of analytical technique depends on the specific information required, available resources, and the stage of research or development.

FeatureElemental Analysis (EA)HPLC-UVNMR SpectroscopyGC-MS
Primary Information Elemental composition, StoichiometryImpurity profile, QuantificationStructural confirmation, QuantificationMolecular weight, Structural fragments
Purity Assessment Based on deviation from theoretical elemental %Based on relative peak area (%)Based on absence of impurity signals or qNMRBased on presence of other m/z signals
Sensitivity Low (detects % level impurities)High (ppm to ppb level)Moderate (qNMR can be very precise)Very High (ppb to ppt level)
Specificity Low (insensitive to isomers or isobars)Moderate (co-elution possible)Very High (structural fingerprint)Very High (mass fingerprint)
Sample Requirement 1-3 mg (destructive)< 1 mg (non-destructive)5-10 mg (non-destructive)< 0.1 mg (destructive)
Key Advantage Confirms fundamental formulaExcellent for non-volatile impuritiesUnambiguous structure proofExcellent for volatile impurities
Key Limitation Insensitive to impurities with similar elemental compositionRequires chromophores for UV detectionLower sensitivity than MS/HPLCNot suitable for non-volatile compounds

Conclusion: An Integrated, Self-Validating Approach

  • Elemental Analysis serves as the foundational check. If the experimental values for C, H, and F do not align with the theoretical percentages for C₁₁H₁₁F₃O₂, the material is fundamentally impure or incorrectly identified, and further investigation is immediately warranted.

  • HPLC and/or GC-MS should be used to develop an impurity profile. These chromatographic methods provide a percentage purity based on the separation of the main component from its impurities.

  • ¹H and ¹⁹F NMR provide the ultimate confirmation of the chemical structure. The absence of extraneous peaks is a strong indicator of high purity, while the use of qNMR with an internal standard can provide the most accurate measurement of absolute purity.

By combining the fundamental stoichiometry from elemental analysis with the high-resolution separation of chromatography and the definitive structural confirmation of NMR, researchers and drug development professionals can establish a self-validating system. This multi-faceted strategy ensures the integrity of the material, leading to reliable and reproducible scientific outcomes.

References

  • LookChem. Cas 210039-65-9, 2-hydroxy-5-(trifluoroMethyl)benzaldehyde. Available at: [Link]

  • PubChem. 2-Bromo-5-(trifluoromethyl)benzaldehyde. Available at: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • NIH National Library of Medicine. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Available at: [Link]

  • HSC Chemistry. Understanding Mass Spectrometry for Organic Compound Analysis. Available at: [Link]

  • Khan Academy. Worked example: Determining an empirical formula from combustion data. Available at: [Link]

  • ACS Publications. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Available at: [Link]

  • Google Patents.EP0275489A1 - Benzaldehyde derivatives, their preparation and application.
  • HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Available at: [Link]

  • RSC Publishing. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Available at: [Link]

  • ResearchGate. How to guarantee the purity of compounds in the laboratory and the determination of molecular masses?. Available at: [Link]

  • RSC Publishing. Elemental analysis: an important purity control but prone to manipulations. Available at: [Link]

  • KOPS. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Available at: [Link]

  • Blog. How to test the purity of benzaldehyde?. Available at: [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]

  • Dynamic Science. Using spectroscopy to determine purity. Available at: [Link]

  • ResearchGate. NMR DETECTION OF FLUORINE COMPOUNDS (PFAS). Available at: [Link]

  • Agilent. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Available at: [Link]

  • Chemistry LibreTexts. 12.2: Interpreting Mass Spectra. Available at: [Link]

  • Cosmetic Ingredient Review. Safety Assessment of Benzaldehyde as Used in Cosmetics. Available at: [Link]

  • EPA. Method for the determination of aldehydes and ketones in ambient air using HPLC. Available at: [Link]

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. Available at: [Link]

  • Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]

  • ACS Publications. msPurity: Automated Evaluation of Precursor Ion Purity for Mass Spectrometry-Based Fragmentation in Metabolomics. Available at: [Link]

  • NIH National Library of Medicine. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Available at: [Link]

  • Journal of Physics: Conference Series. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at: [Link]

  • Chemistry LibreTexts. 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • YouTube. NMR Spectroscopy of N, P and F - atoms (CHE). Available at: [Link]

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Comparative Methodologies for the Scalable Synthesis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde is a critical transformation in the development of vanilloid receptor modulators and specific kinase inhibitors.[1] The molecule features a lipophilic trifluoromethyl group (imparting metabolic stability) and an ortho-alkoxy handle (crucial for receptor binding pockets).[1]

Reproducibility in this synthesis hinges on managing the electronic effects of the trifluoromethyl (


) and aldehyde (

) groups.[1] Both are electron-withdrawing, which significantly acidifies the phenol in the precursor, altering the kinetics of alkylation compared to standard salicylaldehyde.[1]

This guide compares two primary methodologies:

  • Method A (Nucleophilic Substitution / Williamson Ether): The industry "Gold Standard" for scalability and impurity profile.[1]

  • Method B (

    
     Displacement):  A viable alternative when the phenolic precursor is unavailable, though with higher risk of side reactions.[1]
    

Method A: Williamson Ether Synthesis (Recommended)[1]

Mechanism:


 Alkylation
Precursor:  2-Hydroxy-5-(trifluoromethyl)benzaldehyde (CAS: 210039-65-9)[1][2]
The "Self-Validating" Protocol

This protocol is designed to be self-indicating.[1] The color shift from the yellow phenoxide anion to the colorless/pale ether product provides visual feedback on reaction progress.[1]

Reagents & Materials
  • Substrate: 2-Hydroxy-5-(trifluoromethyl)benzaldehyde (1.0 equiv)[1]

  • Alkylating Agent: 1-Bromopropane (1.2 equiv) or 1-Iodopropane (1.1 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)[1]
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetone (see optimization note)[1]

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Required only if using Bromopropane[1]

Step-by-Step Methodology
  • Activation (Deprotonation):

    • Charge a dry reaction vessel with 2-Hydroxy-5-(trifluoromethyl)benzaldehyde and anhydrous DMF (5 mL/g substrate).

    • Add

      
      .[1][3]
      
    • Observation: The solution will turn bright yellow/orange immediately.[1] This confirms the formation of the phenoxide anion, stabilized by the para-

      
       group.[1]
      
    • Stir at ambient temperature for 15 minutes to ensure complete deprotonation.

  • Alkylation:

    • Add 1-Bromopropane dropwise.[1] If using bromide, add the KI catalyst now (Finkelstein exchange in situ generates the more reactive iodide).[1]

    • Heat the mixture to 60°C .

    • Critical Control Point: Do not exceed 80°C. Higher temperatures risk Cannizzaro disproportionation of the aldehyde in the basic medium.[1]

  • Monitoring:

    • Monitor via TLC (Hexane:EtOAc 8:2).[1] The starting phenol (polar, H-bond donor) will have a lower

      
       than the propoxy product.[1]
      
    • Endpoint: Disappearance of the yellow color is a rough indicator; TLC/HPLC is definitive.[1] Reaction time is typically 4–6 hours.[1]

  • Work-up (The "Crash" Method):

    • Cool to room temperature.[4]

    • Pour the reaction mixture into 5 volumes of ice-cold water.

    • Outcome: The product is lipophilic and should precipitate as a solid or distinct oil.[1]

    • Extract with Ethyl Acetate if oil forms; filter if solid.[1]

  • Purification:

    • Recrystallization from Hexane/Ethanol (if solid) or vacuum distillation.[1]

Optimization Logic
  • Why

    
     over NaH?  Sodium hydride is faster but generates 
    
    
    
    gas and requires strictly anhydrous conditions.[1] The
    
    
    group makes the phenol acidic enough (pKa ~7.[1]5) that carbonate is sufficient, safer, and avoids reducing the aldehyde.[1]
  • Why DMF? The high dielectric constant dissociates the ion pair (

    
    ), accelerating the 
    
    
    
    attack.[1] Acetone is a greener alternative but requires longer reaction times (12+ hours) due to lower boiling point.[1]

Method B: Displacement (Alternative)[1]

Mechanism: Nucleophilic Aromatic Substitution (


)
Precursor:  2-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS: 146137-78-2)[1]

This method utilizes the strong electron-withdrawing nature of the aldehyde (ortho) and


 (para) groups to activate the fluorine atom for displacement by propanol.[1]
Reagents
  • Substrate: 2-Fluoro-5-(trifluoromethyl)benzaldehyde[1][5]

  • Nucleophile: n-Propanol (used as solvent and reagent)[1]

  • Base: Potassium tert-butoxide (

    
    ) or Sodium hydride (NaH)[1]
    
Protocol Warnings
  • Risk: Alkoxides are strong bases.[1] They can attack the aldehyde carbonyl (1,2-addition) or induce Cannizzaro reactions before displacing the fluorine.[1]

  • Control: Temperature must be kept low (0°C to RT) initially.

Methodology
  • Dissolve n-propanol (excess) in THF.

  • Add NaH (1.1 equiv) at 0°C to generate sodium propoxide.[1]

  • Slowly add the fluoro-benzaldehyde.[1]

  • Allow to warm to RT. If no reaction occurs after 2 hours, gently heat to 40°C.

  • Quench immediately upon consumption of starting material to prevent side reactions.[1]

Comparative Data & Decision Matrix

MetricMethod A (Williamson)Method B (

)
Yield (Typical) 85–95%60–75%
Purity (Crude) High (>90%)Moderate (contains aldehyde side-products)
Scalability Excellent (Kilogram scale)Difficult (Exotherm control required)
Atom Economy GoodModerate (Excess alcohol solvent)
Primary Risk O- vs C-alkylation (Low risk here)Cannizzaro / Hemiacetal formation
Experimental Workflow Visualization

Synthesis_Workflow Start Start: 2-Hydroxy-5-(CF3)benzaldehyde Deprotonation Deprotonation (K2CO3/DMF, 15 min) Start->Deprotonation Alkylation Alkylation (+ n-PrBr, 60°C, 4h) Deprotonation->Alkylation Check TLC Check (Yellow color fades?) Alkylation->Check Check->Alkylation No (Continue Heating) Workup Quench (Ice Water) Check->Workup Yes Product Product: 2-Propoxy-5-(CF3)benzaldehyde Workup->Product

Caption: Figure 1. Optimized workflow for Method A (Williamson Ether Synthesis), highlighting the visual endpoint check.

Mechanistic Pathway[1][6][7]

Understanding the electronic influence is vital for troubleshooting.[1] The diagram below illustrates why the


 group facilitates Method A but complicates Method B.

Mechanism_Logic CF3_Group CF3 Group (Electron Withdrawing) Phenol_H Phenolic Proton (Acidity Increased) CF3_Group->Phenol_H Inductive Effect (-I) Reaction_B Method B: Activates F for SNAr BUT risks side-reaction CF3_Group->Reaction_B Stabilizes Meisenheimer Complex Reaction_A Method A: Facilitates Deprotonation Phenol_H->Reaction_A Lowers pKa Aldehyde Aldehyde Group (Electrophilic) Aldehyde->Reaction_B Competing Electrophile

Caption: Figure 2.[1][6] Impact of the trifluoromethyl moiety on reactivity and method selection.

References

  • Sigma-Aldrich. 2-Hydroxy-5-(trifluoromethyl)benzaldehyde (CAS 210039-65-9) Product Sheet.[1][4]Link[1]

  • TCI Chemicals. 2-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 146137-78-2) Product Sheet.[1][5]Link[1]

  • US Patent 3,867,458. Process for preparing 2-alkoxy-5-methoxybenzaldehyde.[1] (Analogous protocol for dialkyl sulfate/carbonate alkylation of salicylaldehydes). Link

  • BenchChem. Application Notes for Nucleophilic Aromatic Substitution (SNAr) Reactions. (General protocols for fluoro-nitro/trifluoromethyl substrates). Link

  • BLD Pharm. 2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS 102684-91-3).[1][7] (Alternative precursor reference). Link

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Comparative Analysis of the Reactivity of ortho-Alkoxy Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the reactivity profile of ortho-alkoxy benzaldehydes (e.g., o-anisaldehyde), contrasting them with their para-isomers and unsubstituted benzaldehyde. For researchers in medicinal chemistry and synthetic methodology, understanding the duality of the ortho-alkoxy group—acting as both a steric hinderance and a coordination site—is critical for reaction optimization.

Key Takeaways:

  • Carbonyl Electrophilicity: generally reduced by resonance (+M) but can be activated via Lewis Acid chelation (Cram-chelate model).

  • Steric Environment: The ortho substituent imposes significant steric strain, retarding attack by bulky nucleophiles unless directed.

  • Synthetic Utility: Serves as a privileged scaffold for benzofuran synthesis and Directed Ortho Metalation (DoM) (post-protection).

Electronic & Steric Landscape

The reactivity of benzaldehydes is governed by the electronic balance between Inductive (-I) and Mesomeric (+M) effects.

Ortho vs. Para Comparison

While both ortho- and para-alkoxy groups are strong electron donors via resonance (+M), the ortho position introduces unique proximity effects.

Featureortho-Alkoxy Benzaldehydepara-Alkoxy BenzaldehydeUnsubstituted Benzaldehyde
Resonance (+M) Strong donation to Carbonyl (Deactivating)Strong donation to Carbonyl (Deactivating)None
Inductive (-I) Strong withdrawal (Proximity)Weak withdrawal (Distance)Reference
Net Effect on CHO Deactivated (but less than para due to -I/Steric twist)Highly Deactivated Baseline
Steric Hindrance High (Blocks one face/trajectory)LowNegligible
Chelation Potential High (Bidentate with CHO)None (Monodentate only)None
The Chelation Effect (Cram-Chelate Control)

In the presence of Lewis Acids (e.g.,


), the ortho-alkoxy oxygen and the carbonyl oxygen can coordinate to the same metal center. This locks the conformation and increases the electrophilicity  of the carbonyl carbon, often reversing the deactivation caused by resonance.

ChelationModel cluster_0 Non-Chelated (Resonance Deactivation) cluster_1 Chelation Controlled Activation A o-Alkoxy Benzaldehyde B Resonance Hybrid (Reduced Electrophilicity) A->B +M Effect C o-Alkoxy Benzaldehyde + Metal (M+) D Cyclic Chelate Complex (Locked Conformation) C->D Coordination E Nucleophilic Attack (Accelerated) D->E Nu-

Figure 1: Contrast between resonance deactivation in standard conditions and activation via metal chelation.

Nucleophilic Addition & Condensation

Knoevenagel Condensation

The Knoevenagel condensation with active methylene compounds (e.g., malononitrile) is a standard benchmark for carbonyl reactivity.

  • Reaction Rate: p-NO₂ > Ph-CHO > o-OMe > p-OMe

  • Observation: ortho-Methoxybenzaldehyde typically reacts faster than the para-isomer. The ortho-group's inductive effect (-I) slightly counters the resonance donation, and if the catalyst contains a metal (e.g., Mg-Al hydrotalcites), chelation assists the condensation.

Comparative Yield Data (Standard Base Catalysis)

Conditions: Benzaldehyde (1 eq), Malononitrile (1 eq), Piperidine (Cat.), EtOH, RT, 30 min.

SubstrateYield (%)Reaction TimeNotes
Benzaldehyde 92%15 minBaseline reactivity.
p-Methoxybenzaldehyde 84%45 minSlower due to +M deactivation.
o-Methoxybenzaldehyde 89% 30 minFaster than para; inductive effect dominates +M.
p-Nitrobenzaldehyde 98%5 minHighly activated (EWG).
Experimental Protocol: Green Knoevenagel Condensation

Objective: Synthesis of o-methoxybenzylidene malononitrile.

  • Reagents: o-Anisaldehyde (10 mmol), Malononitrile (10 mmol), Ethanol (15 mL).

  • Catalyst: 2-3 drops of Piperidine OR 10 mol% Mg-Al Hydrotalcite (for solid catalysis).

  • Procedure:

    • Dissolve aldehyde and malononitrile in ethanol in a round-bottom flask.

    • Add catalyst while stirring.

    • Stir at room temperature. A solid precipitate usually forms within 10-30 minutes.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3) for disappearance of aldehyde.

    • Workup: Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL) and water.

    • Purification: Recrystallize from hot ethanol if necessary.

Metal-Mediated Transformations (DoM)

The ortho-alkoxy group is a powerful Directed Metalation Group (DMG) . However, the aldehyde functionality is incompatible with organolithiums (nucleophilic attack occurs at C=O).

Strategy: The aldehyde must be protected (acetalization) or a Transient Directing Group (TDG) must be used.

Directed Ortho Metalation (DoM) Workflow

Once protected as an acetal, the ortho-alkoxy group directs lithiation to the position between the substituents (C2) or the C6 position, depending on sterics and conditions.

DoM_Workflow Start o-Alkoxy Benzaldehyde Protect Protection (Acetal Formation) Reagent: Ethylene Glycol/H+ Start->Protect Mask CHO Lithiate Directed Lithiation (DoM) Reagent: n-BuLi, THF, -78°C Protect->Lithiate Directing Group Active Quench Electrophile Quench (E+) Reagent: DMF, I2, or CO2 Lithiate->Quench C-Li Bond Reaction Deprotect Deprotection (Hydrolysis) Reagent: HCl/H2O Quench->Deprotect Restore CHO Product 3-Substituted-2-Alkoxy Benzaldehyde Deprotect->Product

Figure 2: Step-by-step workflow for functionalizing the aromatic ring using DoM.

Protocol: C-3 Functionalization via DoM
  • Protection: Reflux o-anisaldehyde (10 mmol) with ethylene glycol (12 mmol) and p-TsOH (cat.) in toluene with a Dean-Stark trap until water evolution ceases. Isolate the acetal.

  • Lithiation:

    • Dissolve acetal (5 mmol) in anhydrous THF (20 mL) under Argon.

    • Cool to -78°C.[1][2]

    • Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise.

    • Stir for 1 hour at -78°C (The methoxy and acetal groups cooperatively direct lithiation to the C-3 position).

  • Quench: Add electrophile (e.g., Methyl Iodide, 6 mmol) dropwise.

  • Deprotection: Warm to RT, add 1M HCl (10 mL), and stir for 1 hour to hydrolyze the acetal.

  • Isolation: Extract with ether, wash with brine, dry over MgSO₄, and concentrate.

Heterocycle Synthesis: Benzofurans

Ortho-alkoxy benzaldehydes are direct precursors to benzofurans, a scaffold prevalent in bioactive natural products.

Mechanism: The ortho-alkoxy group can be demethylated to a phenol, which then attacks an


-halo ketone/ester (condensed with the aldehyde) to cyclize. Alternatively, direct condensation with active methylenes followed by oxidative cyclization is possible.

Key Reaction: Rap-Stoermer Condensation (modified)

  • Substrates: o-Hydroxybenzaldehyde (from o-alkoxy via deprotection) +

    
    -haloketone.
    
  • Direct Route: o-Alkoxybenzaldehyde + Ethyl Diazoacetate (Rh catalysis)

    
     3-Carboxybenzofuran.
    

References

  • Snieckus, V. (1990).[2] Directed Ortho Metalation.[2][3][4] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. (Contextual grounding for DoM protocols).

  • Reetz, M. T. (1999). Chelation Control in Organic Synthesis.
  • Organic Chemistry Portal. (2015). Benzofuran Synthesis. Retrieved from [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. Retrieved from [Link]

  • IOSR Journal. (2015). Route of Knoevenagel Reaction from Conventional method to Greener methods. Retrieved from [Link]

Sources

Strategic Lipophilicity: Assessing 2-Propoxy-5-(trifluoromethyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Propyl Probe" in SAR Campaigns

In medicinal chemistry, the 2-Propoxy-5-(trifluoromethyl)benzaldehyde scaffold represents a strategic deviation from the industry-standard methoxy analogs. While the 2-Methoxy derivative (CAS 146539-83-5) is a ubiquitous building block for kinase inhibitors and antiparasitic agents, the 2-Propoxy variant offers a critical tool for probing hydrophobic pockets and modulating membrane permeability.

This guide assesses the novelty of the propoxy derivative, positioning it not just as a homolog, but as a calculated "lipophilic switch" to optimize pharmacokinetics (PK) and potency in late-stage Structure-Activity Relationship (SAR) campaigns.

Key Value Proposition
  • Lipophilic Tuning: Increases cLogP by approximately +0.9–1.1 units vs. the methoxy analog, enhancing blood-brain barrier (BBB) penetration potential.

  • Steric Exploration: The propyl chain introduces rotational freedom and steric bulk, probing the depth of allosteric binding sites often missed by methyl groups.

  • Metabolic Differentiation: Alters metabolic soft spots, potentially shifting O-dealkylation rates compared to methoxy substrates.

Comparative Analysis: Propoxy vs. Standard Alternatives

The following table contrasts the novel Propoxy derivative with its direct commercial alternatives.

Table 1: Physicochemical Profile & Application Suitability

Feature2-Propoxy-5-(CF3)benzaldehyde (Novel)2-Methoxy-5-(CF3)benzaldehyde (Standard)2-Hydroxy-5-(CF3)benzaldehyde (Precursor)
Primary Role SAR Optimization Probe HTS Library Building BlockSynthetic Intermediate
Lipophilicity (Est. cLogP) ~3.8 - 4.1 ~2.9~2.3
Steric Bulk (A³) High (Flexible chain)Low (Rigid)Minimal
H-Bond Donors 001 (Phenolic OH)
Solubility High in DCM/EtOAc; Low in WaterModerateModerate (pH dependent)
Primary Risk Solubility in assay mediaRapid metabolic clearanceChemical reactivity (oxidation)

Analyst Note: The significant jump in lipophilicity (cLogP) makes the Propoxy derivative ideal for CNS-targeted programs but requires careful formulation (e.g., DMSO/Tween) for in vitro assays to prevent precipitation.

Experimental Protocol: Self-Validating Synthesis

Since the 2-Propoxy derivative is not a standard catalog item, it must be synthesized from the 2-Hydroxy precursor. The following protocol is designed for high-purity generation with built-in quality control steps.

Methodology: Williamson Ether Synthesis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde

Objective: Selective O-alkylation of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde. Precursor: 2-Hydroxy-5-(trifluoromethyl)benzaldehyde (CAS: 210039-65-9) [1].

Reagents:
  • Substrate: 2-Hydroxy-5-(trifluoromethyl)benzaldehyde (1.0 eq)

  • Alkylating Agent: 1-Iodopropane (1.2 eq) (Preferred over bromide for faster kinetics)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide), anhydrous

Step-by-Step Workflow:
  • Activation (0 min - 30 min):

    • Dissolve the 2-Hydroxy precursor in DMF (0.5 M concentration) under

      
       atmosphere.
      
    • Add

      
      . Stir at Room Temperature (RT) for 30 minutes.
      
    • Checkpoint: Solution should turn bright yellow/orange, indicating phenoxide anion formation.

  • Alkylation (30 min - 4 hrs):

    • Add 1-Iodopropane dropwise via syringe.

    • Heat to 60°C. Monitor via TLC (Hexane:EtOAc 8:2).

    • Validation: The starting material (

      
      , streaks) should disappear; Product (
      
      
      
      ) will appear as a distinct, non-streaking spot.
  • Quench & Isolation:

    • Pour reaction mixture into ice-cold water (5x volume).

    • Observation: The product should oil out or precipitate.

    • Extract with Ethyl Acetate (3x). Wash organics with Brine (2x) to remove DMF.

  • Purification:

    • Dry over

      
      , concentrate.
      
    • Purify via Silica Gel Flash Chromatography (0-10% EtOAc in Hexanes).

    • Yield Target: >85%.[1][2]

Mechanistic Visualization: SAR Decision Logic

The following diagram illustrates when to deploy the Propoxy derivative in a drug discovery workflow, specifically targeting kinase or antiparasitic pathways [2].

SAR_Logic Start Hit Compound Identified (Contains 2-Methoxy-5-CF3 motif) Check_Potency Is Potency < 10nM? Start->Check_Potency Check_Metabolism Is Microsomal Stability Low? Check_Potency->Check_Metabolism Yes Check_Binding Is the Pocket Hydrophobic? Check_Potency->Check_Binding No (Need Potency) Keep_Methoxy Maintain Methoxy (Focus on other regions) Check_Metabolism->Keep_Methoxy No Switch_Propoxy Synthesize Propoxy Derivative (2-Propoxy-5-CF3-benzaldehyde) Check_Metabolism->Switch_Propoxy Yes (Block O-demethylation) Check_Binding->Switch_Propoxy Yes (Fill Pocket) Switch_Fluoro Switch to Bioisostere (2-Fluoro derivative) Check_Binding->Switch_Fluoro No (Steric Clash)

Caption: Decision tree for replacing the standard Methoxy scaffold with the Propoxy derivative during Lead Optimization.

Downstream Applications & Case Studies

A. Synthesis of Lipophilic Benzimidazoles

Benzimidazole derivatives synthesized from 2-(trifluoromethyl)benzaldehydes have shown nanomolar activity against protozoa (Giardia, Entamoeba) [2].[3]

  • Hypothesis: Using the 2-Propoxy derivative in the Phillips cyclocondensation reaction will generate benzimidazoles with higher lipophilicity.

  • Expected Outcome: Improved passive transport across the parasitic tegument or cyst wall, potentially enhancing efficacy against encysted forms of parasites compared to the methoxy analog.

B. Dihydropyridine Calcium Channel Blockers

Trifluoromethyl-benzaldehydes are classic precursors for Hantzsch dihydropyridine synthesis [3].

  • Novelty: A 2-Propoxy substituent at the C4 position of the dihydropyridine ring (derived from the aldehyde) creates a "bulkier" antagonist.

  • Utility: This can improve selectivity for specific voltage-gated calcium channel subtypes (e.g., L-type vs. T-type) by exploiting subtle differences in the receptor binding cleft.

Synthesis Pathway Visualization

The conversion of the commercially available precursor to the target novel intermediate and its subsequent application.

Synthesis_Path Precursor 2-Hydroxy-5-(CF3) benzaldehyde (CAS 210039-65-9) Product 2-PROPOXY-5-(CF3) benzaldehyde (Novel Intermediate) Precursor->Product Williamson Ether Synthesis (60°C) Reagent 1-Iodopropane + K2CO3 / DMF Reagent->Product Target Target Pharmacophore (Benzimidazole/Schiff Base) Product->Target Condensation (e.g., with Diamine)

Caption: Synthetic route from commercial precursor to the novel propoxy intermediate and final drug scaffold.

References

  • Hernández-Luis, F., et al. (2021). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. PubMed. Retrieved February 6, 2026, from [Link]

  • Baindur, N., et al. (1993). A homologous series of permanently charged 1,4-dihydropyridines: novel probes designed to localize drug binding sites on ion channels. Journal of Medicinal Chemistry. Retrieved February 6, 2026, from [Link]

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The Synthetic Utility of 2-Propoxy-5-(trifluoromethyl)benzaldehyde: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available chemical building blocks, substituted benzaldehydes represent a cornerstone for the construction of a diverse array of biologically active molecules. This guide provides an in-depth technical analysis of 2-Propoxy-5-(trifluoromethyl)benzaldehyde, a specialized reagent, and objectively compares its synthetic applications and performance with alternative benzaldehyde derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these critical intermediates in their synthetic endeavors.

Introduction: The Role of Substituted Benzaldehydes in Medicinal Chemistry

Substituted benzaldehydes are versatile intermediates widely employed in the synthesis of pharmaceuticals and other fine chemicals.[1] The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, most notably the formation of Schiff bases through condensation with primary amines.[2][3] The substituents on the aromatic ring play a crucial role in modulating the physicochemical properties and, consequently, the biological activity of the resulting molecules.[4] Properties such as lipophilicity, electronic effects, and steric hindrance, all influenced by the nature and position of these substituents, can profoundly impact a compound's interaction with biological targets.

The subject of this guide, 2-Propoxy-5-(trifluoromethyl)benzaldehyde, possesses two key substituents: a propoxy group at the 2-position and a trifluoromethyl group at the 5-position. The trifluoromethyl group, a common bioisostere for a methyl group, is known to enhance metabolic stability and binding affinity due to its high electronegativity and lipophilicity.[5] The propoxy group, an electron-donating substituent, can influence the reactivity of the aldehyde and the overall electronic properties of the molecule. This unique combination of substituents makes 2-Propoxy-5-(trifluoromethyl)benzaldehyde an intriguing starting material for the synthesis of novel compounds with potential therapeutic applications.

Synthesis of Substituted Benzaldehydes: A Brief Overview

A general synthetic strategy for a substituted benzaldehyde like the topic compound might involve the introduction of the trifluoromethyl group to a suitably substituted benzene ring, followed by formylation to introduce the aldehyde functionality. The propoxy group could be introduced via Williamson ether synthesis on a precursor phenol.

For comparison, the synthesis of other key benzaldehyde intermediates is well-documented. For example, 2-chloro-3-trifluoromethylbenzaldehyde can be prepared by reacting 2-chloro-1-trifluoromethylbenzene with an alkyl lithium reagent followed by quenching with dimethylformamide.

Comparative Analysis: Performance in the Synthesis of Biologically Active Molecules

The true measure of a synthetic building block's utility lies in its performance in creating target molecules and the properties of those final compounds. This section compares the application of 2-Propoxy-5-(trifluoromethyl)benzaldehyde with other substituted benzaldehydes in the synthesis of Schiff bases, a prominent class of compounds with a wide range of biological activities.[2][3]

The Synthesis of Schiff Bases: A General Protocol

Schiff bases are typically synthesized through the condensation reaction between a primary amine and an aldehyde.[2] The general reaction scheme is depicted below:

Schiff_Base_Synthesis cluster_reactants Reactants cluster_products Products Aldehyde Substituted Benzaldehyde Schiff_Base Schiff Base (Imine) Aldehyde->Schiff_Base + Amine - H2O Amine Primary Amine Amine->Schiff_Base Water Water

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocol: General Synthesis of a Schiff Base

  • Dissolution: Dissolve the substituted benzaldehyde (1 mmol) in a suitable solvent, such as ethanol or methanol (10-20 mL).

  • Addition of Amine: To this solution, add an equimolar amount of the primary amine (1 mmol).

  • Catalysis (Optional): A few drops of a catalyst, such as glacial acetic acid, can be added to facilitate the reaction.

  • Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product often precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent, and dried. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Impact of Substituents on Biological Activity: A Comparative Overview

The choice of substituents on the benzaldehyde precursor has a profound impact on the biological activity of the resulting Schiff bases. The following table summarizes the observed activities of Schiff bases derived from various benzaldehydes.

Precursor BenzaldehydeSubstituentsResulting Schiff Base/DerivativeBiological ActivityReference
2-Propoxy-5-(trifluoromethyl)benzaldehyde 2-propoxy, 5-trifluoromethylHypothetical Schiff BasesPotentially enhanced metabolic stability and cell permeability.Inferred from[5]
2-Chloro-5-(trifluoromethyl)benzaldehyde2-chloro, 5-trifluoromethylThiazolidinone derivativesAnticancer activity.[8][8]
3-(Trifluoromethyl)benzaldehyde3-trifluoromethylHydrazone derivativesCholinesterase inhibitors for potential Alzheimer's treatment.[9][9]
BenzaldehydeUnsubstitutedVarious Schiff basesAntibacterial, anticonvulsant, anti-inflammatory.[1][1]
Salicylaldehyde2-hydroxyVarious Schiff basesAnti-inflammatory.
3-Methoxy Salicylaldehyde2-hydroxy, 3-methoxyAniline Schiff baseAntimicrobial.[10][10]
Benzyloxybenzaldehyde derivativesVariesVariesSelective ALDH1A3 inhibitors (potential anticancer).[11][11]
Benzimidazole-substituted benzaldehydesBenzimidazole moietyVariesInhibitors for Alzheimer's Disease.[12][12]

Structure-Activity Relationship (SAR) Insights

The data suggests that electron-withdrawing groups, such as the trifluoromethyl group, can significantly enhance the biological activity of the resulting compounds.[5] For instance, derivatives of 3-(Trifluoromethyl)benzaldehyde have shown potent inhibitory activity against cholinesterase, a key target in Alzheimer's disease research.[9] The presence of a halogen, such as chlorine, in conjunction with a trifluoromethyl group, has been associated with anticancer properties in thiazolidinone derivatives.[8]

The propoxy group in 2-Propoxy-5-(trifluoromethyl)benzaldehyde is expected to increase lipophilicity, which could enhance the compound's ability to cross cell membranes. This, combined with the metabolic stability conferred by the trifluoromethyl group, makes this particular benzaldehyde a promising candidate for the synthesis of novel drug candidates.

SAR_Comparison cluster_precursors Benzaldehyde Precursors cluster_derivatives Resulting Derivatives & Activities A 2-Propoxy-5-(trifluoromethyl)benzaldehyde Propoxy (Lipophilicity) Trifluoromethyl (Metabolic Stability) D Schiff Bases / Heterocycles Potential for Enhanced Bioavailability A:f0->D:f0 Leads to B 2-Chloro-5-(trifluoromethyl)benzaldehyde Chloro (Electronic Effect) Trifluoromethyl (Metabolic Stability) E Thiazolidinones Anticancer Activity B:f0->E:f0 Leads to C 3-(Trifluoromethyl)benzaldehyde Trifluoromethyl (Potency) F Hydrazones Cholinesterase Inhibition C:f0->F:f0 Leads to

Caption: Structure-activity relationship comparison of benzaldehyde precursors.

Conclusion

2-Propoxy-5-(trifluoromethyl)benzaldehyde emerges as a valuable, albeit specialized, building block for medicinal chemistry and drug discovery. While direct, extensive peer-reviewed applications are yet to be widely published, its structural features—a lipophilic propoxy group and a metabolically robust trifluoromethyl group—suggest significant potential for the synthesis of novel therapeutic agents with enhanced pharmacokinetic properties.

The comparative analysis with other substituted benzaldehydes demonstrates a clear structure-activity relationship, where the nature and position of the substituents on the aromatic ring critically influence the biological profile of the resulting molecules. Researchers and drug development professionals are encouraged to consider 2-Propoxy-5-(trifluoromethyl)benzaldehyde as a strategic starting material for accessing new chemical space and developing next-generation therapeutics.

References

  • CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google P
  • Overview of Biological Activities and Synthesis of Schiff Base - IJFMR. (URL: [Link])

  • WO 2019/049173 A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google P
  • WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google P
  • Synthesis, Characterization and Biological Activity of Schiff Bases | Semantic Scholar. (URL: [Link])

  • US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google P
  • Biological applications of Schiff bases: An overview - GSC Online Press. (URL: [Link])

  • Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Anilin - ijstr. (URL: [Link])

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl - OICC Press. (URL: [Link])

  • (PDF) Synthesis, Characterization and Biological Activity of Schiff Bases - ResearchGate. (URL: [Link])

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - MDPI. (URL: [Link])

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study - PMC. (URL: [Link])

  • Exploring the Biological Activity: 3-(Trifluoromethyl)benzaldehyde in Disease Treatment and Biological Research - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (URL: [Link])

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing). (URL: [Link])

  • Benzaldehyde derivative and process for its preparation - European Patent Office - EP 0145334 A2 - Googleapis.com. (URL: )
  • The Role of Benzaldehyde in Modern Pharmaceutical Synthesis. (URL: [Link])

  • Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds - MDPI. (URL: [Link])

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.